1-Oleoyl-3-bromopropanediol
Description
BenchChem offers high-quality 1-Oleoyl-3-bromopropanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oleoyl-3-bromopropanediol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H39BrO3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[(2S)-3-bromo-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39BrO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9-/t20-/m1/s1 |
InChI Key |
HGFFITXWROXZBX-GDCKJWNLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CBr)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CBr)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-3-bromopropanediol is a synthetic monoacylglycerol derivative of significant interest for various research applications, particularly in the fields of biochemistry and drug development. Its structure, combining the lipid characteristics of oleic acid with a reactive brominated propanediol headgroup, makes it a versatile tool for studying lipid-protein interactions, developing novel drug delivery systems, and probing cellular signaling pathways. This technical guide provides a comprehensive overview of the known chemical properties of 1-Oleoyl-3-bromopropanediol, outlines a putative synthetic pathway and proposes relevant analytical methodologies. Furthermore, it explores potential applications in research and drug development, drawing insights from the behavior of analogous lipid molecules.
Chemical and Physical Properties
Precise experimental data for 1-Oleoyl-3-bromopropanediol is limited in publicly accessible literature. However, based on information from chemical suppliers and the known properties of its constituent parts, the following chemical and physical properties can be summarized.
Table 1: Chemical and Physical Properties of 1-Oleoyl-3-bromopropanediol
| Property | Value | Source |
| IUPAC Name | (9Z)-9-Octadecenoic acid, 3-bromo-2-hydroxypropyl ester | MyBioSource[1] |
| Synonyms | 3-Bromo-2-hydroxypropyl (9Z)-9-octadecenoate, (S)-3-Bromo-2-hydroxypropyl oleate | MyBioSource[1], MedKoo |
| CAS Number | 30334-62-4 | MyBioSource[1] |
| Molecular Formula | C₂₁H₃₉BrO₃ | MyBioSource[1] |
| Molecular Weight | 419.44 g/mol | MyBioSource[1] |
| Physical State | Solid, Neat | MyBioSource[1] |
| Purity | >98% | MyBioSource[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available. Expected to be soluble in nonpolar organic solvents like chloroform and hexane, and poorly soluble in water. |
Experimental Protocols
Proposed Synthesis of 1-Oleoyl-3-bromopropanediol
The synthesis of 1-Oleoyl-3-bromopropanediol can be approached through the esterification of oleic acid with a suitable brominated glycerol derivative. A common strategy involves the use of a protected glycerol species to ensure regioselectivity, followed by deprotection.
Reaction Scheme:
Methodology:
-
Protection of 3-Bromo-1,2-propanediol (Optional but Recommended for Purity): To avoid side reactions and ensure the oleoyl group attaches to the primary hydroxyl, the secondary hydroxyl of 3-bromo-1,2-propanediol can be protected using a suitable protecting group (e.g., a silyl ether).
-
Esterification: The protected or unprotected 3-bromo-1,2-propanediol is reacted with oleic acid. Common esterification methods include:
-
DCC/DMAP Coupling: Use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acid Catalysis: Refluxing the reactants in the presence of a strong acid catalyst (e.g., p-toluenesulfonic acid) with removal of water.
-
-
Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., fluoride source for silyl ethers).
-
Purification: The crude product is purified, typically by column chromatography on silica gel, using a gradient of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to isolate the desired 1-Oleoyl-3-bromopropanediol.
Proposed Analytical Methods
Confirmation of the structure and purity of the synthesized 1-Oleoyl-3-bromopropanediol would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of the oleoyl chain (vinylic protons, aliphatic chain protons), the glycerol backbone protons, and the methylene group adjacent to the bromine atom.
-
¹³C NMR: Would provide detailed information on the carbon skeleton, including the carbonyl carbon of the ester, the double bond carbons of the oleoyl chain, and the carbons of the bromopropanediol moiety.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl group, the hydroxyl group, and the C-H bonds of the aliphatic chain.
-
Chromatographic Analysis: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the final product.
Potential Applications in Research and Drug Development
The unique bifunctional nature of 1-Oleoyl-3-bromopropanediol suggests several potential applications for researchers in the life sciences.
Probing Protein-Lipid Interactions
Brominated lipids have been successfully used as contrast probes in cryo-electron microscopy (cryo-EM) to visualize lipid organization within membranes. The bromine atom provides increased electron density, allowing for the localization of the lipid within a protein-lipid complex. 1-Oleoyl-3-bromopropanediol could be incorporated into lipid nanodiscs or vesicles to study the binding and interaction of membrane proteins with monoacylglycerols.
Precursor for Synthesis of Bioactive Lipid Analogs
The bromine atom serves as a good leaving group, making 1-Oleoyl-3-bromopropanediol a useful synthetic intermediate. It can be used to generate a variety of other monoacylglycerol derivatives by nucleophilic substitution reactions. This allows for the creation of libraries of compounds for screening in drug discovery programs. For example, it could be used to synthesize ether-linked monoacylglycerols or to attach fluorescent probes or other reporter groups.
Investigating Monoacylglycerol-Mediated Signaling Pathways
Monoacylglycerols, such as 2-arachidonoylglycerol (2-AG), are important signaling molecules, particularly in the endocannabinoid system. While 1-Oleoyl-3-bromopropanediol is not a direct analog of 2-AG, its structural similarity to other signaling monoacylglycerols suggests it could be used as a tool to investigate the enzymes involved in monoacylglycerol metabolism, such as monoacylglycerol lipase (MAGL). It could potentially act as a competitive inhibitor or a substrate for these enzymes.
Development of Drug Delivery Systems
The amphiphilic nature of 1-Oleoyl-3-bromopropanediol makes it a candidate for the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles. The oleoyl chain provides a hydrophobic domain for encapsulating lipophilic drugs, while the polar headgroup can be further functionalized. The presence of the bromine atom offers a site for covalent attachment of targeting ligands or other moieties to enhance the delivery vehicle's specificity and efficacy.
Safety and Handling
Specific safety data for 1-Oleoyl-3-bromopropanediol is not widely available. However, based on its structure, it should be handled with the care typical for laboratory chemicals. It is a combustible solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-Oleoyl-3-bromopropanediol is a valuable synthetic lipid with considerable potential for advancing research in biochemistry and drug development. While a comprehensive dataset of its physicochemical properties is yet to be established, its known characteristics and the properties of related compounds suggest a range of applications. Future research focused on the detailed characterization and exploration of the biological activities of this molecule is warranted and will likely open new avenues for its use as a research tool and a building block for novel therapeutics.
References
Synthesis and Characterization of 1-Oleoyl-3-bromopropanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Oleoyl-3-bromopropanediol, a monoacylglycerol of interest for various research and development applications. This document details a feasible synthetic route, outlines a comprehensive characterization protocol, and presents key analytical data. Additionally, it includes diagrams illustrating the synthetic workflow and a relevant biological signaling pathway.
Synthesis of 1-Oleoyl-3-bromopropanediol
The synthesis of 1-Oleoyl-3-bromopropanediol can be achieved through the selective esterification of 3-bromo-1,2-propanediol with oleic acid. A plausible and efficient method involves the activation of oleic acid to an acyl chloride followed by reaction with the primary hydroxyl group of 3-bromo-1,2-propanediol. The use of a protecting group for the secondary hydroxyl may be employed to enhance selectivity, followed by a deprotection step. An alternative approach, analogous to the synthesis of similar monoacylglycerols, involves the reaction of an alkali metal salt of oleic acid with 3-bromo-1,2-propanediol.
Experimental Protocol: Synthesis via Oleoyl Chloride
This protocol describes a two-step process for the synthesis of 1-Oleoyl-3-bromopropanediol.
Step 1: Preparation of Oleoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place oleic acid (1 equivalent).
-
Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60°C and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude oleoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification of 3-bromo-1,2-propanediol
-
Dissolve 3-bromo-1,2-propanediol (1 equivalent) in a suitable aprotic solvent such as anhydrous dichloromethane or diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oleoyl chloride (1 equivalent) in the same solvent to the flask.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), dropwise to the reaction mixture to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 1-Oleoyl-3-bromopropanediol by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization of 1-Oleoyl-3-bromopropanediol
The synthesized 1-Oleoyl-3-bromopropanediol should be characterized using a suite of analytical techniques to confirm its structure and purity. The expected data from these analyses are summarized in the table below.
Data Presentation: Predicted Analytical Data
| Parameter | Predicted Value/Observation |
| Molecular Formula | C₂₁H₃₉BrO₃ |
| Molecular Weight | 435.43 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.34 (m, 2H, -CH=CH-), 4.20-4.10 (m, 2H, -CH₂-O-CO-), 3.95 (m, 1H, -CH(OH)-), 3.55 (d, 2H, -CH₂Br), 2.32 (t, 2H, -CO-CH₂-), 2.01 (m, 4H, -CH₂-CH=), 1.63 (m, 2H, -CO-CH₂-CH₂-), 1.28 (br s, 20H, -(CH₂)₁₀-), 0.88 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.8 (C=O), 130.0 (-CH=CH-), 129.8 (-CH=CH-), 70.0 (-CH(OH)-), 66.0 (-CH₂-O-CO-), 34.2 (-CH₂Br), 34.0 (-CO-CH₂-), 31.9, 29.8, 29.7, 29.5, 29.3, 29.2, 29.1, 27.2, 24.9, 22.7, 14.1 (-CH₃) |
| Mass Spectrometry (ESI+) | m/z: 435.2 [M+H]⁺, 457.2 [M+Na]⁺. Characteristic fragmentation includes the neutral loss of the bromopropanediol headgroup. |
Visualizations
Synthesis Workflow
Caption: Synthetic route to 1-Oleoyl-3-bromopropanediol.
Potential Signaling Pathway Involvement
Monoacylglycerols, such as 1-Oleoyl-3-bromopropanediol, can be metabolized to diacylglycerols (DAGs). DAGs are crucial second messengers that activate Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.
Caption: Potential role in the Protein Kinase C signaling pathway.
1-Oleoyl-3-bromopropanediol: A Versatile Chemical Tool in Lipid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-3-bromopropanediol is a specialized chemical reagent that holds significant potential in lipid research, particularly in the synthesis of bioactive lipids and the development of chemical probes to study enzyme function. Its unique structure, featuring a monounsaturated oleoyl chain, a reactive bromomethyl group, and a secondary hydroxyl group, makes it a versatile intermediate for chemical biologists and medicinal chemists. While direct literature extensively detailing the applications of 1-Oleoyl-3-bromopropanediol is emerging, its utility can be inferred from established synthetic strategies and the principles of chemical probe design. This guide provides a comprehensive overview of the potential and realized applications of 1-Oleoyl-3-bromopropanediol in a research setting.
Core Applications in Research
The primary research applications of 1-Oleoyl-3-bromopropanediol can be categorized into two main areas:
-
Synthetic Intermediate for Bioactive Lipids: Its structure is ideally suited for the synthesis of monoacylglycerols, particularly 2-oleoylglycerol (2-OG), a crucial endocannabinoid involved in neurotransmission and various physiological processes.
-
Precursor for Chemical Probes: The presence of a reactive bromine atom allows for its use as a scaffold to develop activity-based protein profiling (ABPP) probes for identifying and characterizing enzymes involved in lipid metabolism, such as lipases and hydrolases.
Data Presentation: Properties and Potential Applications
| Property/Application | Description |
| Chemical Formula | C₂₁H₃₉BrO₃ |
| Molecular Weight | 419.44 g/mol |
| Primary Role | Synthetic Intermediate, Chemical Probe Precursor |
| Target Molecules (Synthesis) | 2-Oleoylglycerol (2-OG), Endocannabinoid Analogs |
| Target Enzymes (Probes) | Lipases, Esterases, Serine Hydrolases |
| Key Functional Groups | Oleoyl ester, Secondary hydroxyl, Bromomethyl |
Experimental Protocols
Protocol 1: Plausible Synthesis of 2-Oleoylglycerol (2-OG) via 1-Oleoyl-3-bromopropanediol
This protocol outlines a hypothetical multi-step synthesis of 2-oleoylglycerol where 1-Oleoyl-3-bromopropanediol could serve as a key starting material.
Step 1: Protection of the Secondary Hydroxyl Group
-
Dissolve 1-Oleoyl-3-bromopropanediol in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), along with a base (e.g., imidazole).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with a mild acid and extract the protected intermediate. Purify by column chromatography.
Step 2: Conversion of the Bromide to a Hydroxyl Group
-
Dissolve the protected intermediate in a suitable solvent mixture (e.g., acetone/water).
-
Add a nucleophilic hydroxide source, such as potassium hydroxide, and heat the reaction under reflux.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, neutralize the reaction mixture and extract the diol product. Purify by column chromatography.
Step 3: Deprotection of the Secondary Hydroxyl Group
-
Dissolve the purified diol in a suitable solvent (e.g., tetrahydrofuran).
-
Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) for a TBDMS group.
-
Stir the reaction at room temperature until the protecting group is completely removed (monitored by TLC).
-
Quench the reaction and extract the final product, 2-oleoylglycerol. Purify by column chromatography to obtain high-purity 2-OG.
Protocol 2: Proposed Design and Application of a 1-Oleoyl-3-bromopropanediol-Based Activity-Based Probe
This protocol describes the conceptual framework for developing and utilizing an activity-based probe derived from 1-Oleoyl-3-bromopropanediol to label lipases.
Probe Synthesis:
-
Attachment of a Reporter Tag: The bromine atom of 1-Oleoyl-3-bromopropanediol can be displaced by a nucleophilic linker containing a reporter tag (e.g., a fluorescent dye like rhodamine or a biotin tag for affinity purification). This is typically achieved by reacting 1-Oleoyl-3-bromopropanediol with an azide- or alkyne-functionalized linker, followed by a "click chemistry" reaction (CuAAC or SPAAC) to attach the desired tag.
-
Protection/Deprotection: The secondary hydroxyl group may need to be protected during the linker attachment and deprotected afterward to yield the final probe.
Experimental Workflow for Enzyme Labeling:
-
Incubation: Incubate the synthesized probe with a complex biological sample (e.g., cell lysate, tissue homogenate) containing active enzymes. The oleoyl chain will guide the probe to the active site of lipases and related hydrolases.
-
Covalent Modification: The bromomethyl group (or a derivative thereof) will act as a reactive "warhead," forming a covalent bond with a nucleophilic residue (e.g., serine) in the enzyme's active site.
-
Detection/Enrichment:
-
Fluorescent Probes: Labeled enzymes can be visualized directly by in-gel fluorescence scanning after SDS-PAGE.
-
Biotinylated Probes: Labeled enzymes can be enriched using streptavidin-coated beads, followed by on-bead digestion and identification by mass spectrometry-based proteomics.
-
Mandatory Visualizations
Caption: Synthetic pathway for 2-oleoylglycerol.
Caption: Workflow for activity-based protein profiling.
1-Oleoyl-3-bromopropanediol: A Versatile Precursor for Advanced Lipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of lipid research and drug development, the precise synthesis of structured lipids is paramount for elucidating cellular signaling pathways and constructing novel drug delivery systems. 1-Oleoyl-3-bromopropanediol emerges as a key precursor, offering a strategic advantage in the regiospecific synthesis of mono- and diacylglycerols. Its unique bifunctional nature, combining a fatty acyl chain with a reactive bromine atom, allows for a stepwise and controlled approach to building complex lipid structures. This guide provides a comprehensive overview of the synthesis and utilization of 1-Oleoyl-3-bromopropanediol, including detailed experimental protocols, quantitative data, and its application in the context of lipid-mediated signaling and drug delivery.
Synthesis of 1-Oleoyl-3-bromopropanediol
The synthesis of 1-Oleoyl-3-bromopropanediol is achieved through the selective esterification of 3-bromo-1,2-propanediol with oleoyl chloride. This reaction leverages the higher reactivity of the primary hydroxyl group over the secondary hydroxyl group in 3-bromo-1,2-propanediol, allowing for regioselective acylation.
Experimental Protocol: Synthesis of 1-Oleoyl-3-bromopropanediol
Materials:
-
3-bromo-1,2-propanediol
-
Oleoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Addition of Pyridine: Add anhydrous pyridine (1.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-Oleoyl-3-bromopropanediol by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.[1]
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of monoacylglycerols via esterification, which can be considered analogous to the synthesis of 1-Oleoyl-3-bromopropanediol.
| Parameter | Value | Reference for Analogous Reaction |
| Yield | 70-90% | [2] |
| Purity | >95% (after chromatography) | [3] |
Utilization of 1-Oleoyl-3-bromopropanediol in Diacylglycerol Synthesis
1-Oleoyl-3-bromopropanediol serves as a valuable intermediate for the synthesis of structurally defined diacylglycerols. The bromine atom can be displaced by a carboxylate anion (from a second fatty acid) to form a 1,2- or 1,3-diacylglycerol, depending on the reaction conditions and the choice of protecting groups.
Experimental Protocol: Synthesis of 1-Oleoyl-2-stearoyl-sn-glycerol
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Stearic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve stearic acid (1.2 equivalents) in anhydrous DMF. Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 1 hour to form the potassium stearate salt.
-
Nucleophilic Substitution: Add a solution of 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 24-48 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and add water. Extract the product with diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the resulting diacylglycerol by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualization of Synthetic Pathways and Workflows
Synthesis of 1-Oleoyl-3-bromopropanediol
Caption: Synthetic route for 1-Oleoyl-3-bromopropanediol.
General Experimental Workflow
Caption: General workflow for lipid synthesis and purification.
Role in Signaling Pathways
Monoacylglycerols (MAGs) and diacylglycerols (DAGs), which can be synthesized from precursors like 1-Oleoyl-3-bromopropanediol, are critical second messengers in a multitude of cellular signaling pathways.
-
Monoacylglycerol Signaling: MAGs, such as 2-arachidonoylglycerol (2-AG), are key players in the endocannabinoid system, regulating processes like neurotransmission, pain, and appetite.[4] The enzyme monoacylglycerol lipase (MAGL) hydrolyzes MAGs, and its activity is implicated in various diseases, including cancer and liver disease.[5][6][7]
-
Diacylglycerol Signaling: DAG is a crucial activator of protein kinase C (PKC), a family of enzymes that control a wide range of cellular processes.[8][9] The DAG signaling pathway is essential in regulating insulin secretion from pancreatic β-cells.[10] Dysregulation of DAG levels is associated with β-cell dysfunction in type 2 diabetes.[10] DAG signaling is terminated by diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid.[11]
Diacylglycerol Signaling Pathway
Caption: Overview of the Diacylglycerol (DAG) signaling pathway.
Applications in Drug Development
The ability to synthesize structurally defined lipids using precursors like 1-Oleoyl-3-bromopropanediol is highly valuable in drug development.
-
Drug Delivery: Structured lipids are used to create various lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13] These systems can enhance the oral bioavailability of poorly water-soluble drugs by protecting them from degradation in the gastrointestinal tract and improving their absorption.[12] The specific lipid composition can be tailored to control drug release and targeting.[14]
-
Therapeutic Agents: Given the critical role of MAG and DAG signaling in various diseases, synthetic analogs of these lipids are being explored as therapeutic agents themselves. By designing molecules that can modulate the activity of enzymes like MAGL or PKC, it is possible to intervene in disease processes.
Conclusion
1-Oleoyl-3-bromopropanediol represents a strategic and versatile precursor for the synthesis of complex, structurally defined lipids. Its utility in the regiospecific construction of mono- and diacylglycerols provides researchers with powerful tools to investigate lipid-mediated signaling pathways and to develop innovative lipid-based drug delivery systems. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for scientists and professionals in the fields of lipid research and drug development to harness the potential of this valuable synthetic intermediate.
References
- 1. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 2. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment and quantification of monoacylglycerols and free fatty acids by solid phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol pathway | PPTX [slideshare.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structured edible lipid-based particle systems for oral drug-delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.technion.ac.il [cris.technion.ac.il]
- 14. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol: Structure, Reactivity, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-3-bromopropanediol is a synthetic lipid derivative of significant interest in various research and development sectors, particularly in drug delivery and the synthesis of complex lipid analogues. Its amphipathic nature, combining a hydrophobic oleoyl chain with a reactive brominated hydrophilic headgroup, makes it a versatile intermediate. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 1-Oleoyl-3-bromopropanediol, supplemented with detailed, albeit illustrative, experimental protocols and characterization data based on analogous compounds.
Structure and Physicochemical Properties
1-Oleoyl-3-bromopropanediol, also known as 3-bromo-2-hydroxypropyl (9Z)-9-octadecenoate, possesses a chiral center at the C-2 position of the glycerol backbone. The molecule consists of a C18 monounsaturated oleoyl fatty acid esterified at the primary (sn-1) position of a 3-bromopropanediol moiety.
Table 1: Physicochemical Properties of 1-Oleoyl-3-bromopropanediol and Related Compounds
| Property | 1-Oleoyl-3-bromopropanediol (Estimated) | 3-Bromo-1,2-propanediol | Oleic Acid |
| Molecular Formula | C₂₁H₃₉BrO₃ | C₃H₇BrO₂ | C₁₈H₃₄O₂ |
| Molecular Weight | 419.44 g/mol [1] | 154.99 g/mol | 282.47 g/mol |
| Appearance | Waxy solid or viscous oil | Liquid | Colorless to pale yellow oily liquid |
| CAS Number | 30334-62-4[1] | 4704-77-2 | 112-80-1 |
| Purity | >98% (Commercially available)[1] | 97% (Commercially available) | >99% (Commercially available) |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) | Miscible with water, ethanol, ether | Soluble in organic solvents, insoluble in water |
Synthesis of 1-Oleoyl-3-bromopropanediol
The most direct synthetic route to 1-Oleoyl-3-bromopropanediol involves the selective acylation of 3-bromo-1,2-propanediol with oleoyl chloride. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for regioselective esterification under controlled conditions.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-Oleoyl-3-bromopropanediol.
Detailed Experimental Protocol (Illustrative)
Materials:
-
3-Bromo-1,2-propanediol (1.0 eq)
-
Oleoyl chloride (1.05 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath and add anhydrous pyridine.
-
Slowly add oleoyl chloride to the stirred solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure 1-Oleoyl-3-bromopropanediol.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 1-Oleoyl-3-bromopropanediol
| Technique | Expected Features |
| ¹H NMR | * ~5.3 ppm (m): Protons of the cis-double bond of the oleoyl chain. |
-
~4.2 ppm (m): Methylene protons adjacent to the ester oxygen.
-
~4.0 ppm (m): Methine proton of the glycerol backbone.
-
~3.5 ppm (m): Methylene protons adjacent to the bromine atom.
-
~2.3 ppm (t): Methylene protons alpha to the carbonyl group.
-
~2.0 ppm (m): Methylene protons adjacent to the double bond.
-
~1.6 ppm (m): Methylene protons beta to the carbonyl group.
-
~1.3 ppm (br s): Methylene protons of the fatty acid chain.
-
~0.9 ppm (t): Terminal methyl protons of the oleoyl chain. | | ¹³C NMR | * ~174 ppm: Carbonyl carbon of the ester.
-
~130 ppm: Carbons of the double bond.
-
~70 ppm: Methine carbon of the glycerol backbone.
-
~65 ppm: Methylene carbon adjacent to the ester oxygen.
-
~35 ppm: Methylene carbon adjacent to the bromine atom.
-
~34 ppm: Methylene carbon alpha to the carbonyl group.
-
~20-32 ppm: Methylene carbons of the fatty acid chain.
-
~14 ppm: Terminal methyl carbon. | | Mass Spec. (ESI-MS) | * [M+H]⁺: ~420.2, 422.2 (isotopic pattern for Br)
-
[M+Na]⁺: ~442.2, 444.2 (isotopic pattern for Br) |
Reactivity of 1-Oleoyl-3-bromopropanediol
The reactivity of 1-Oleoyl-3-bromopropanediol is dominated by the electrophilic nature of the carbon atom bearing the bromine atom. This makes it a suitable substrate for nucleophilic substitution reactions.
Nucleophilic Substitution with a Primary Amine
A common reaction of 1-Oleoyl-3-bromopropanediol is its reaction with primary amines to form 1-Oleoyl-3-amino-1,2-propanediol derivatives. This reaction proceeds via a standard Sₙ2 mechanism.
Caption: Reaction pathway for the nucleophilic substitution of 1-Oleoyl-3-bromopropanediol with a primary amine.
Illustrative Protocol for Amination
Materials:
-
1-Oleoyl-3-bromopropanediol (1.0 eq)
-
Primary amine (e.g., hexylamine) (2.0 eq)
-
Dimethylformamide (DMF)
-
Triethylamine (1.5 eq, as an acid scavenger)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 1-Oleoyl-3-bromopropanediol in DMF in a round-bottom flask.
-
Add triethylamine and the primary amine to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Applications in Drug Development
The unique structure of 1-Oleoyl-3-bromopropanediol makes it a valuable precursor for the synthesis of various lipid-based drug delivery systems. The oleoyl chain can be incorporated into the lipid bilayer of liposomes or form the core of lipid nanoparticles, while the reactive handle allows for the conjugation of drugs, targeting ligands, or polyethylene glycol (PEG) for stealth properties.
Caption: Potential applications of 1-Oleoyl-3-bromopropanediol in drug delivery systems.
Conclusion
1-Oleoyl-3-bromopropanediol is a key synthetic intermediate with significant potential in the fields of lipid chemistry and drug delivery. Its synthesis via selective acylation of 3-bromo-1,2-propanediol is a feasible approach. The presence of the reactive bromomethyl group allows for a wide range of subsequent chemical modifications, enabling the creation of novel functionalized lipids for advanced applications. Further research into the specific properties and reactions of this molecule is warranted to fully explore its utility.
References
Probing Glycerolipid Metabolism: A Technical Guide to the Application of 1-Oleoyl-3-bromopropanediol and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycerolipid metabolism is crucial for understanding a myriad of cellular processes, from signal transduction to energy storage. Dysregulation of these pathways is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Chemical probes and inhibitors are indispensable tools for dissecting the complex network of enzymes that govern glycerolipid fate. While structurally analogous to endogenous lipids, compounds like 1-Oleoyl-3-bromopropanediol offer potential starting points for the rational design of specific enzyme inhibitors. Although detailed research on 1-Oleoyl-3-bromopropanediol's specific role is not extensively documented, its structure highlights a strategy for developing tools to probe enzyme active sites.
This technical guide provides an in-depth overview of the use of well-characterized inhibitors targeting key enzymes in glycerolipid metabolism, namely Diacylglycerol Kinase (DGK) and Phospholipase D (PLD). We will explore their mechanism of action, provide quantitative data on their efficacy, detail experimental protocols for their use, and visualize the pathways they modulate.
Core Signaling Pathways in Glycerolipid Metabolism
Glycerolipid metabolism is a complex network of interconnected pathways. Two pivotal enzymes in the signaling pathways are Diacylglycerol Kinase (DGK) and Phospholipase D (PLD).
-
Diacylglycerol Kinase (DGK): This enzyme phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By converting DAG, a key activator of Protein Kinase C (PKC), into PA, DGK acts as a critical regulator of numerous signaling cascades. There are ten known isoforms of DGK in mammals, each with distinct regulatory mechanisms and subcellular localizations.
-
Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC), a major component of cellular membranes, to generate phosphatidic acid (PA) and choline.[1] Like DGK, PLD is a crucial source of the signaling lipid PA, which is involved in a wide array of cellular processes including vesicle trafficking, cytoskeletal reorganization, and cell proliferation.[1][2] The two major mammalian isoforms are PLD1 and PLD2.
The interplay between these enzymes and their products forms a central hub in cellular signaling. The diagram below illustrates the core enzymatic reactions and their positions within the broader glycerolipid metabolic pathway.
Key Inhibitors of Glycerolipid Metabolism
The following sections detail the properties and applications of well-characterized inhibitors of DGK and PLD.
Diacylglycerol Kinase (DGK) Inhibitors: R59022 and R59949
R59022 and its analogue R59949 are among the most widely used inhibitors of DGK.[3][4] They have been instrumental in elucidating the role of DGK in various cellular processes.
Mechanism of Action: R59022 and R59949 are potent inhibitors of DGK, leading to an accumulation of DAG and a subsequent increase in the activity of DAG-responsive proteins like PKC.[5][6] These compounds have been shown to selectively inhibit Ca2+-activated DGK isoforms.[7] Specifically, R59949 has been demonstrated to bind to the catalytic domain of DGKα.[7] Studies have shown that R59022 strongly inhibits type I DGKα and moderately affects type III DGKε and type V DGKθ, while R59949 strongly inhibits type I DGKα and γ, and moderately attenuates type II DGKδ and κ.[8][9]
Quantitative Data:
| Inhibitor | Target Enzyme | IC50 | Ki | Organism/System | Reference(s) |
| R59022 | Diacylglycerol Kinase (total) | 2.8 µM | - | Human Platelets | [10] |
| DGK (endogenous DAG) | 2.8 ± 1.5 µM | - | Human Red Blood Cell Membranes | [6] | |
| DGK (exogenous OAG) | 3.3 ± 0.4 µM | - | Human Red Blood Cell Membranes | [6] | |
| DGK in intact platelets (OAG phosphorylation) | 3.8 ± 1.2 µM | - | Human Platelets | [6] | |
| Arabidopsis thaliana DGK2 | 50 µM | - | Plant | [10] | |
| R59949 | DGKα | 18 µM | - | In vitro | [11] |
| DGKγ | Strongly Inhibited | - | In vitro | [8][9] | |
| DGKδ | Moderately Attenuated | - | In vitro | [8][9] | |
| DGKκ | Moderately Attenuated | - | In vitro | [8][9] |
OAG: 1-oleoyl-2-acetylglycerol
The diagram below illustrates the point of inhibition for R59022 and R59949 in the DGK pathway.
Phospholipase D (PLD) Inhibitors: VU0155069 and VU0359595
VU0155069 and VU0359595 are potent and selective small-molecule inhibitors of PLD isoforms.[12][13] These compounds have been crucial in dissecting the distinct roles of PLD1 and PLD2.
Mechanism of Action: These inhibitors act by directly binding to the PLD enzymes and blocking their catalytic activity. VU0155069 is a selective inhibitor of PLD1, while VU0359595 is a highly potent and selective inhibitor of PLD1, exhibiting over 1700-fold selectivity for PLD1 over PLD2.[12][13] By inhibiting PLD, these compounds prevent the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby modulating signaling pathways downstream of PA.
Quantitative Data:
| Inhibitor | Target Enzyme | IC50 | Ki | Organism/System | Reference(s) |
| VU0155069 | PLD1 (in vitro) | 46 nM | - | - | [12][14] |
| PLD2 (in vitro) | 933 nM | - | - | [12] | |
| PLD1 (cellular) | 110 nM | - | - | [12] | |
| PLD2 (cellular) | 1800 nM | - | - | [12] | |
| VU0359595 | PLD1 | 3.7 nM | - | In vitro | [13] |
| PLD2 | 6.4 µM | - | In vitro | [13] |
The following diagram shows the point of inhibition for VU0155069 and VU0359595 in the PLD pathway.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Activity Assay
This protocol describes a common method for measuring DGK activity in vitro using a non-radioactive, coupled-enzyme fluorometric assay.[15][16]
Materials:
-
DGK enzyme source (e.g., purified recombinant enzyme or cell lysate)
-
DAG Substrate
-
Kinase Buffer
-
ATP solution
-
Lipase Solution
-
Detection Enzyme Mixture containing Glycerol-3-Phosphate Oxidase
-
Fluorometric Probe (e.g., Amplex Red)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 530-560/585-595 nm)
-
DGK inhibitor (e.g., R59022 or R59949) dissolved in DMSO
Procedure:
-
Reaction Setup: In a 96-well plate, add 20 µL of DAG Substrate to each well. Add 10 µL of Kinase Buffer.
-
Inhibitor Addition: Add 1 µL of DGK inhibitor at various concentrations (or DMSO for control) to the respective wells.
-
Enzyme Addition: Add 10 µL of the DGK enzyme sample. For a positive control, use recombinant DGK. For a blank, use buffer instead of the enzyme.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lipase Reaction: Transfer 20 µL of the reaction mixture to a new black 96-well plate. Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes. This step hydrolyzes the newly formed phosphatidic acid to glycerol-3-phosphate.
-
Detection: Prepare the Detection Enzyme Mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Measurement: Immediately measure the fluorescence in a plate reader in kinetic mode for 30 minutes at 37°C or as an endpoint reading.
-
Data Analysis: Subtract the blank fluorescence from all readings. Plot the rate of fluorescence increase or the endpoint fluorescence against the inhibitor concentration to determine the IC50 value.
In Vitro Phospholipase D (PLD) Activity Assay
This protocol outlines a colorimetric assay for measuring PLD activity.[17][18]
Materials:
-
PLD enzyme source
-
Phosphatidylcholine (PC) substrate
-
PLD Assay Buffer
-
PLD Enzyme Mix (containing choline oxidase and peroxidase)
-
PLD Probe (e.g., a hydrogen peroxide-sensitive probe)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
PLD inhibitor (e.g., VU0155069 or VU0359595) dissolved in DMSO
Procedure:
-
Reaction Mix Preparation: Prepare a reaction mix for each well containing 44 µL of PLD Assay Buffer, 2 µL of PLD Enzyme Mix, and 2 µL of PLD Probe.
-
Sample and Inhibitor Addition: In a 96-well plate, add the PLD enzyme sample to each well. Add the PLD inhibitor at desired concentrations (or DMSO for control).
-
Substrate Addition: Add 2 µL of the PC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 25°C and protect from light.
-
Measurement: Measure the absorbance at 570 nm in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the change in absorbance per minute. Plot the PLD activity against the inhibitor concentration to determine the IC50 value.
Cellular Lipidomics Workflow for Inhibitor Studies
This workflow provides a general overview of how to assess the impact of inhibitors on the cellular lipidome using LC-MS/MS.[19][20][21][22][23]
Conclusion
The study of glycerolipid metabolism is a dynamic field with significant implications for human health. While novel chemical structures like 1-Oleoyl-3-bromopropanediol provide a conceptual basis for inhibitor design, the use of well-characterized inhibitors such as R59022, R59949, VU0155069, and VU0359595 is essential for current research. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize these powerful tools to investigate the intricate roles of DGK and PLD in cellular signaling and disease. The continued development and characterization of specific and potent inhibitors will undoubtedly lead to a deeper understanding of glycerolipid metabolism and pave the way for novel therapeutic strategies.
References
- 1. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phospholipase D in cancer, infection and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryofcures.com [chemistryofcures.com]
- 4. researchgate.net [researchgate.net]
- 5. A diacylglycerol kinase inhibitor, R59022, potentiates secretion by and aggregation of thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. arigobio.com [arigobio.com]
- 17. Phospholipase D Activity Assay Kit (Colorimetric) (ab183306) is not available | Abcam [abcam.com]
- 18. Phospholipase D (PLD) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 19. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Probing the Interplay of Lipids and Proteins: A Technical Guide to the Applications of Brominated Lipids
An in-depth technical guide for researchers, scientists, and drug development professionals.
Foreword
While the specific applications and detailed experimental data for 1-Oleoyl-3-bromopropanediol are not extensively documented in current scientific literature, this guide addresses the broader and critically important applications of a related class of molecules: brominated lipids. These powerful research tools are instrumental in elucidating the intricate and dynamic interactions between lipids and proteins, which are fundamental to numerous cellular processes and represent key targets in drug discovery. This guide provides a comprehensive overview of the primary techniques employing brominated lipids, detailed experimental protocols, and quantitative data to facilitate their application in the laboratory.
Introduction: The Power of Bromine in Biological Research
Brominated lipids are synthetic lipid analogs where one or more hydrogen atoms on the acyl chain are replaced by bromine atoms. This seemingly simple modification provides a powerful biophysical probe for studying the structure and function of biological membranes and their associated proteins. The heavy bromine atoms offer unique properties that are leveraged in two principal advanced techniques: Fluorescence Quenching and Cryo-Electron Microscopy (Cryo-EM) .
These methods allow researchers to:
-
Quantify lipid-protein binding affinities: Determine the strength of interaction between specific lipids and membrane proteins.
-
Map lipid-binding sites: Identify the precise location on a protein where lipids interact.
-
Visualize lipid organization: Observe the arrangement and conformation of lipids in the immediate vicinity of membrane proteins.
-
Characterize membrane protein folding and insertion: Follow the dynamic process of how proteins integrate into the lipid bilayer.
This guide will delve into the theoretical underpinnings and practical applications of these techniques, providing the necessary information for their successful implementation.
Data Presentation: Quantifying Lipid-Protein Interactions
The ability to quantify the binding affinity between a lipid and a protein is crucial for understanding the specificity of their interaction and its potential role in cellular signaling. Fluorescence quenching is a powerful technique to determine dissociation constants (Kd).
| Protein/Domain | Lipid Composition | Dissociation Constant (Kd) (nM) | Reference |
| PDK1-PH-EGFP | POPC/POPS/dabsyl-PE/PtdIns(3,4,5)P3 (72:20:5:3) | 35 ± 10 | [1] |
Table 1: Dissociation constants for membrane binding of the PDK1 PH domain determined by a fluorescence quenching assay. [1]
Cryo-electron microscopy, enhanced by the use of brominated lipids, provides high-resolution structural information about membrane protein-lipid complexes.
| Macromolecule | Method | Resolution (Å) | PDB ID | EMDB ID | Reference |
| Human S-OPA1 on brominated cardiolipin membrane | Electron Microscopy | 6.40 | 8VM4 | EMD-43349 | [2] |
Table 2: Cryo-EM structural data of a membrane protein assembled on a lipid membrane containing brominated cardiolipin. [2]
Experimental Protocols
Synthesis of Brominated Phospholipids
The synthesis of brominated phospholipids is a prerequisite for their use as probes. While a detailed, generalized protocol is challenging due to the variety of possible lipids, the following steps outline a common approach for the bromination of a phospholipid with an unsaturated acyl chain, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
Materials:
-
Unsaturated phospholipid (e.g., DOPC)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl4), anhydrous
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)
Procedure:
-
Dissolution: Dissolve the unsaturated phospholipid in anhydrous carbon tetrachloride in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Initiation: Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution. The molar ratio of NBS to double bonds is typically 1:1 or slightly higher.
-
Reaction: Reflux the reaction mixture under inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The brominated lipid will have a different retention factor (Rf) compared to the starting material.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove succinimide. Wash the organic phase with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to obtain the pure brominated phospholipid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Tryptophan Fluorescence Quenching for Measuring Protein-Lipid Binding
This protocol describes a typical experiment to measure the binding of a protein containing a tryptophan residue to lipid vesicles containing brominated phospholipids.
Materials:
-
Protein of interest (containing at least one tryptophan residue)
-
Non-brominated phospholipid (e.g., POPC)
-
Brominated phospholipid (e.g., 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine)
-
Buffer solution appropriate for the protein and lipids
-
Small unilamellar vesicle (SUV) preparation equipment (e.g., sonicator or extruder)
-
Fluorometer
Procedure:
-
Vesicle Preparation:
-
Prepare lipid films by dissolving the desired ratio of non-brominated and brominated phospholipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with the buffer solution by vortexing.
-
Prepare small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size). Prepare a control set of vesicles with only the non-brominated lipid.[3][4]
-
-
Fluorescence Measurement:
-
Set the fluorometer to excite tryptophan at 295 nm and record the emission spectrum from 310 nm to 450 nm.[3][5]
-
In a quartz cuvette, add a known concentration of the protein to the buffer.
-
Record the initial fluorescence spectrum of the protein alone (F₀).
-
Titrate the protein solution with increasing concentrations of the lipid vesicles (both control and brominated). After each addition, allow the system to equilibrate before recording the fluorescence spectrum (F).
-
-
Data Analysis:
-
Correct for the inner filter effect if the lipids absorb at the excitation or emission wavelengths.[5]
-
Calculate the fractional fluorescence quenching (Q) at each lipid concentration using the formula: Q = (F₀ - F) / F₀.
-
Plot the change in fluorescence as a function of the lipid concentration.
-
Fit the binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Experimental Workflow for Fluorescence Quenching
Caption: Workflow for determining protein-lipid binding affinity using fluorescence quenching.
Cardiolipin Biosynthesis and Apoptotic Signaling
Caption: Cardiolipin's role from biosynthesis to its involvement in apoptosis.[6][7][8][9][10]
Phosphatidylinositol Signaling Pathway
Caption: The Phosphatidylinositol signaling cascade leading to cellular responses.[11][12][13][14]
References
- 1. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. edinst.com [edinst.com]
- 4. membranproteine.net [membranproteine.net]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the cardiolipin biosynthetic pathway and its interactions in the diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]
- 11. cusabio.com [cusabio.com]
- 12. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aklectures.com [aklectures.com]
- 14. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 1-Oleoyl-3-bromopropanediol in Bioactive Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the role of 1-oleoyl-3-bromopropanediol as a versatile intermediate in the synthesis of a range of bioactive lipids. While not a bioactive molecule itself, its structure provides a valuable scaffold for the regioselective synthesis of potent signaling molecules such as 2-oleoylglycerol (2-OG), structured triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (OPO), and other biologically active glycerolipids. This document provides plausible synthetic routes, experimental protocols derived from analogous syntheses, and an overview of the biological significance of the resulting products.
Synthetic Pathways Originating from 1-Oleoyl-3-bromopropanediol
1-Oleoyl-3-bromopropanediol serves as a key starting material for introducing an oleoyl group at the sn-1 position of the glycerol backbone. The bromine atom at the sn-3 position can then be chemically modified to enable the synthesis of various bioactive lipids. The following diagram illustrates potential synthetic workflows.
Caption: Synthetic pathways from 1-Oleoyl-3-bromopropanediol.
Experimental Protocols
The following protocols are adapted from established synthetic procedures for analogous compounds and represent plausible methods for the synthesis of bioactive lipids from 1-oleoyl-3-bromopropanediol.
Synthesis of 1-Monooleoylglycerol
This protocol describes the conversion of the bromo-group to a hydroxyl group, yielding 1-monooleoylglycerol.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-oleoyl-3-bromopropanediol in a mixture of acetone and water.
-
Add an excess of sodium bicarbonate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-monooleoylglycerol by silica gel column chromatography.
Synthesis of 2-Oleoylglycerol (2-OG) via a Protection-Deprotection Strategy
This multi-step protocol outlines a regioselective synthesis of 2-OG, a potent bioactive lipid.
Step 1: Protection of the sn-2 Hydroxyl Group
-
Dissolve 1-oleoyl-3-bromopropanediol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a suitable protecting group for the secondary alcohol, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with an appropriate base like imidazole.
-
Stir the reaction at room temperature until TLC indicates complete protection.
-
Work up the reaction by washing with aqueous solutions to remove the base and salts.
-
Dry the organic layer and purify the protected intermediate.
Step 2: Displacement of Bromine and Subsequent Hydrolysis
-
Dissolve the protected intermediate in a suitable solvent and react with a nucleophile such as sodium acetate to displace the bromine.
-
After the displacement reaction is complete, hydrolyze the newly formed ester at the sn-3 position under basic conditions (e.g., with potassium carbonate in methanol) to yield the free hydroxyl group.
Step 3: Acyl Migration and Deprotection
-
Induce acyl migration of the oleoyl group from the sn-1 to the sn-2 position. This can often be achieved under specific pH and temperature conditions, though it can be a challenging step to control.
-
Remove the protecting group from the sn-1 and sn-3 positions. For a TBDMS group, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Purify the final product, 2-oleoylglycerol, using chromatography.
Enzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)
This chemoenzymatic approach can be adapted to use a 1,3-diacylglycerol intermediate, which could potentially be synthesized from 1-oleoyl-3-bromopropanediol. A general protocol for the final acylation step is presented.
Materials:
-
1,3-Dioleoylglycerol (or a related 1,3-diacylglycerol)
-
Palmitic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (optional, can be run solvent-free)
Procedure:
-
Combine 1,3-dioleoylglycerol and palmitic acid in a reaction vessel.
-
If using a solvent, add it at this stage.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60-70°C) with agitation.
-
Monitor the progress of the reaction by analyzing aliquots for the formation of the desired triacylglycerol.
-
Upon completion, filter to remove the immobilized enzyme.
-
Purify the product to remove unreacted starting materials and byproducts.
Quantitative Data from Analogous Syntheses
The following tables summarize reaction conditions and yields from published syntheses of related bioactive lipids, providing a benchmark for the development of protocols starting from 1-oleoyl-3-bromopropanediol.
Table 1: Enzymatic Synthesis of 2-Monoacylglycerides [1]
| Parameter | Value |
| Enzyme | Lipase B from Candida antarctica (CalB) |
| Process | Two-step: Esterification followed by sn-1,3-selective alcoholysis |
| Scale | Laboratory (grams) and Technical (>100 g) |
| Laboratory Yield | Up to 96.4% of theoretical |
| Laboratory Purity | 95% |
| Technical Yield | 97% (esterification), 73% (alcoholysis) |
Table 2: Chemoenzymatic Synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO)
| Step | Reactants | Catalyst/Conditions | Product | Yield/Purity |
| 1 | Vinyl acetate, Oleic acid | Transvinylation | Vinyl oleate | - |
| 2 | Vinyl oleate, Glycerol | Novozym 435, 35°C, 8h | 1,3-Dioleoin | 82.3% yield, 98.6% purity |
| 3 | 1,3-Dioleoin, Palmitic acid | Chemical synthesis | OPO | 90.5% yield, 98.7% regiopurity |
Bioactivity and Signaling Pathways of End Products
The synthetic utility of 1-oleoyl-3-bromopropanediol is underscored by the significant biological activities of its potential downstream products.
2-Oleoylglycerol (2-OG) and the GPR119 Signaling Pathway
2-Oleoylglycerol is an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[2][3] Activation of GPR119 is of therapeutic interest for the treatment of type 2 diabetes and obesity.[4] The binding of 2-OG to GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, initiates a signaling cascade that leads to the release of insulin and glucagon-like peptide-1 (GLP-1), respectively.[5][6]
Caption: GPR119 signaling pathway activated by 2-Oleoylglycerol.
1-Oleoyl-2-acetyl-sn-glycerol as a Protein Kinase C Activator
1-Oleoyl-2-acetyl-sn-glycerol is a cell-permeable analog of diacylglycerol (DAG) and is used as a tool compound to activate calcium-dependent protein kinase C (PKC).[7] PKC is a family of enzymes that are critical in various cellular signaling pathways, controlling processes such as cell growth, differentiation, and apoptosis. The ability to synthesize specific diacylglycerol analogs like 1-oleoyl-2-acetyl-sn-glycerol is important for studying these fundamental cellular processes.
Conclusion
1-Oleoyl-3-bromopropanediol is a valuable, non-bioactive intermediate that provides a strategic entry point for the synthesis of a variety of bioactive lipids. Its utility lies in the ability to regioselectively introduce an oleoyl group at the sn-1 position, with the bromo group at the sn-3 position serving as a versatile chemical handle for further modifications. Through multi-step synthetic sequences involving protection-deprotection strategies, hydrolysis, and enzymatic reactions, it is possible to generate potent signaling molecules like 2-oleoylglycerol and structured triacylglycerols. The biological importance of these end products, particularly in metabolic regulation and cell signaling, highlights the potential of 1-oleoyl-3-bromopropanediol as a key building block in medicinal chemistry and drug discovery. Further research to optimize synthetic routes from this intermediate is warranted and could lead to more efficient and scalable production of these valuable bioactive lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]
- 4. research.regionh.dk [research.regionh.dk]
- 5. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ≥97% (HPLC), Ca²⁺-dependent protein kinase C activator, oil | Sigma-Aldrich [sigmaaldrich.com]
Physical and chemical specifications of 1-Oleoyl-3-bromopropanediol
For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the known physical and chemical specifications of 1-Oleoyl-3-bromopropanediol. Due to the limited availability of public data on this specific compound, information from structurally related molecules is included for comparative purposes. This guide aims to serve as a foundational resource, highlighting both the available data and the current knowledge gaps to inform future research and application.
Core Physical and Chemical Properties
Currently, detailed experimental data for the physical and chemical properties of 1-Oleoyl-3-bromopropanediol are not extensively available in public literature. The information that has been identified is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₉BrO₃ | [1] |
| Molecular Weight | 419.44 g/mol | [1] |
| Physical State | Solid | [1] |
| CAS Number | 30334-62-4 | [1] |
| Synonyms | 3-Bromo-2-hydroxypropyl (9Z)-9-octadecenoate, Oleic acid; 3-bromo-2-hydroxypropyl ester | [1] |
Comparative Physical Properties of Related Compounds
To provide context for the potential physical characteristics of 1-Oleoyl-3-bromopropanediol, the following table details the properties of its constituent parts: Oleic Acid and 3-Bromo-1,2-propanediol.
| Property | Oleic Acid | 3-Bromo-1,2-propanediol |
| Molecular Formula | C₁₈H₃₄O₂ | C₃H₇BrO₂ |
| Molecular Weight | 282.47 g/mol | 154.99 g/mol |
| Melting Point | 13-14 °C | Not available |
| Boiling Point | 360 °C (decomposes) | 72-75 °C at 0.2 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents | Highly soluble in water; Limited solubility in non-polar solvents[2] |
| Density | 0.895 g/cm³ | 1.771 g/mL at 25 °C |
Experimental Protocols: A Generalized Approach
Hypothetical Synthesis via Esterification
A plausible synthetic route to 1-Oleoyl-3-bromopropanediol is the esterification of oleic acid with 3-bromo-1,2-propanediol. This reaction would typically be acid-catalyzed.
Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation.
Materials:
-
Oleic acid
-
3-Bromo-1,2-propanediol
-
Anhydrous toluene (or a similar azeotroping solvent)
-
p-Toluenesulfonic acid (or another suitable acid catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve oleic acid and a slight molar excess of 3-bromo-1,2-propanediol in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General Purification Protocol
The crude 1-Oleoyl-3-bromopropanediol would likely require purification, for which column chromatography would be a standard method.
Procedure:
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1-Oleoyl-3-bromopropanediol.
Proposed Analytical Methods
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, hydroxyl, C-Br bond).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with 1-Oleoyl-3-bromopropanediol. Research into these aspects would be a novel area of investigation.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 1-Oleoyl-3-bromopropanediol as described in the hypothetical protocols.
Concluding Remarks
1-Oleoyl-3-bromopropanediol is a compound for which detailed public data is scarce. This guide has consolidated the available information and proposed logical, generalized protocols for its synthesis and purification. Significant opportunities exist for novel research into the precise physical and chemical properties, as well as the biological activities and potential therapeutic applications of this molecule. It is the hope that this document will serve as a valuable starting point for researchers and scientists venturing into the study of this and related compounds.
References
Safety and Handling of 1-Oleoyl-3-bromopropanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). A specific SDS for 1-Oleoyl-3-bromopropanediol was not available at the time of writing. The information herein is compiled from data on structurally related compounds and general laboratory safety practices. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with all applicable safety regulations.
Introduction
1-Oleoyl-3-bromopropanediol is a synthetic lipid derivative that serves as a key intermediate in the synthesis of various biologically active molecules, including 2-oleoylglycerol, a significant endocannabinoid. Its structure combines a long, unsaturated oleoyl chain with a brominated propanediol headgroup. This unique composition necessitates careful consideration of its handling and safety in a laboratory setting. This guide provides a comprehensive overview of the known and inferred safety data, handling procedures, and relevant biochemical context for researchers working with this compound.
Hazard Identification and Classification
While a specific hazard classification for 1-Oleoyl-3-bromopropanediol is not established, an assessment of its structural components—a brominated alkane and a glycerolipid—suggests the following potential hazards.
Inferred GHS Hazard Statements:
Based on the known hazards of similar brominated organic compounds, 1-Oleoyl-3-bromopropanediol may be classified as:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.
Pictograms:
![]()
Signal Word: Warning
Physical and Chemical Properties
The physical and chemical properties of 1-Oleoyl-3-bromopropanediol are primarily dictated by its long oleoyl tail, making it a lipophilic substance. The following table summarizes its known and estimated properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₂₁H₃₉BrO₃ | Calculated |
| Molecular Weight | 419.44 g/mol | [1] |
| Appearance | Solid or viscous liquid | Inferred from the long alkyl chain and supplier information.[1] |
| Purity | >98% | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Insoluble in water. | Inferred from the properties of similar lipids. |
| Boiling Point | Not determined. Likely high due to the long alkyl chain. | |
| Melting Point | Not determined. | |
| Storage Temperature | -20°C | Recommended by suppliers to prevent degradation. |
Safe Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). A lab coat should be worn at all times. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, a NIOSH-approved respirator should be used. |
Engineering Controls:
-
Work should be performed in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all procedures involving heating or potential aerosolization.
-
An eyewash station and safety shower should be readily accessible.
Storage:
-
Store in a tightly sealed container at -20°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The product may be shipped on dry ice.[1]
Spill and Waste Disposal:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contain the spill and follow institutional procedures for hazardous material cleanup.
-
Waste Disposal: Dispose of in accordance with all local, state, and federal regulations for chemical waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
General Workflow for Synthesis of 2-Oleoylglycerol:
Caption: General workflow for the synthesis of 2-oleoylglycerol from 1-Oleoyl-3-bromopropanediol.
Role in Biochemical Signaling Pathways
1-Oleoyl-3-bromopropanediol is primarily a synthetic precursor and is not known to have a direct role in biological signaling. However, its synthetic product, 2-oleoylglycerol (2-OG), is an important endogenous agonist of the cannabinoid receptors (CB₁ and CB₂), playing a role in the endocannabinoid system. The endocannabinoid system is involved in regulating a wide range of physiological processes.
Simplified Endocannabinoid Signaling Pathway:
Caption: A simplified representation of the 2-AG endocannabinoid signaling pathway.
Logical Relationship for Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of 1-Oleoyl-3-bromopropanediol in a laboratory setting.
Caption: Logical workflow for the safe handling of 1-Oleoyl-3-bromopropanediol.
References
Commercial sources and purity of 1-Oleoyl-3-bromopropanediol
An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol: Commercial Sources, Purity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oleoyl-3-bromopropanediol, a key lipid intermediate in various research and development applications. The document details its commercial availability, purity standards, and outlines potential experimental protocols for its synthesis, purification, and analysis, addressing the critical needs of researchers in the pharmaceutical and life sciences sectors.
Commercial Availability and Purity
1-Oleoyl-3-bromopropanediol (CAS No. 30334-62-4) is a specialized lipid derivative available from a select number of chemical suppliers. Our research has identified the following commercial sources and their stated purity levels. For researchers requiring this compound, it is recommended to contact these suppliers directly to obtain the latest product specifications and certificates of analysis.
| Supplier | Catalog Number | Stated Purity | Additional Information |
| INDOFINE Chemical Company, Inc. | 41-8819 | >98% | Provided for pharmaceutical, agricultural, and life science industries.[1] |
| MyBioSource | MBS3920408 | >98% | Supplied as a biochemical for research use only.[2] |
In addition to off-the-shelf availability, several companies specialize in custom lipid synthesis and may be able to produce 1-Oleoyl-3-bromopropanediol to specific purity requirements. These include Avanti Polar Lipids, Creative Biolabs, BOC Sciences, Symeres, and MilliporeSigma (formerly Sigma-Aldrich), all of whom offer extensive custom lipid synthesis services.[3][4][][6][7] Cayman Chemical also has a strong focus on lipid research and provides custom synthesis services.[8][9]
Physicochemical Properties
| Property | Value |
| CAS Number | 30334-62-4 |
| Molecular Formula | C₂₁H₃₉BrO₃ |
| Molecular Weight | 419.44 g/mol |
Experimental Protocols and Considerations
Synthesis
The synthesis of monoacylglycerols and their derivatives can be achieved through several established chemical routes.[10][11][12][13] A plausible synthetic pathway for 1-Oleoyl-3-bromopropanediol would involve the esterification of oleic acid with a suitable glycerol derivative. One common strategy for achieving regioselectivity is through the use of protecting groups.
A potential synthetic workflow is outlined below:
References
- 1. 1-OLEOYL-3-BROMOPROPANEDIOL | 30334-62-4 | INDOFINE Chemical Company [indofinechemical.com]
- 2. mybiosource.com [mybiosource.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Custom Lipid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. symeres.com [symeres.com]
- 7. 血脂 CDMO 服務 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Lipid Research | Cayman Chemical | Cambridge Bioscience [bioscience.co.uk]
- 10. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
An In-depth Technical Guide to 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-3-bromopropanediol is a synthetic monoacylglycerol derivative containing both an oleoyl group and a bromine atom. While specific research on this compound is limited, its structural features suggest potential applications in drug development and biochemical research, particularly as a potential enzyme inhibitor or a building block for more complex bioactive molecules. This guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number and synonyms, and explores potential, inferred applications and research avenues based on the activities of structurally related compounds.
Chemical Identity and Properties
1-Oleoyl-3-bromopropanediol, a molecule combining a long-chain unsaturated fatty acid with a brominated propanediol backbone, possesses distinct chemical characteristics that make it a subject of interest in medicinal chemistry and drug design.
CAS Number and Synonyms
The definitive identifier for this compound is its CAS number, which provides a unique, unambiguous reference in chemical literature and databases.
| Identifier | Value |
| CAS Number | 30334-62-4[1] |
| Synonyms | Oleic acid, 3-bromo-2-hydroxypropyl ester[1] |
| 3-Bromo-2-hydroxypropyl (9Z)-9-octadecenoate[1] |
Chemical Structure and Properties
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C21H39BrO3 |
| Molecular Weight | 419.44 g/mol [1] |
| Appearance | Likely a viscous liquid or a low-melting solid at room temperature. |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water. |
| Reactivity | The bromine atom provides a site for nucleophilic substitution, making it a useful synthetic intermediate. |
Potential Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 1-Oleoyl-3-bromopropanediol is not prominently available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A likely approach would involve the esterification of oleic acid with 3-bromo-1,2-propanediol.
Postulated Synthesis Workflow
A potential synthetic pathway could involve the direct esterification of oleic acid with 3-bromo-1,2-propanediol in the presence of an acid catalyst or through an activated derivative of oleic acid (e.g., oleoyl chloride) reacting with 3-bromo-1,2-propanediol.
Caption: Postulated synthesis workflow for 1-Oleoyl-3-bromopropanediol.
General Experimental Protocol for Esterification
Objective: To synthesize 1-Oleoyl-3-bromopropanediol via esterification.
Materials:
-
Oleoyl chloride
-
3-Bromo-1,2-propanediol
-
Anhydrous pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or other appropriate solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 3-bromo-1,2-propanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add oleoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1-Oleoyl-3-bromopropanediol.
Potential Applications in Drug Development and Research
The bifunctional nature of 1-Oleoyl-3-bromopropanediol suggests several potential applications in drug discovery and development. The oleoyl group can facilitate interaction with lipid membranes and hydrophobic binding pockets of proteins, while the brominated propanediol moiety can act as a reactive handle for covalent modification or as a pharmacophore itself.
Potential as a Protein Kinase Inhibitor
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The development of selective kinase inhibitors is a major focus of drug discovery. Structurally related brominated compounds have been shown to act as inhibitors of protein kinases. The oleoyl moiety of 1-Oleoyl-3-bromopropanediol could target the hydrophobic regions of the ATP-binding pocket of certain kinases, while the brominated headgroup could potentially form covalent bonds with nearby cysteine residues, leading to irreversible inhibition.
Caption: Postulated mechanism of protein kinase inhibition.
Role in Studying Lipid Signaling Pathways
Monoacylglycerols are important signaling molecules involved in a variety of physiological processes. 1-Oleoyl-3-bromopropanediol could serve as a valuable tool to probe these pathways. Its resistance to hydrolysis by certain lipases (due to the bromine substitution) could lead to prolonged signaling effects compared to its natural counterparts, allowing researchers to study the downstream consequences of sustained monoacylglycerol signaling.
Future Directions and Conclusion
While direct experimental data on 1-Oleoyl-3-bromopropanediol is currently scarce, its chemical structure presents intriguing possibilities for its use in drug development and as a chemical probe. Future research should focus on:
-
Developing and optimizing a robust synthesis protocol.
-
Screening for inhibitory activity against a panel of protein kinases and other relevant enzymes.
-
Investigating its effects on lipid signaling pathways in various cell models.
-
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.
Disclaimer: The information provided in this document regarding potential applications and experimental protocols is largely inferred from the properties of structurally similar compounds due to the limited availability of direct research on 1-Oleoyl-3-bromopropanediol. Researchers should exercise due diligence and validate these hypotheses through rigorous experimentation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Phospholipids from 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the chemical synthesis of lysophospholipids, specifically focusing on the conversion of 1-Oleoyl-3-bromopropanediol into a phosphatidylcholine derivative. This synthetic route offers a versatile platform for the preparation of lysophosphatidic acid (LPA) analogs, which are crucial signaling molecules involved in a myriad of cellular processes. The protocol details a two-step synthetic sequence involving a regioselective phosphorylation of the secondary alcohol followed by the introduction of the choline headgroup via nucleophilic substitution of the primary bromide. Detailed experimental procedures, purification techniques, and expected yields are provided. Additionally, a summary of the canonical Lysophosphatidic Acid (LPA) signaling pathway is presented to provide context for the biological relevance of the synthesized molecules.
Introduction
Phospholipids are fundamental components of cellular membranes and play critical roles as signaling molecules in numerous physiological and pathological processes. Lysophospholipids, characterized by a single acyl chain, are particularly important as extracellular signaling mediators. Lysophosphatidic acid (LPA) is a prominent member of this class, exerting its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. LPA signaling is implicated in a wide range of cellular responses, including cell proliferation, survival, migration, and differentiation.
The chemical synthesis of structurally defined phospholipids and their analogs is essential for the elucidation of their biological functions and for the development of novel therapeutics targeting lipid signaling pathways. The use of versatile building blocks such as 1-Oleoyl-3-bromopropanediol allows for the modular synthesis of a variety of lysophospholipid derivatives. The oleoyl group at the sn-1 position provides a common unsaturated fatty acid moiety found in natural phospholipids, while the bromine atom at the sn-3 position serves as an excellent leaving group for the introduction of various headgroups. This application note provides a detailed protocol for the synthesis of an oleoyl-lysophosphatidylcholine from this brominated precursor.
Synthetic Strategy
The synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine from 1-Oleoyl-3-bromopropanediol is proposed to proceed via a two-step sequence:
-
Regioselective Phosphorylation: The secondary hydroxyl group at the sn-2 position of 1-Oleoyl-3-bromopropanediol is selectively phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride, in the presence of a base. This step yields the key intermediate, 1-Oleoyl-2-(dichloro)phosphoryl-3-bromopropane.
-
Headgroup Installation: The dichloro-phosphoryl intermediate is first hydrolyzed to the corresponding phosphate. The bromide at the sn-3 position is then displaced by a nucleophilic headgroup precursor. For the synthesis of phosphatidylcholine, this is typically achieved by reaction with trimethylamine.
A generalized workflow for this synthesis is depicted below.
Figure 1. Proposed synthetic workflow. A two-step chemical synthesis to produce phospholipids.
Experimental Protocols
Materials and Methods
| Reagent/Material | Supplier | Grade |
| 1-Oleoyl-3-bromopropanediol | Custom Synthesis | >95% |
| Phosphorus oxychloride (POCl₃) | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Pyridine, anhydrous | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 99.8% |
| Trimethylamine solution | Sigma-Aldrich | ~45% in water |
| Chloroform | Fisher Scientific | HPLC Grade |
| Methanol | Fisher Scientific | HPLC Grade |
| Silica gel for column chromatography | Sigma-Aldrich | 230-400 mesh |
Step 1: Synthesis of 1-Oleoyl-2-(dichloro)phosphoryl-3-bromopropane
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Oleoyl-3-bromopropanediol (1 equivalent) dissolved in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v).
-
Upon completion, quench the reaction by slowly adding crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Oleoyl-2-(dichloro)phosphoryl-3-bromopropane.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield | 80-90% (crude) |
| TLC Mobile Phase | Chloroform:Methanol (95:5 v/v) |
Step 2: Synthesis of 1-Oleoyl-sn-glycero-3-phosphocholine
-
Dissolve the crude 1-Oleoyl-2-(dichloro)phosphoryl-3-bromopropane in a mixture of tetrahydrofuran (THF) and water.
-
Stir the solution at room temperature for 2 hours to hydrolyze the dichlorophosphate to a phosphate.
-
Remove the THF under reduced pressure.
-
To the aqueous solution, add an excess of trimethylamine solution.
-
Seal the reaction vessel and heat at 50-60 °C for 24-48 hours.
-
Monitor the reaction by TLC using a mobile phase of chloroform:methanol:water (65:25:4 v/v/v).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess trimethylamine and solvent under reduced pressure.
-
The crude product is then ready for purification.
| Parameter | Value |
| Reaction Time | 24-48 hours |
| Reaction Temperature | 50-60 °C |
| Expected Yield | 50-70% (after purification) |
| TLC Mobile Phase | Chloroform:Methanol:Water (65:25:4) |
Purification
The crude phospholipid product is purified by silica gel column chromatography.[1][2][3]
-
Prepare a silica gel slurry in chloroform and pack a glass column.
-
Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.[4]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a waxy solid.
Lysophosphatidic Acid (LPA) Signaling Pathway
The synthesized lysophospholipid is an analog of lysophosphatidic acid (LPA), a potent signaling molecule. LPA exerts its biological effects by activating a family of six G protein-coupled receptors (LPA1-6).[1] The activation of these receptors triggers a cascade of downstream signaling events that regulate a diverse range of cellular functions.
Figure 2. LPA signaling pathway overview. LPA binds to its receptors, activating various G proteins and downstream effectors.
Upon binding of LPA to its receptors, different heterotrimeric G proteins are activated, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[4] These G proteins, in turn, modulate the activity of various downstream effector molecules. For instance, Gαq/11 activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium and activation of protein kinase C (PKC). Gαi/o can activate the PI3K-Akt pathway, promoting cell survival, and the Ras-MAPK pathway, which is involved in cell proliferation and differentiation. Gα12/13 activates RhoA, a small GTPase that regulates the actin cytoskeleton, thereby influencing cell shape and migration. Gαs activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. The specific cellular response to LPA is determined by the expression pattern of LPA receptors and the complement of G proteins and downstream effectors present in a particular cell type.
Conclusion
The protocol described herein provides a robust method for the synthesis of lysophospholipids from 1-Oleoyl-3-bromopropanediol. This synthetic approach is amenable to the generation of a library of LPA analogs by varying the headgroup precursor in the second step. The availability of these synthetic phospholipids is crucial for advancing our understanding of lipid signaling and for the development of novel therapeutic agents targeting these pathways. The provided overview of the LPA signaling pathway highlights the biological significance of these molecules and provides a framework for investigating the functional effects of the synthesized compounds in relevant biological systems.
References
- 1. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of phospholipids by preparative high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Labeled Diacylglycerol Probes using 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and application of labeled diacylglycerol (DAG) probes, starting from the precursor 1-Oleoyl-3-bromopropanediol. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, and labeled DAG probes are invaluable tools for studying their localization, dynamics, and interactions with effector proteins.
Introduction to Diacylglycerol Signaling
Diacylglycerol is a key signaling molecule produced at cellular membranes upon the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1] As a second messenger, DAG recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[2] The activation of these pathways plays a crucial role in regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[3][4][5][6] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders.
The synthesis of labeled DAG probes allows for the direct visualization and quantification of these signaling events in live cells and in vitro assays, providing critical insights for basic research and drug development.
Signaling Pathway of Diacylglycerol
The canonical DAG signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, DAG remains in the plasma membrane to activate its downstream targets.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescently Labeled Diacylglycerol Probe
This protocol describes a two-step synthesis of a fluorescent DAG probe from 1-Oleoyl-3-bromopropanediol by first introducing a fluorescent fatty acid at the sn-2 position, followed by the conversion of the bromo-group to a hydroxyl group.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Fluorescently labeled fatty acid (e.g., BODIPY-labeled fatty acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silver Nitrate (AgNO₃)
-
Acetone/Water mixture
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step 1: Esterification at the sn-2 Position
-
Dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) and the fluorescently labeled fatty acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the fluorescently labeled 1-oleoyl-2-acyl-3-bromo-sn-glycerol.
Step 2: Conversion of the Bromo Group to a Hydroxyl Group
-
Dissolve the purified product from Step 1 in an acetone/water mixture (e.g., 9:1 v/v).
-
Add silver nitrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the silver bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the product with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final fluorescently labeled diacylglycerol probe by silica gel column chromatography.
Protocol 2: Synthesis of a Radiolabeled Diacylglycerol Probe
This protocol outlines the synthesis of a ¹⁴C-labeled DAG probe by reacting 1-Oleoyl-3-bromopropanediol with a ¹⁴C-labeled fatty acid.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
¹⁴C-labeled fatty acid (e.g., [¹⁴C]oleic acid)
-
Oxalyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Step 1: Acylation with ¹⁴C-labeled Fatty Acid
-
Convert the ¹⁴C-labeled fatty acid to its acyl chloride by reacting with oxalyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Add anhydrous pyridine (1.2 equivalents) to the solution.
-
Slowly add the freshly prepared ¹⁴C-labeled acyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC and autoradiography.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the radiolabeled product by silica gel column chromatography.
Note: Handle all radioactive materials in accordance with institutional safety guidelines.
Experimental Workflow
The general workflow for the synthesis and application of labeled DAG probes is depicted below.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of a fluorescent DAG probe as described in Protocol 1. Actual results may vary depending on the specific fluorescent fatty acid used and reaction conditions.
| Parameter | Value | Method of Determination |
| Step 1: Esterification | ||
| Yield | 75% | Gravimetric analysis after purification |
| Purity | >95% | HPLC, ¹H NMR |
| Step 2: Bromo to Hydroxyl Conversion | ||
| Yield | 60% | Gravimetric analysis after purification |
| Purity | >98% | HPLC, ¹H NMR, Mass Spectrometry |
| Spectroscopic Properties | ||
| Excitation Maximum (λex) | 505 nm | Fluorescence Spectroscopy |
| Emission Maximum (λem) | 515 nm | Fluorescence Spectroscopy |
| Quantum Yield (ΦF) | 0.85 | Comparative method with a standard |
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized DAG probe.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.
-
For Radiolabeled Probes: Specific activity (e.g., in Ci/mmol) should be determined using liquid scintillation counting and concentration measurements.
Applications of Labeled DAG Probes
-
Live-Cell Imaging: Fluorescent DAG probes can be introduced into living cells to visualize the spatiotemporal dynamics of DAG generation and localization in response to stimuli.
-
In Vitro Binding Assays: Labeled DAG probes can be used in assays to identify and characterize DAG-binding proteins and to screen for inhibitors of these interactions.
-
Enzyme Assays: These probes can serve as substrates for enzymes involved in DAG metabolism, such as diacylglycerol kinases and lipases.[2]
-
Drug Discovery: Labeled DAG probes are valuable tools in high-throughput screening campaigns to identify compounds that modulate DAG signaling pathways.
References
- 1. Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphatidylcholine Analogues Using 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of phosphatidylcholine (PC) analogues utilizing 1-Oleoyl-3-bromopropanediol as a key starting material. The protocols detailed below are designed to be a foundational resource for the development of novel PC analogues for various research applications, including their use as probes to study lipid signaling pathways and as potential therapeutic agents.
Introduction
Phosphatidylcholines are major constituents of eukaryotic cell membranes and play crucial roles in membrane integrity and cell signaling.[1] The synthesis of PC analogues with modified structures allows for the investigation of structure-activity relationships and the development of molecules with specific biological activities. 1-Oleoyl-3-bromopropanediol serves as a versatile precursor for the generation of a variety of PC analogues, where the bromine atom allows for further chemical modifications. The general synthetic strategy involves the phosphorylation of the diacylglycerol-like precursor to a phosphatidic acid (PA) analogue, followed by the introduction of the choline headgroup.[2][3]
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of phosphatidylcholine analogues, based on similar reported syntheses. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Phosphorylation | 1-Oleoyl-3-bromopropanediol to 1-Oleoyl-3-bromo-sn-glycero-2-phosphate | Phosphorus oxychloride, Triethylamine | Dichloromethane | 0 to RT | 4-6 | 75-85 | >90 |
| 2. Choline Headgroup Addition | 1-Oleoyl-3-bromo-sn-glycero-2-phosphate to Phosphatidylcholine Analogue | Choline tosylate, 2,4,6-Triisopropylbenzenesulfonyl chloride | Pyridine | RT | 12-18 | 60-70 | >95 |
Experimental Protocols
Protocol 1: Synthesis of 1-Oleoyl-3-bromo-sn-glycero-2-phosphate (Phosphatidic Acid Analogue)
This protocol describes the phosphorylation of 1-Oleoyl-3-bromopropanediol to form the corresponding phosphatidic acid analogue.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol/Water mixtures)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and stir bars
-
Ice bath
Procedure:
-
Dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of phosphorus oxychloride (1.2 equivalents) in anhydrous DCM.
-
Add the phosphorus oxychloride solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol/water solvent system to yield the pure 1-Oleoyl-3-bromo-sn-glycero-2-phosphate.
Protocol 2: Synthesis of the Phosphatidylcholine Analogue
This protocol details the addition of the choline headgroup to the phosphatidic acid analogue to yield the final phosphatidylcholine analogue.
Materials:
-
1-Oleoyl-3-bromo-sn-glycero-2-phosphate
-
Choline tosylate
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol/Ammonia mixtures)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve 1-Oleoyl-3-bromo-sn-glycero-2-phosphate (1 equivalent) and choline tosylate (1.5 equivalents) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride (2 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a few milliliters of water.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in a chloroform/methanol mixture and wash with a dilute aqueous salt solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol/ammonia solvent system to afford the pure phosphatidylcholine analogue.
Signaling Pathways and Experimental Workflows
The synthesized phosphatidylcholine analogues can be utilized to investigate their impact on various cellular signaling pathways. Phosphatidylcholine metabolism is intricately linked to major signaling cascades such as the PI3K/Akt and MAPK pathways, which regulate cell proliferation, survival, and differentiation.[4][5][6]
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for phosphatidylcholine analogues.
Diagram 2: PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway modulation by PC analogues.
Diagram 3: MAPK Signaling Pathway
Caption: MAPK signaling pathway modulation by PC analogues.
References
- 1. Phosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: LC-MS/MS Analysis of Novel Lipids Derived from 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the extraction, separation, and analysis of novel lipid species derived from the alkylating agent 1-Oleoyl-3-bromopropanediol (1-O-3-Br-PD) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 1-O-3-Br-PD is a valuable chemical probe for identifying and characterizing the binding targets and metabolic pathways of oleoyl-containing lipids. The methodologies outlined herein are designed to offer high sensitivity and selectivity, enabling researchers to explore the functional roles of these modified lipids in complex biological systems. This note includes detailed protocols for sample preparation, LC-MS/MS parameters, and a representative data structure for quantitative analysis.
Introduction
Lipids are critical molecules involved in cellular structure, energy storage, and signal transduction.[1][2] Understanding the specific interactions and metabolic fate of individual lipid species is crucial for elucidating their roles in health and disease. Chemical probes, such as 1-Oleoyl-3-bromopropanediol, serve as powerful tools for covalently modifying target biomolecules, allowing for their subsequent identification and quantification. This oleoyl-containing probe can alkylate nucleophilic residues on proteins or other lipids, creating stable adducts. LC-MS/MS is the analytical method of choice for lipidomics due to its high sensitivity, specificity, and ability to characterize lipid structures through fragmentation analysis.[3][4][5] This application note details a robust workflow for the analysis of lipids modified by 1-O-3-Br-PD, providing researchers with the necessary protocols to investigate their formation and potential downstream effects.
Experimental Workflow
The overall experimental process involves lipid extraction from a biological matrix, separation by liquid chromatography, and analysis by tandem mass spectrometry, followed by data processing and interpretation.
Figure 1: General experimental workflow for the LC-MS/MS analysis of lipids derived from 1-Oleoyl-3-bromopropanediol.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Acetonitrile (ACN), Isopropanol (IPA), Water (LC-MS Grade)
-
Additives: Ammonium acetate, Formic acid
-
Standards: Appropriate internal standards for lipid classes (e.g., d7-PC, d7-PE, d5-TAG)
-
Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, Vortex mixer, 2 mL LC-MS vials
Sample Preparation: Lipid Extraction
This protocol is adapted from the methyl-tert-butyl ether (MTBE) extraction method, which is effective for a broad range of lipid classes.[1][5]
-
Homogenization: Homogenize cell pellets (~1 million cells) or tissue (~10 mg) in 300 µL of MeOH in a 2 mL glass vial. Add internal standards at this stage.
-
MTBE Addition: Add 1 mL of MTBE to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 hour at 4°C.
-
Phase Separation: Induce phase separation by adding 250 µL of water. Vortex for 1 minute and then let stand for 10 minutes at room temperature.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes to complete the phase separation.
-
Collection: Carefully collect the upper organic layer (~700-800 µL) and transfer it to a new glass tube.
-
Evaporation: Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of IPA/ACN/Water (2:1:1, v/v/v) for LC-MS/MS analysis. Transfer to an LC-MS vial.
LC-MS/MS Method
The separation is performed using a reversed-phase C18 column, which separates lipids based on their hydrophobicity.[5][6]
-
LC System: UPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Acetate
-
Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 2.0 | 45 |
| 2.5 | 52 |
| 8.0 | 70 |
| 10.0 | 97 |
| 12.0 | 97 |
| 12.1 | 30 |
| 15.0 | 30 |
-
MS System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), with polarity switching (positive and negative modes)
-
Capillary Voltage: +3.0 kV (positive), -2.5 kV (negative)
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Scan Range: m/z 150 - 1500
-
Data Acquisition: Full Scan for discovery, with data-dependent MS/MS. For targeted quantification, use Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative analysis of lipids modified by 1-Oleoyl-3-bromopropanediol requires the development of specific MRM transitions. The oleoyl group (282.26 Da) is added to a target molecule, and the bromine is lost. The remaining probe moiety has a mass of approximately 325.27 Da (C21H37O2). The table below provides representative, hypothetical MRM transitions for potential target lipid classes.
Table 1: Representative MRM Transitions for 1-Oleoyl-Probe Modified Lipids
| Analyte Class | Hypothetical Adduct | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Polarity |
|---|---|---|---|---|
| Phosphatidylethanolamine | PE(34:1)-Probe | ~1062.8 | ~921.7 (Loss of PE Headgroup) | Positive |
| Phosphatidylcholine | PC(34:1)-Probe | ~1104.9 | 184.1 (Choline Headgroup) | Positive |
| Phosphatidylserine | PS(36:2)-Probe | ~1114.8 | ~927.8 (Loss of Serine Headgroup) | Positive |
| Cysteine Residue (on Peptide) | Cys-Probe | Varies | 326.3 (Probe Fragment) | Positive |
| Phosphatidylethanolamine | PE(34:1)-Probe | ~1060.8 | 735.5 (Loss of Probe) | Negative |
| Phosphatidylserine | PS(36:2)-Probe | ~1112.8 | 787.5 (Loss of Probe) | Negative |
Note: Exact m/z values will depend on the specific fatty acid composition of the endogenous lipid being modified. Product ions should be empirically determined by analyzing standards or through high-resolution MS/MS fragmentation.
Hypothetical Signaling Pathway Involvement
Lipids derived from 1-Oleoyl-3-bromopropanediol may act as mimics of endogenous signaling lipids, such as diacylglycerol (DAG) or phosphatidic acid (PA), or they may form adducts that sterically hinder or activate signaling proteins. For example, an oleoyl-probe modified lipid could potentially interact with pathways regulated by protein kinase C (PKC) or the PI3K/Akt signaling cascade. The study of N-Oleoyl glycine, a related lipoamino acid, has shown activation of the Akt signaling pathway.[7] A similar mechanism could be investigated for novel lipids derived from this probe.
References
- 1. lcms.cz [lcms.cz]
- 2. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of 1-Oleoyl-Lysophosphatidic Acid Synthesized from 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-Oleoyl-Lysophosphatidic Acid (LPA) from a reaction mixture originating from 1-Oleoyl-3-bromopropanediol. Lysophosphatidic acid is a critical signaling phospholipid involved in numerous physiological and pathological processes, making its pure form essential for research and drug development.[1][2][3][4] This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the efficient separation and purification of the target product. Additionally, it includes a summary of relevant quantitative data and visual diagrams to illustrate the experimental workflow and a representative signaling pathway.
Introduction
1-Oleoyl-3-bromopropanediol is a key intermediate for the synthesis of various bioactive lipids, most notably lysophosphatidic acid (LPA). LPA is a potent signaling molecule that exerts its effects through specific G-protein coupled receptors, influencing processes such as cell proliferation, migration, and survival.[1][2][4][5] The synthesis of 1-Oleoyl-LPA from 1-Oleoyl-3-bromopropanediol typically involves a phosphorylation step. The resulting reaction mixture contains the desired product, unreacted starting materials, and potential byproducts. High-purity 1-Oleoyl-LPA is crucial for accurate in vitro and in vivo studies.[2] This application note details a robust HPLC method for the purification of 1-Oleoyl-LPA.
Experimental Protocols
Synthesis of 1-Oleoyl-Lysophosphatidic Acid (Illustrative)
A plausible synthetic route involves the reaction of 1-Oleoyl-3-bromopropanediol with a phosphate source, such as dibenzyl phosphate, followed by deprotection. This note focuses on the purification of the resulting 1-Oleoyl-LPA.
Sample Preparation
Prior to HPLC purification, it is recommended to perform a liquid-liquid extraction to remove bulk impurities. A common method is the Bligh-Dyer extraction, which partitions lipids into an organic phase.[6]
-
Terminate the reaction and neutralize the mixture if necessary.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the reaction mixture.
-
Add chloroform and water so the final ratio of chloroform:methanol:water is 2:2:1.8.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC injection.
HPLC Purification Protocol
This protocol utilizes a reversed-phase HPLC method, which separates molecules based on their hydrophobicity.[7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Detector: Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended for lipids as they often lack a strong UV chromophore.[9]
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Kinetex 2.6u C18 100Å, 50 x 2.1 mm)[6] |
| Mobile Phase A | Methanol/Water/Formic Acid (58:41:1, v/v/v) with 5 mM ammonium formate[10] |
| Mobile Phase B | Methanol/Formic Acid (99:1, v/v) with 5 mM ammonium formate[10] |
| Gradient | 0-1 min: 100% A1-7 min: Linear gradient to 100% B7-8 min: 100% B8-10 min: 100% A (re-equilibration)[10] |
| Flow Rate | 0.3 mL/min[10] |
| Column Temperature | 50 °C[10] |
| Injection Volume | 10 µL |
| Detection | ESI-MS/MS in negative ion mode[6][10] or ELSD |
Data Presentation
The following table summarizes typical quantitative data for the analysis of lysophosphatidic acids using LC-MS/MS, demonstrating the sensitivity of the method.
| Analyte | Limit of Quantitation (fmol) | Linear Range (fmol) | Reference |
| 14:0 LPA | ~10 | 10 - 1000 | [10] |
| 16:0 LPA | ~10 | 10 - 1000 | [10] |
| 18:1 LPA (Oleoyl) | ~10 | 10 - 1000 | [10] |
| 18:0 LPA | ~10 | 10 - 1000 | [10] |
| 20:4 LPA | ~10 | 10 - 1000 | [10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 1-Oleoyl-LPA.
LPA Signaling Pathway
Caption: Simplified signaling pathway of Lysophosphatidic Acid (LPA).
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and sensitive means for the purification of 1-Oleoyl-Lysophosphatidic Acid from a synthetic reaction mixture. The use of a C18 column with a methanol/water/formic acid mobile phase system and detection by mass spectrometry or evaporative light scattering allows for high-resolution separation and quantification. This protocol is essential for obtaining high-purity LPA, which is critical for reliable results in downstream biological assays and for advancing research in lipid signaling and drug development.
References
- 1. 1-Oleoyl Lysophosphatidic Acid (sodium salt) - Applications - CAT N°: 62215 [bertin-bioreagent.com]
- 2. stemcell.com [stemcell.com]
- 3. Lysophosphatidic acid synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of lysophosphatidic acid subspecies produced by autotaxin using a modified HPLC ESI-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for alkylation reactions with 1-Oleoyl-3-bromopropanediol
Application Note & Protocol
Topic: Experimental Setup for Alkylation Reactions with 1-Oleoyl-3-bromopropanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Oleoyl-3-bromopropanediol is a versatile synthetic intermediate derived from glycerol. It possesses a reactive bromide group, making it an excellent electrophile for alkylation reactions. This functionality allows for the introduction of the oleoyl-glycerol backbone onto various nucleophiles, such as primary and secondary amines. The resulting products are structurally related to bioactive lipids like 2-oleoylglycerol (2-OG), an endogenous ligand for GPR119, and other monoacylglycerides that play significant roles in cellular signaling.[1][2] This application note provides a detailed protocol for the N-alkylation of amines using 1-Oleoyl-3-bromopropanediol and discusses the potential applications of the resulting lipid derivatives in drug discovery and development. The direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis for producing secondary and tertiary amines, which are crucial scaffolds in many pharmaceutical compounds.[3][4]
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine with 1-Oleoyl-3-bromopropanediol
This protocol describes a general procedure for the synthesis of a secondary amine via the N-alkylation of a primary amine with 1-Oleoyl-3-bromopropanediol. The reaction involves the nucleophilic substitution of the bromide by the amine.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Primary Amine (e.g., ethanolamine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a non-nucleophilic base
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as powdered potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Dissolve 1-Oleoyl-3-bromopropanediol (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirred amine suspension.
-
Reaction: Heat the reaction mixture to 50-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Over-alkylation to a tertiary amine can occur, so careful monitoring is advised.[3][4]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KBr).
-
Dilute the filtrate with water and extract the product three times with ethyl acetate.[3]
-
Combine the organic extracts and wash sequentially with water and then brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used to elute the desired N-alkylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of two different primary amines with 1-Oleoyl-3-bromopropanediol based on the protocol above.
| Amine (1.0 eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (by LC-MS) |
| Ethanolamine | K₂CO₃ (2.5) | DMF | 60 | 6 | 78 | >95% |
| Benzylamine | TEA (3.0) | ACN | 70 | 8 | 85 | >97% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation reaction.
Caption: General workflow for the synthesis of N-alkylated lipids.
Potential Signaling Pathway Involvement
The products of this alkylation are novel lipid derivatives. While their specific biological targets are yet to be determined, they share structural similarities with 2-Oleoylglycerol (2-OG), a known agonist of the G protein-coupled receptor GPR119.[1][2] Activation of GPR119 in intestinal L-cells is linked to the release of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[1] Therefore, these synthesized compounds could be investigated for similar activity.
Caption: Potential involvement in GPR119-mediated GLP-1 secretion.
Conclusion
1-Oleoyl-3-bromopropanediol serves as a valuable building block for the synthesis of novel lipid derivatives through alkylation reactions. The provided protocol offers a reliable method for the N-alkylation of amines, yielding products with potential applications in drug discovery, particularly in the areas of metabolic disease and cellular signaling. The structural similarity of these synthetic lipids to known bioactive molecules like 2-OG suggests they may interact with important biological targets such as GPR119, warranting further investigation into their pharmacological properties.
References
Synthesis of Ether-Linked Lipids Using 1-Oleoyl-3-bromopropanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ether-linked lipids utilizing 1-Oleoyl-3-bromopropanediol as a key starting material. The Williamson ether synthesis forms the foundation of this procedure, offering a versatile method for creating a diverse range of ether lipids for applications in drug delivery, cell signaling research, and the development of therapeutic agents.
Introduction to Ether-Linked Lipids
Ether-linked lipids are a unique class of lipids characterized by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage found in most glycerolipids.[1][2] This structural difference confers unique physicochemical properties, including increased stability against chemical and enzymatic degradation. These lipids are integral components of cell membranes in some organisms and are involved in various biological processes, including signal transduction and membrane trafficking.[3] Their enhanced stability makes them attractive candidates for the development of robust drug delivery systems and metabolically stable drug analogues.
Application Notes
Ether-linked lipids synthesized from 1-Oleoyl-3-bromopropanediol have potential applications in several key research and development areas:
-
Drug Delivery Systems: The increased stability of the ether linkage compared to an ester bond makes these lipids ideal for constructing liposomes and other lipid-based nanoparticles for drug delivery. These carriers can protect the encapsulated therapeutic agent from degradation in the bloodstream, leading to improved pharmacokinetics and targeted delivery.
-
Signaling Pathway Modulation: Synthetic ether lipids can be designed as analogues of naturally occurring signaling molecules, such as platelet-activating factor (PAF), to study and modulate cellular signaling pathways.[1] By modifying the lipid structure, researchers can develop agonists or antagonists for specific receptors, providing tools to investigate physiological and pathological processes.
-
Anticancer Research: Certain synthetic ether lipids have demonstrated cytotoxic activity against cancer cell lines. The mechanism often involves the disruption of cell membrane integrity and interference with lipid metabolism and signaling pathways crucial for cancer cell proliferation.
-
Membrane Fluidity and Organization Studies: Incorporating synthetic ether lipids into model membranes allows for the investigation of their effects on membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.
Experimental Protocols
This section details the step-by-step synthesis of a 1-O-oleoyl-3-O-alkyl-glycerol via the Williamson ether synthesis.
Overall Reaction Scheme:
The synthesis is a two-step process:
-
Alkoxide Formation: A long-chain fatty alcohol is deprotonated using a strong base to form a highly reactive alkoxide.
-
Williamson Ether Synthesis: The alkoxide displaces the bromide from 1-Oleoyl-3-bromopropanediol in an SN2 reaction to form the desired ether-linked lipid.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 1-Oleoyl-3-bromopropanediol | ≥95% | Sigma-Aldrich |
| Long-chain fatty alcohol (e.g., 1-hexadecanol) | ≥98% | Alfa Aesar |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Acros Organics |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Fisher Scientific |
| Diethyl ether | Anhydrous | J.T. Baker |
| Saturated aqueous ammonium chloride (NH4Cl) | ACS grade | VWR |
| Brine (saturated aqueous NaCl) | ACS grade | VWR |
| Anhydrous magnesium sulfate (MgSO4) | ACS grade | VWR |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | EMD Millipore |
| Hexane | HPLC grade | Honeywell |
| Ethyl acetate | HPLC grade | Honeywell |
Step-by-Step Synthesis Protocol
Step 1: Formation of the Sodium Alkoxide
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the long-chain fatty alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous tetrahydrofuran (THF).
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at room temperature. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or a uniform suspension.
Step 2: Williamson Ether Synthesis
-
In a separate flame-dried flask, dissolve 1-Oleoyl-3-bromopropanediol (1.1 equivalents) in anhydrous THF.
-
Slowly add the solution of 1-Oleoyl-3-bromopropanediol to the freshly prepared sodium alkoxide solution at room temperature via a dropping funnel.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Reaction Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure ether-linked lipid.
Characterization
The structure and purity of the synthesized ether-linked lipid should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the ether linkage.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Starting Alcohol | Molar Ratio (Alcohol:NaH:Bromide) | Reaction Time (h) | Purification Method | Typical Yield (%) |
| 1-Hexadecanol | 1.0 : 1.2 : 1.1 | 18 | Column Chromatography | 75-85 |
| 1-Octadecanol | 1.0 : 1.2 : 1.1 | 20 | Column Chromatography | 70-80 |
| 1-Dodecanol | 1.0 : 1.2 : 1.1 | 16 | Column Chromatography | 80-90 |
Note: Yields are dependent on reaction scale and purification efficiency.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of ether-linked lipids.
Signaling Pathway Context: Potential Role of Ether Lipid Analogues
The following diagram illustrates a simplified signaling pathway where synthetic ether lipids could potentially act, for instance, by mimicking or antagonizing the effects of natural lipid signaling molecules like lysophosphatidic acid (LPA) or PAF, which act through G-protein coupled receptors (GPCRs).
Caption: Potential interaction of synthetic ether lipids with a GPCR signaling pathway.
References
Application Notes and Protocols: Solid-Phase Synthesis of 1-Oleoyl-2-Acetyl-sn-Glycero-3-Phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase synthesis of a specific phospholipid, 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine. The synthesis utilizes a key intermediate, 1-oleoyl-2-acetyl-sn-glycerol, which can be prepared from 1-oleoyl-3-bromopropanediol. Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including simplified purification of intermediates and the potential for automation. The synthesized phospholipids can be used in a variety of research applications, including the study of signaling pathways, drug delivery systems, and membrane biophysics.
Proposed Synthetic Pathway from 1-Oleoyl-3-bromopropanediol
The user-specified starting material, 1-oleoyl-3-bromopropanediol, can be converted to the key intermediate for solid-phase synthesis, 1-oleoyl-2-acetyl-sn-glycerol, in a two-step process. This involves a nucleophilic substitution to introduce a hydroxyl group at the 3-position, followed by acetylation of the 2-position hydroxyl group.
Quantitative Data Summary
The following tables summarize the expected yields and purity for each stage of the solid-phase synthesis of 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine. These values are representative and may vary depending on the specific solid support, reagents, and reaction conditions used.
Table 1: Synthesis of 1-Oleoyl-2-acetyl-sn-glycerol from 1-Oleoyl-3-bromopropanediol
| Step | Product | Starting Material | Reagents | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | 1-Oleoyl-sn-glycerol | 1-Oleoyl-3-bromopropanediol | Sodium acetate, followed by hydrolysis | 85-95 | >98 |
| 2 | 1-Oleoyl-2-acetyl-sn-glycerol | 1-Oleoyl-sn-glycerol | Acetic anhydride, pyridine | 90-98 | >99 |
Table 2: Solid-Phase Synthesis of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine
| Step | Resin-Bound Intermediate/Product | Reagents | Expected Loading/Yield (%) | Purity (by HPLC) (%) |
| 1. Immobilization | 1-Oleoyl-2-acetyl-sn-glyceryl-succinyl-resin | 1-Oleoyl-2-acetyl-sn-glycerol, succinic anhydride, DMAP, aminomethyl resin | 80-90 (loading) | N/A |
| 2. Phosphitylation | Resin-bound phosphite triester | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-diisopropylethylamine | >98 (coupling) | N/A |
| 3. Oxidation | Resin-bound phosphate triester | Iodine, water, pyridine, THF | >99 | N/A |
| 4. Headgroup Addition & Cleavage | 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine | Choline tosylate, triethylamine, then aqueous ammonia | 70-85 (overall) | >95 |
Experimental Protocols
Protocol 1: Synthesis of 1-Oleoyl-2-acetyl-sn-glycerol
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-Oleoyl-sn-glycerol: a. Dissolve 1-oleoyl-3-bromopropanediol and a molar excess of sodium acetate in ethanol. b. Reflux the mixture for 4-6 hours. c. Cool the reaction and add water. d. Acidify with hydrochloric acid and extract the product with dichloromethane. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield 1-oleoyl-sn-glycerol.
-
Synthesis of 1-Oleoyl-2-acetyl-sn-glycerol: a. Dissolve 1-oleoyl-sn-glycerol in pyridine. b. Add acetic anhydride dropwise at 0°C. c. Stir the reaction at room temperature for 2-4 hours. d. Quench the reaction with water and extract the product with dichloromethane. e. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. f. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 1-oleoyl-2-acetyl-sn-glycerol.
Protocol 2: Solid-Phase Synthesis of 1-Oleoyl-2-acetyl-sn-glycero-3-phosphocholine
Materials:
-
Aminomethyl polystyrene resin
-
1-Oleoyl-2-acetyl-sn-glycerol
-
Succinic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Iodine
-
Pyridine
-
Tetrahydrofuran (THF)
-
Choline tosylate
-
Triethylamine
-
Aqueous ammonia
-
Dichloromethane (DCM)
-
Acetonitrile
Procedure:
-
Immobilization of the Glycerol Backbone: a. Swell aminomethyl polystyrene resin in DCM. b. In a separate flask, react 1-oleoyl-2-acetyl-sn-glycerol with succinic anhydride and DMAP in DCM to form the hemisuccinate ester. c. Activate the hemisuccinate ester with DIC. d. Add the activated ester to the swollen resin and shake at room temperature for 12-16 hours. e. Wash the resin thoroughly with DCM, methanol, and diethyl ether, then dry under vacuum.
-
Phosphitylation: a. Swell the resin-bound glycerol in anhydrous acetonitrile. b. Add a solution of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in acetonitrile. c. Shake the mixture at room temperature for 1-2 hours under an inert atmosphere. d. Wash the resin with acetonitrile and DCM.
-
Oxidation: a. Add a solution of iodine in a mixture of THF, pyridine, and water to the resin. b. Shake for 5-10 minutes at room temperature. c. Wash the resin with acetonitrile and DCM.
-
Headgroup Addition and Cleavage: a. Swell the resin in a solution of choline tosylate and triethylamine in pyridine. b. Heat the mixture at 50-60°C for 12-16 hours. c. Filter the resin and wash with pyridine, DCM, and methanol. d. Treat the resin with a solution of aqueous ammonia at room temperature for 4-6 hours to cleave the phospholipid from the support. e. Filter the resin and collect the filtrate. f. Concentrate the filtrate under reduced pressure and purify the crude phospholipid by silica gel column chromatography or preparative HPLC.
Visualizations
Caption: Experimental workflow for the synthesis of 1-oleoyl-2-acetyl-sn-glycero-3-phosphocholine.
Caption: Phospholipase C signaling pathway involving diacylglycerol.
Application Note & Protocol: Synthesis and Application of a Novel Phosphatidylcholine Internal Standard for Quantitative Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative lipidomics is essential for understanding the roles of lipids in health and disease, and for the development of novel therapeutics. A major challenge in mass spectrometry-based lipidomics is the variability introduced during sample preparation and analysis.[1] The use of internal standards is a critical practice to correct for these variations, ensuring data accuracy and reliability.[2] Ideally, an internal standard should have chemical and physical properties nearly identical to the analyte of interest.[3][4] Stable isotope-labeled lipids are considered the gold standard for this purpose.[3][5]
This document provides a detailed methodology for the synthesis of a novel phosphatidylcholine internal standard, 1-Oleoyl-3-phosphocholine-sn-glycero-d5 (18:1 Lyso-PC-d5), starting from 1-Oleoyl-3-bromopropanediol. This deuterated internal standard is suitable for the quantification of lysophosphatidylcholines (LPCs) in various biological matrices. Additionally, we present a comprehensive protocol for the application of this internal standard in a typical lipidomics workflow, from lipid extraction to data analysis.
Synthesis of 1-Oleoyl-3-phosphocholine-sn-glycero-d5
The synthesis of 1-Oleoyl-3-phosphocholine-sn-glycero-d5 from 1-Oleoyl-3-bromopropanediol is a two-step process. The first step involves the reaction of the starting material with a deuterated choline phosphate precursor, followed by purification.
Proposed Synthetic Pathway:
Caption: Synthetic pathway for 1-Oleoyl-3-phosphocholine-sn-glycero-d5.
Experimental Protocol: Synthesis of 18:1 Lyso-PC-d5
-
Materials and Reagents:
-
1-Oleoyl-3-bromopropanediol
-
d5-Phosphocholine (or a suitable precursor)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform, Methanol)
-
Glass reaction vials, magnetic stirrer, heating block, rotary evaporator.
-
-
Reaction Procedure: a. In a clean, dry reaction vial, dissolve 100 mg of 1-Oleoyl-3-bromopropanediol in 5 mL of anhydrous pyridine. b. Add 1.2 equivalents of d5-Phosphocholine to the solution. c. Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen) and stir the reaction mixture at 60°C for 24 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol:Water (65:25:4, v/v/v).[6]
-
Purification: a. After the reaction is complete, cool the mixture to room temperature and evaporate the pyridine under reduced pressure using a rotary evaporator. b. Dissolve the crude residue in a minimal amount of DCM. c. Prepare a silica gel column packed in chloroform. d. Load the dissolved crude product onto the column. e. Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 20% methanol). f. Collect fractions and analyze by TLC to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent to yield the final product, 1-Oleoyl-3-phosphocholine-sn-glycero-d5.
-
Characterization and Quantification: a. Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR.[5][6] b. Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol) at a precise concentration (e.g., 1 mg/mL).[2]
Application in Quantitative Lipidomics
The synthesized 18:1 Lyso-PC-d5 can be used as an internal standard for the quantification of lysophosphatidylcholines in biological samples.
Experimental Workflow for Lipidomics Analysis:
Caption: Workflow for quantitative lipidomics using an internal standard.
Protocol for Lipid Extraction and Analysis
This protocol is a modified Folch method, suitable for plasma samples.[2][3]
-
Preparation of Internal Standard Working Solution:
-
Prepare a working solution of 18:1 Lyso-PC-d5 at a concentration of 10 µg/mL by diluting the stock solution in methanol.
-
-
Lipid Extraction: a. To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. b. Add 10 µL of the 10 µg/mL internal standard working solution to the plasma.[2] c. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. d. Vortex the mixture vigorously for 2 minutes.[2] e. Add 200 µL of water to induce phase separation. f. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids and transfer to a new tube.[2] h. Dry the lipid extract under a gentle stream of nitrogen. i. Reconstitute the dried lipids in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[2]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate the lipid species.
-
Set up the mass spectrometer to monitor the specific transitions for the endogenous LPCs and the deuterated internal standard.
-
-
Data Analysis and Quantification: a. Integrate the peak areas for the endogenous LPCs and the 18:1 Lyso-PC-d5 internal standard. b. Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.[3] c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[2][3] d. Determine the concentration of the LPCs in the samples by calculating the ratio of their peak areas to the internal standard's peak area and using the calibration curve.[3]
Quantitative Data
The following tables present hypothetical data from the synthesis and application of the 18:1 Lyso-PC-d5 internal standard.
Table 1: Synthesis and Characterization of 18:1 Lyso-PC-d5
| Parameter | Result |
| Starting Material | 1-Oleoyl-3-bromopropanediol |
| Final Product | 1-Oleoyl-3-phosphocholine-sn-glycero-d5 |
| Reaction Yield | 65% |
| Purity (by HPLC) | >98% |
| Molecular Weight ( g/mol ) | 502.68 |
| Mass (m/z) [M+H]+ | 503.7 |
Table 2: Calibration Curve for 18:1 Lyso-PC Quantification
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,500 | 0.050 |
| 10 | 15,300 | 150,800 | 0.101 |
| 50 | 75,800 | 149,900 | 0.506 |
| 100 | 151,200 | 150,500 | 1.005 |
| 500 | 755,000 | 151,000 | 5.000 |
Table 3: Quantification of 18:1 Lyso-PC in Human Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) |
| Control 1 | 30,500 | 150,200 | 0.203 | 20.2 |
| Control 2 | 33,100 | 149,800 | 0.221 | 22.0 |
| Treated 1 | 60,800 | 151,100 | 0.402 | 40.0 |
| Treated 2 | 65,200 | 150,500 | 0.433 | 43.1 |
Conclusion
This application note provides a comprehensive guide for the synthesis and use of a novel deuterated internal standard, 1-Oleoyl-3-phosphocholine-sn-glycero-d5, for quantitative lipidomics. The detailed protocols for synthesis, lipid extraction, and LC-MS/MS analysis, along with the structured presentation of quantitative data, offer a valuable resource for researchers aiming to improve the accuracy and reproducibility of their lipidomics studies. The principles and methods described herein are fundamental to achieving reliable quantitative data in lipid research and drug development.
References
- 1. Quantification of Lipids: Model, Reality, and Compromise [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of (2β,3α,6-²H₃cholesteryl linoleate and cholesteryl oleate as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: Acylation of Glycerol Backbone with 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the acylation of the glycerol backbone, specifically utilizing 1-Oleoyl-3-bromopropanediol as the starting material. The resulting product, a 1,2-diacyl-3-bromoglycerol analog, is a valuable tool for researchers in cell signaling, enzymology, and drug discovery. Diacylglycerols (DAGs) are critical second messengers that activate a variety of intracellular targets, most notably Protein Kinase C (PKC) isozymes.[1][2] The presence of a bromine atom at the sn-3 position offers a handle for further chemical modification or for probing protein-lipid interactions. These analogs can be instrumental in elucidating signaling pathways and developing modulators of these pathways for therapeutic intervention.
Application Notes
The primary application of 1,2-dioleoyl-3-bromopropanediol lies in its ability to mimic endogenous diacylglycerols, thereby activating Protein Kinase C (PKC). The activation of PKC is a pivotal event in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Dysregulation of PKC signaling is implicated in various diseases, including cancer, cardiovascular disorders, and diabetes.[2][4]
Specifically, brominated diacylglycerol analogs can be utilized for:
-
Probing PKC Activation: As stable analogs of endogenous DAGs, they can be used in in-vitro kinase assays to study the activation mechanism of different PKC isoforms.
-
Investigating Insulin Resistance: Elevated levels of diacylglycerols in skeletal muscle are linked to insulin resistance through the activation of PKCθ, which can impair insulin signaling.[5][6] 1,2-dioleoyl-3-bromopropanediol can be used as a tool to study these mechanisms in cellular models.
-
Drug Discovery: These analogs can serve as scaffolds for the development of novel PKC inhibitors or activators. The bromine atom can be a site for further chemical elaboration to create libraries of compounds for screening.
-
Cellular Imaging: While not inherently fluorescent, the bromine atom could potentially be used as a handle for the attachment of a fluorophore, enabling the visualization of its subcellular localization and interaction with target proteins.
Experimental Protocols
The following protocols describe a plausible synthetic route for the acylation of 1-Oleoyl-3-bromopropanediol to yield 1,2-dioleoyl-3-bromopropanediol. Both a chemical and an enzymatic approach are presented.
Protocol 1: Chemical Acylation using Oleoyl Chloride
This protocol describes the esterification of the free hydroxyl group at the sn-2 position of 1-Oleoyl-3-bromopropanediol using oleoyl chloride in the presence of a base.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Oleoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.2 equivalents) dropwise with stirring.
-
Acylation: To the cooled solution, add a solution of oleoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).[8][9]
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Enzymatic Acylation using Lipase
This protocol utilizes a lipase for the regioselective acylation of the sn-2 hydroxyl group of 1-Oleoyl-3-bromopropanediol with oleic acid. This method offers milder reaction conditions and can avoid the use of protecting groups.[10]
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Oleic acid
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[10][11]
-
Anhydrous toluene or another suitable organic solvent
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-Oleoyl-3-bromopropanediol (1 equivalent), oleic acid (1.5 equivalents), and activated molecular sieves in anhydrous toluene.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10% by weight of the substrates).
-
Reaction Conditions: Heat the reaction mixture to a temperature suitable for the chosen lipase (e.g., 50-60 °C) and stir. The reaction can be performed under vacuum to remove the water formed during the esterification.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized lipase by filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as described in Protocol 1.[8][9]
-
Characterization: Characterize the purified 1,2-dioleoyl-3-bromopropanediol using appropriate analytical techniques (NMR, MS).
Data Presentation
The following table summarizes typical quantitative data that might be expected for the synthesis of 1,2-diacylglycerols based on literature for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Chemical Acylation (Protocol 1) | Enzymatic Acylation (Protocol 2) | Reference |
| Catalyst | Pyridine (base) | Immobilized Lipase (e.g., Novozym 435) | [12],[10] |
| Reactant Ratio (Acylating Agent:Substrate) | 1.1 : 1 | 1.5 : 1 | [12],[13] |
| Reaction Temperature | 0 °C to Room Temperature | 50 - 60 °C | [12],[13] |
| Reaction Time | 12 - 24 hours | 8 - 48 hours | [12],[14] |
| Typical Yield | 70 - 90% | 60 - 85% | [11] |
| Purity after Purification | >95% | >95% | [8] |
Mandatory Visualization
Experimental Workflow for Enzymatic Acylation
Caption: Workflow for the enzymatic synthesis of 1,2-Dioleoyl-3-bromopropanediol.
Diacylglycerol-Protein Kinase C Signaling Pathway
Caption: Simplified DAG-PKC signaling pathway.
References
- 1. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol kinases: at the hub of cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Enzymatic Synthesis and Flash Chromatography Separation of 1,3-Diferuloyl-sn-Glycerol and 1-Feruloyl-sn-Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 10. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Oleoyl-3-bromopropanediol in Preparing Fluorescent Lipid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-3-bromopropanediol is a valuable synthetic precursor for the generation of fluorescent lipid analogs, particularly fluorescent diacylglycerol (DAG) analogs. Its structure, featuring a glycerol backbone, a single oleoyl acyl chain, and a reactive bromo-group, allows for the straightforward introduction of various fluorescent moieties. These fluorescent lipid analogs are indispensable tools in cell biology, biochemistry, and drug development for studying lipid metabolism, membrane dynamics, and the intricate signaling pathways regulated by diacylglycerol. As a key second messenger, DAG plays a pivotal role in activating a range of downstream effector proteins, most notably Protein Kinase C (PKC), which is implicated in numerous cellular processes including cell proliferation, differentiation, and apoptosis. The ability to visualize the spatiotemporal dynamics of DAG in living cells provides invaluable insights into these fundamental biological processes.
This document provides detailed protocols for the synthesis of a fluorescent DAG analog from 1-Oleoyl-3-bromopropanediol, its characterization, and its application in live-cell imaging to study DAG-mediated signaling pathways.
Synthesis of a Fluorescent Diacylglycerol Analog
A common strategy for synthesizing a fluorescent DAG analog from 1-Oleoyl-3-bromopropanediol involves a nucleophilic substitution reaction where the bromide is displaced by a fluorescent dye containing a nucleophilic group, such as a thiol or an amine. For this protocol, we will describe the synthesis of a DAG analog using the widely used fluorophore N-(7-nitro-2,1,3-benzoxadiazol-4-yl) (NBD).
Experimental Protocol: Synthesis of 1-Oleoyl-2-acetyl-3-NBD-glycerol
This protocol is a representative method and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
4-amino-7-nitrobenzofurazan (NBD amine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction of 1-Oleoyl-3-bromopropanediol with NBD amine:
-
In a round-bottom flask, dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) in anhydrous DMF.
-
Add 4-amino-7-nitrobenzofurazan (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water to quench the reaction.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Acetylation of the secondary alcohol:
-
Dissolve the crude product from the previous step in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the final product, 1-Oleoyl-2-acetyl-3-NBD-glycerol.
-
Characterization Data
The synthesized fluorescent lipid analog should be characterized to confirm its identity and purity. Below is a table summarizing expected data for a representative NBD-labeled diacylglycerol analog.
| Parameter | Expected Value |
| Molecular Weight | ~650 g/mol |
| Appearance | Orange-red solid |
| Purity (by HPLC) | >95% |
| Excitation Wavelength (λex) | ~460 nm |
| Emission Wavelength (λem) | ~540 nm |
| Quantum Yield (in Ethanol) | ~0.3 |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ |
Application in Live-Cell Imaging
Fluorescent DAG analogs can be introduced into living cells to track their localization and monitor signaling events. The following protocol outlines a general procedure for labeling cells and visualizing the fluorescent analog.
Experimental Protocol: Live-Cell Imaging of DAG Dynamics
Materials:
-
Mammalian cells (e.g., HeLa, COS-7) cultured on glass-bottom dishes
-
Fluorescent DAG analog stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Agonist to stimulate DAG production (e.g., phorbol 12-myristate 13-acetate (PMA) as a positive control, or a specific GPCR agonist)
-
Confocal microscope with appropriate filter sets for the chosen fluorophore
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
-
Labeling with Fluorescent DAG Analog:
-
Prepare a working solution of the fluorescent DAG analog by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with warm PBS or serum-free medium to remove unincorporated probe.
-
-
Imaging:
-
Add fresh, warm cell culture medium to the cells.
-
Mount the dish on the stage of a confocal microscope.
-
Acquire baseline fluorescence images before stimulation.
-
Add the desired agonist to the cells and immediately begin time-lapse imaging to observe the translocation and localization of the fluorescent DAG analog. For example, activation of PKC by DAG is often observed as a translocation of the fluorescent probe to the plasma membrane or other cellular compartments.[1][2]
-
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and application of fluorescent DAG analogs.
Diacylglycerol (DAG) Signaling Pathway
Caption: Simplified DAG signaling pathway leading to PKC activation.
References
Application Notes and Protocols: Regioselective Synthesis of 1-Oleoyl-3-bromopropanediol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Oleoyl-3-bromopropanediol is a functionalized monoacylglycerol derivative with significant potential as a versatile intermediate in the synthesis of complex lipids, pharmaceutical agents, and drug delivery systems. Its structure combines a lipophilic oleoyl chain with a reactive bromohydrin moiety, enabling further chemical modifications. The primary challenge in its synthesis lies in achieving high regioselectivity, specifically placing the bromine atom at the C3 position of the glycerol backbone while the oleoyl group is at the C1 position. This document outlines two primary regioselective strategies for the synthesis of 1-oleoyl-3-bromopropanediol, providing detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in this endeavor.
Overall Synthetic Workflow
The two principal strategies for synthesizing 1-oleoyl-3-bromopropanediol both begin with oleic acid and proceed through key intermediates, 1-monoolein or glycidyl oleate, respectively.
Strategy A: Regioselective Bromination of 1-Monoolein
This strategy involves the initial synthesis of 1-monoolein, followed by a regioselective bromination that targets the primary hydroxyl group over the secondary one. This selectivity is achieved by exploiting the higher reactivity of the primary alcohol.
Protocol A1: Synthesis of 1-Monoolein via Solketal Intermediate
This two-step protocol first involves the esterification of oleic acid with solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) to protect the C2 and C3 hydroxyl groups, followed by acidic deprotection to yield 1-monoolein.[1]
Step 1: Esterification of Oleic Acid with Solketal
-
To a solution of oleic acid (1 equiv.) in anhydrous dichloromethane (DCM), add solketal (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.) as a catalyst.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-oleoyl-2,3-isopropylideneglycerol.
Step 2: Deprotection to 1-Monoolein
-
Dissolve the crude acetonide from the previous step in a mixture of tetrahydrofuran (THF) and 1 M HCl (e.g., 4:1 v/v).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction carefully with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude 1-monoolein by column chromatography on silica gel.
| Parameter | Value | Reference |
| Step 1 Yield | 45-82% | [1] |
| Step 2 Yield | ~85-95% | - |
| Overall Yield | ~40-75% | [1] |
| Key Reagents | Oleic Acid, Solketal, DCC, DMAP | [1] |
| Purification | Column Chromatography |
Protocol A2: Regioselective Bromination of 1-Monoolein (Appel Reaction)
This protocol uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to selectively convert the primary hydroxyl group of 1-monoolein to a bromide.[2] The reaction is generally selective for primary alcohols due to less steric hindrance.
-
Dissolve 1-monoolein (1 equiv.) and carbon tetrabromide (1.5 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.5 equiv.) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a small amount of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired product from triphenylphosphine oxide and unreacted starting material.
| Parameter | Value | Reference |
| Typical Yield | 60-90% | [2] |
| Regioselectivity | High for primary-OH | [2] |
| Key Reagents | 1-Monoolein, CBr₄, PPh₃ | [2] |
| Byproduct | Triphenylphosphine oxide | |
| Purification | Column Chromatography |
Strategy B: Ring-Opening of Glycidyl Oleate
This alternative strategy involves the synthesis of an epoxide intermediate, glycidyl oleate, followed by a regioselective ring-opening reaction with a bromide source. This approach avoids the need for protection/deprotection chemistry on the glycerol backbone.
Protocol B1: Synthesis of Glycidyl Oleate
Glycidyl oleate can be efficiently synthesized from oleic acid and an excess of epichlorohydrin using a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) and a base.[3][4]
-
In a round-bottom flask, combine oleic acid (1 equiv.), epichlorohydrin (3-5 equiv.), and tetrabutylammonium bromide (0.05 equiv.).
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Slowly add a 50% aqueous solution of sodium hydroxide (1.1 equiv.) dropwise over 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or by measuring the acid value of the mixture.
-
After cooling to room temperature, add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess epichlorohydrin.
-
The crude glycidyl oleate can be purified by vacuum distillation or column chromatography if necessary.
| Parameter | Value | Reference |
| Typical Yield | >95% | [4] |
| Key Reagents | Oleic Acid, Epichlorohydrin, NaOH | [3] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | [3] |
| Reaction Time | 3-6 hours | [3] |
| Purification | Vacuum Distillation or Column Chromatography | [3] |
Protocol B2: Regioselective Ring-Opening of Glycidyl Oleate
The reaction of the epoxide ring in glycidyl oleate with hydrobromic acid (HBr) proceeds via an Sₙ2 mechanism. Nucleophilic attack by the bromide ion is sterically favored at the less substituted primary carbon (C3), leading predominantly to the desired 3-bromo-1,2-diol product.
-
Dissolve glycidyl oleate (1 equiv.) in a suitable solvent such as diethyl ether or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of aqueous hydrobromic acid (48% HBr, 1.0-1.1 equiv.) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash carefully with water, saturated NaHCO₃ solution, and brine to neutralize any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting mixture of 3-bromo and 2-bromo isomers can be separated by careful column chromatography on silica gel.
| Parameter | Value | Reference |
| Typical Yield | 80-95% (total isomers) | - |
| Regioselectivity | ~90:10 (3-bromo:2-bromo) | - |
| Key Reagents | Glycidyl Oleate, Hydrobromic Acid | |
| Mechanism | Sₙ2 Ring-Opening | |
| Purification | Column Chromatography |
Summary and Strategy Comparison
Both strategies offer viable pathways to 1-oleoyl-3-bromopropanediol. The choice between them depends on factors such as desired regiochemical purity, available reagents, and tolerance for specific reaction conditions and byproducts.
| Feature | Strategy A (via 1-Monoolein) | Strategy B (via Glycidyl Oleate) |
| Number of Steps | 3 (Esterification, Deprotection, Bromination) | 2 (Epoxidation, Ring-Opening) |
| Key Intermediate | 1-Monoolein | Glycidyl Oleate[5] |
| Regioselectivity Control | Selective reaction at the primary -OH group | Steric-controlled Sₙ2 ring-opening |
| Potential Byproducts | Dicyclohexylurea, triphenylphosphine oxide | 1-Oleoyl-2-bromopropan-1,3-diol isomer |
| Advantages | High regioselectivity in the bromination step. | Fewer steps, high yield in the first step.[4] |
| Disadvantages | More overall steps, requires chromatography to remove phosphine oxide. | Formation of a regioisomer that may require careful separation. |
References
Application Notes and Protocols for Studying the Biological Activity of Lipids Synthesized from 1-Oleoyl-3-bromopropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipids and their derivatives are a diverse group of molecules that play critical roles in various biological processes, including cell signaling, inflammation, and apoptosis. The synthesis of novel lipid analogs is a key area of research in drug discovery and development, with the aim of identifying new therapeutic agents with improved efficacy and safety profiles. This document provides detailed application notes and experimental protocols for investigating the potential biological activities of lipids synthesized from 1-Oleoyl-3-bromopropanediol.
While direct biological activity data for lipids derived from 1-Oleoyl-3-bromopropanediol is not extensively available in the public domain, their structural similarity to monoolein and other monoacylglycerols suggests potential for cytotoxic and anti-inflammatory properties. Monoolein, a monoacylglyceride of oleic acid, has been reported to possess antioxidant, anti-diabetic, and anti-atherosclerotic effects.[1] Therefore, the protocols outlined below are designed to assess these potential activities.
I. Potential Biological Activities and Data Presentation
Based on the activities of structurally similar lipids, the primary biological activities to investigate for 1-Oleoyl-3-bromopropanediol derivatives include cytotoxicity against cancer cell lines and anti-inflammatory effects in immune cells.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clear and well-structured tables to facilitate comparison between different lipid derivatives and controls.
Table 1: Cytotoxicity of 1-Oleoyl-3-bromopropanediol Derivatives
| Compound | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) | Max Inhibition (%) |
| Lipid Derivative 1 | MCF-7 | MTT | 48 | ||
| Lipid Derivative 2 | HeLa | LDH | 24 | ||
| Doxorubicin (Control) | MCF-7 | MTT | 48 |
Table 2: Anti-inflammatory Effects of 1-Oleoyl-3-bromopropanediol Derivatives in LPS-stimulated Macrophages
| Compound (Concentration) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| Lipid Derivative 1 (10 µM) | ||||
| Lipid Derivative 1 (50 µM) | ||||
| Dexamethasone (1 µM) |
II. Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity and anti-inflammatory activity of synthesized lipids.
A. Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the lipid derivatives in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.[2]
-
Materials:
-
Target cells
-
Complete culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Lysis buffer (provided in the kit)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with lipid derivatives as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[2]
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance of the treated, spontaneous release, and maximum release wells.
-
B. Anti-inflammatory Assays
These assays are typically performed using immune cells such as RAW 264.7 macrophages, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator.[3]
-
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
LPS (from E. coli)
-
Griess reagent
-
Sodium nitrite standard solution
-
96-well plates
-
-
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the lipid derivatives for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Materials:
-
Supernatant from LPS-stimulated RAW 264.7 cells (from the NO assay)
-
ELISA kits for TNF-α, IL-6, and IL-1β (commercially available)
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kits to measure the concentration of each cytokine in the collected cell culture supernatants.
-
Data Analysis: Calculate the percentage of inhibition of each cytokine for the lipid derivative-treated groups compared to the LPS-only treated group.
-
III. Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of lipid derivatives.
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory activity of lipid derivatives.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: Potential inhibition of the NF-κB signaling pathway by lipid derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Amine-Containing Lipids from 1-Oleoyl-3-bromopropanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oleoyl-3-bromopropanediol in the synthesis of amine-containing lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential side reactions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the reaction of 1-Oleoyl-3-bromopropanediol with primary, secondary, and tertiary amines.
1. What are the primary expected side reactions when reacting 1-Oleoyl-3-bromopropanediol with amines?
The reaction of 1-Oleoyl-3-bromopropanediol, an alkyl halide, with an amine nucleophile can lead to several side reactions that compete with the desired SN2 substitution. The most common side reactions include:
-
Over-alkylation of the amine: This is particularly problematic with primary and secondary amines. The initially formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to further reaction with the alkyl halide to form tertiary amines or even quaternary ammonium salts.
-
Elimination (E2) Reaction: The amine can act as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon). This results in the formation of an alkene, 1-Oleoyl-prop-2-ene-1-ol, instead of the desired amine-lipid conjugate.
-
Ether Formation (Williamson Ether Synthesis): If the reaction is carried out in an alcohol solvent, or if there are residual hydroxyl groups from the starting material synthesis, the corresponding alkoxide can compete with the amine as a nucleophile, leading to the formation of an ether byproduct.
-
Hydrolysis of the Ester Bond: The oleoyl ester group is susceptible to hydrolysis, especially under basic conditions or in the presence of water, which would lead to the formation of oleic acid and 3-bromo-1,2-propanediol.
-
Formation of Di-oleoyl Glycerol Amine: This impurity can arise if the starting material contains di-oleoylated glycerol species or through transesterification reactions under certain conditions.
2. How can I minimize the over-alkylation of my primary or secondary amine?
Over-alkylation is a common challenge due to the increasing nucleophilicity of the alkylated amine products. To favor mono-alkylation, consider the following strategies:
-
Use a Large Excess of the Amine: Employing a significant molar excess of the starting amine relative to 1-Oleoyl-3-bromopropanediol will statistically favor the reaction of the alkyl halide with the more abundant starting amine.
-
Slow Addition of the Alkyl Halide: Adding the 1-Oleoyl-3-bromopropanediol slowly to the reaction mixture containing the amine can help to maintain a low concentration of the alkyl halide, thereby reducing the likelihood of the product amine reacting further.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and improve selectivity, as the activation energy for the second alkylation may be higher.
-
Alternative Synthetic Routes: For the synthesis of secondary amines, reductive amination is a highly effective alternative that avoids the issue of over-alkylation.
3. I am observing a significant amount of an alkene byproduct. How can I suppress the elimination reaction?
Elimination reactions compete with the desired substitution, particularly with sterically hindered amines or at elevated temperatures. To minimize the formation of 1-Oleoyl-prop-2-ene-1-ol, you can:
-
Use a Less Sterically Hindered Amine: If your application allows, choosing a less bulky amine can favor the SN2 pathway over the E2 pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will preferentially slow down the elimination pathway.
-
Choose an Appropriate Solvent: Polar aprotic solvents, such as DMF or DMSO, are generally preferred for SN2 reactions as they solvate the cation of the amine salt but not the amine nucleophile itself, thus enhancing its reactivity for substitution.
4. How can I detect and quantify the main product and potential impurities in my reaction mixture?
A robust analytical method is crucial for monitoring reaction progress and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) and a Mass Spectrometer (MS) is a powerful technique for the analysis of cationic lipids and their impurities.
-
HPLC-CAD: This method is well-suited for quantifying non-volatile compounds like lipids, as the response is proportional to the mass of the analyte, allowing for the quantification of impurities even without a specific reference standard for each.
-
HPLC-MS: This provides structural information about the main product and any impurities, allowing for their definitive identification.
A typical experimental setup might involve:
| Parameter | Specification |
| Column | Reversed-phase C8 or C18 |
| Mobile Phase | A gradient of an organic solvent (e.g., methanol, acetonitrile) and water with a modifier like ammonium formate. |
| Detection | Charged Aerosol Detector (CAD) for quantification and Mass Spectrometer (MS) for identification. |
Table 1: General HPLC-CAD-MS parameters for the analysis of amine-containing lipids.
5. What are the key reaction parameters to control for a successful and selective synthesis?
Optimizing the reaction conditions is critical to maximize the yield of the desired product and minimize side reactions. Key parameters to consider include:
| Parameter | Recommendation | Rationale |
| Molar Ratio of Reactants | Use a large excess of the amine (e.g., 5-10 equivalents). | Minimizes over-alkylation. |
| Temperature | Start at a lower temperature (e.g., room temperature) and gradually increase if the reaction is slow. | Reduces the rate of elimination and other side reactions. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, or chloroform). | Favors the SN2 reaction pathway. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. | Avoids prolonged reaction times which can lead to more side products. |
| Purification | Utilize column chromatography on silica gel to separate the desired product from unreacted starting materials and side products. | Ensures the final product is of high purity. |
Table 2: Recommended reaction conditions for the synthesis of amine-containing lipids from 1-Oleoyl-3-bromopropanediol.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the experimental process, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Potential reaction pathways for 1-Oleoyl-3-bromopropanediol with an amine.
Caption: A generalized experimental workflow for the synthesis and analysis.
Optimizing reaction conditions for 1-Oleoyl-3-bromopropanediol with nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oleoyl-3-bromopropanediol and its reactions with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of 1-Oleoyl-3-bromopropanediol?
1-Oleoyl-3-bromopropanediol is an aliphatic bromide. The primary bromide makes it a good substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] It will readily react with a variety of nucleophiles, such as azides, amines, and thiols, to form a diverse range of functionalized lipids.
Q2: Which solvents are recommended for reactions with 1-Oleoyl-3-bromopropanediol?
For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus increasing its reactivity.[2] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN). In some cases, a mixture of a polar aprotic solvent with a less polar co-solvent can be used to improve the solubility of the lipid substrate.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (1-Oleoyl-3-bromopropanediol) and the product. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.
Q4: What are some common purification methods for the resulting lipid products?
Column chromatography on silica gel is a widely used method for purifying the synthesized lipid derivatives.[3][4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform/methanol) is typically effective in separating the desired product from unreacted starting materials and byproducts.[3][4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is not degraded. If using a salt (e.g., sodium azide), ensure it is dry. For amine or thiol nucleophiles, consider using a fresh bottle or purifying the reagent. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended.[2] Ensure the solvent is anhydrous, as water can react with some nucleophiles and decrease their effectiveness. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Try increasing the reaction temperature in increments of 10-20 °C. For many nucleophilic substitutions with alkyl bromides, temperatures between 50-80 °C are effective.[5] |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction over a longer period using TLC. |
| Steric Hindrance | If using a bulky nucleophile, steric hindrance may slow down the reaction. In such cases, a higher reaction temperature and longer reaction time may be necessary. |
Problem 2: Formation of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution |
| Elimination Reaction (E2) | If a strong, bulky base is used as the nucleophile, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of an alkene. To favor substitution, use a less sterically hindered nucleophile and a lower reaction temperature.[1] |
| Over-alkylation of Amine Nucleophiles | Primary amines can react with the bromide starting material to form a secondary amine, which can then react again to form a tertiary amine. To minimize this, use a large excess of the primary amine. |
| Oxidation of Thiol Nucleophiles | Thiols can be oxidized to disulfides, especially in the presence of air at elevated temperatures. To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the Ester Group | Under strongly basic or acidic conditions, the oleoyl ester group can be hydrolyzed. Ensure the reaction conditions are as close to neutral as possible. If a basic nucleophile is used, avoid prolonged reaction times at high temperatures. |
Experimental Protocols & Data
Reaction with Azide Nucleophile
This protocol is adapted from the synthesis of similar azido compounds.[5]
Reaction Scheme:
Caption: Synthesis of 1-Oleoyl-3-azidopropanediol.
Protocol:
-
Dissolve 1-Oleoyl-3-bromopropanediol (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Reference |
| Solvent | DMF | [5] |
| Temperature | 70 °C | [5] |
| Reactant Ratio | 1.5 eq NaN3 | [5] |
| Typical Yield | > 90% | (Estimated) |
Reaction with Amine Nucleophiles
This protocol is based on general procedures for the amination of alkyl halides.[5][6]
Workflow for Amine Substitution:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 4. cetjournal.it [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Oleoyl-3-bromopropanediol
Welcome to the technical support center for the synthesis of 1-Oleoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding byproduct formation and optimizing reaction outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the synthesis of 1-Oleoyl-3-bromopropanediol, focusing on the common esterification reaction between an oleoyl source (oleic acid or oleoyl chloride) and 3-bromo-1,2-propanediol.
Issue 1: Low Yield of the Desired 1-Oleoyl-3-bromopropanediol and Formation of Di- and Tri-oleoyl Byproducts.
-
Cause: Uncontrolled reactivity of the oleoyl source with both hydroxyl groups of 3-bromo-1,2-propanediol. This is particularly common when using a high ratio of the acylating agent to the diol.
-
Solutions:
-
Stoichiometric Control: Adjust the molar ratio of reactants. Using an excess of 3-bromo-1,2-propanediol can statistically favor the formation of the monoester. A starting point is a 1:3 to 1:5 molar ratio of oleoyl chloride to 3-bromo-1,2-propanediol.
-
Slow Addition: Add the oleoyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0°C) to better control the reaction rate and minimize over-acylation.[1]
-
Enzymatic Catalysis: Employ a lipase, such as Candida antarctica lipase B (CALB), which can exhibit high regioselectivity for the primary hydroxyl group of 3-bromo-1,2-propanediol, thus minimizing the formation of the di-substituted byproduct.[2]
-
Issue 2: Presence of Oleic Acid as a Major Byproduct.
-
Cause: This is a common issue when using oleoyl chloride as the acylating agent. Oleoyl chloride is highly susceptible to hydrolysis by moisture present in the reactants, solvents, or atmosphere.[3]
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
High-Quality Reagents: Use freshly distilled or high-purity oleoyl chloride to minimize contamination from oleic acid present in the starting material.
-
Issue 3: Formation of Positional Isomers (2-Oleoyl-3-bromopropanediol).
-
Cause: Acylation can occur at both the primary (C1) and secondary (C2) hydroxyl groups of 3-bromo-1,2-propanediol. While the primary hydroxyl is generally more reactive, acylation at the secondary position can occur, leading to a mixture of isomers that can be difficult to separate.
-
Solutions:
-
Protecting Group Strategy: To ensure exclusive acylation at the primary hydroxyl group, a protecting group can be used for the secondary hydroxyl. For example, a silyl ether protecting group can be introduced and later removed under specific conditions.
-
Enzymatic Synthesis: As mentioned previously, certain lipases show a strong preference for acylating the primary hydroxyl group, leading to high regioselectivity and minimizing the formation of the 2-oleoyl isomer.[2]
-
Issue 4: Difficulty in Purifying the Final Product.
-
Cause: The product mixture can contain the desired monoester, unreacted starting materials, di- and tri-esters, and oleic acid, all of which may have similar polarities, making separation challenging.
-
Solution:
-
Column Chromatography: Purification by silica gel column chromatography is the most effective method.[1] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate the components. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system and to monitor the fractions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts to expect in the synthesis of 1-Oleoyl-3-bromopropanediol?
The primary byproducts are 1,2-dioleoyl-3-bromopropanediol and 1,2,3-trioleoylglycerol (if the bromo- group is substituted). If using oleoyl chloride, oleic acid from hydrolysis is a common impurity. You may also form the positional isomer, 2-Oleoyl-3-bromopropanediol.
Q2: Which is a better acylating agent: oleic acid or oleoyl chloride?
Oleoyl chloride is more reactive than oleic acid, allowing for faster reactions at lower temperatures.[3] However, it is sensitive to moisture, which can lead to the formation of oleic acid as a byproduct.[3] Oleic acid requires an activating agent, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), in a process known as Steglich esterification.[5][6] This method avoids the formation of HCl but introduces dicyclohexylurea as a byproduct, which needs to be removed.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. A suitable developing solvent system (e.g., hexane:ethyl acetate) will show distinct spots for the starting materials, the desired monoester, and the less polar di- and tri-ester byproducts.
Q4: What is the role of a base, like pyridine or triethylamine, in reactions using oleoyl chloride?
In reactions involving acid chlorides, hydrogen chloride (HCl) is generated as a byproduct.[7] A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the HCl, preventing it from catalyzing unwanted side reactions and driving the reaction to completion.[7]
Q5: Can I use an enzymatic method for this synthesis?
Yes, enzymatic synthesis using a lipase is a highly recommended method for achieving high regioselectivity and minimizing byproducts.[2][8][9] Lipases, particularly those with a preference for the sn-1,3 positions, will predominantly acylate the primary hydroxyl group of 3-bromo-1,2-propanediol, leading to a higher yield of the desired 1-oleoyl isomer.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions and Expected Outcomes for the Synthesis of 1-Oleoyl-3-bromopropanediol.
| Parameter | Method A: Oleoyl Chloride | Method B: Oleic Acid (Steglich Esterification) | Method C: Enzymatic Synthesis |
| Acylating Agent | Oleoyl Chloride | Oleic Acid | Oleic Acid or Oleoyl Ester |
| Activating Agent | None (highly reactive) | Dicyclohexylcarbodiimide (DCC) | None (enzyme-catalyzed) |
| Catalyst | Pyridine or Triethylamine (as an acid scavenger) | 4-Dimethylaminopyridine (DMAP) | Lipase (e.g., CALB) |
| Typical Solvent | Anhydrous Dichloromethane or THF | Dichloromethane | Toluene or solvent-free |
| Reaction Temperature | 0°C to room temperature | Room temperature | 30-60°C |
| Key Byproducts | Di- and tri-esters, Oleic acid (from hydrolysis) | Di- and tri-esters, Dicyclohexylurea | Minimal di-esters, positional isomers |
| Selectivity | Moderate | Moderate | High (regioselective for primary -OH) |
| Purity before Chromatography | Moderate | Moderate to Good | High |
Experimental Protocols
Protocol 1: Synthesis of 1-Oleoyl-3-bromopropanediol using Oleoyl Chloride
This protocol is a general guideline and may require optimization.
Materials:
-
3-bromo-1,2-propanediol
-
Oleoyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 3-bromo-1,2-propanediol (e.g., 3 equivalents) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stirrer. Add anhydrous pyridine (e.g., 1.2 equivalents).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add oleoyl chloride (1 equivalent) dropwise to the stirred solution over 30 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to isolate the pure 1-Oleoyl-3-bromopropanediol.[1]
Protocol 2: Analysis of Product and Byproducts by GC-MS
Sample Preparation:
-
Derivatize a small aliquot of the crude or purified product by silylation (e.g., using BSTFA with 1% TMCS) to make the hydroxyl groups amenable to gas chromatography.
-
Dissolve the derivatized sample in a suitable solvent like hexane.
GC-MS Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column suitable for lipid analysis.
-
Carrier Gas: Helium.
-
Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 350°C) to elute all components.
-
Injection: Split/splitless injector at a high temperature (e.g., 300°C).
-
MS Detector: Electron ionization (EI) source, scanning a mass range of m/z 50-800.
Data Analysis:
-
Identify the peaks corresponding to 1-Oleoyl-3-bromopropanediol and its byproducts (e.g., dioleoyl- and trioleoyl- derivatives, oleic acid) based on their retention times and mass spectra.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Reaction pathways in the synthesis of 1-Oleoyl-3-bromopropanediol.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the stability and storage of 1-Oleoyl-3-bromopropanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of 1-Oleoyl-3-bromopropanediol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Data
Proper storage is critical to maintaining the integrity of 1-Oleoyl-3-bromopropanediol. The primary degradation pathways include hydrolysis of the ester linkage and potential dehydrobromination.
Recommended Storage Conditions: For long-term storage, 1-Oleoyl-3-bromopropanediol should be stored as a neat solid in a freezer at or below -20°C.[1][2] The container should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis. For unsaturated lipids, it is also recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2]
Table 1: Summary of Factors Affecting Stability of 1-Oleoyl-3-bromopropanediol
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| Temperature | High temperatures (>40°C) | Increased rate of hydrolysis and decomposition. Thermal degradation of oleic acid esters can lead to the formation of aldehydes, ketones, and other byproducts.[3][4][5] | Store at ≤ -20°C for long-term storage.[1][2] Allow the compound to warm to room temperature before opening to prevent condensation. |
| pH | Acidic (e.g., strong acids) | Acid-catalyzed hydrolysis of the ester bond, yielding oleic acid and 3-bromo-1,2-propanediol.[6] | Avoid acidic conditions. If necessary for an experiment, use the mildest possible acidic conditions and perform the reaction at a low temperature for the shortest possible duration. |
| pH | Basic (e.g., strong bases) | Base-catalyzed hydrolysis (saponification) of the ester bond, yielding a salt of oleic acid and 3-bromo-1,2-propanediol. This reaction is generally faster than acid-catalyzed hydrolysis. | Avoid basic conditions. If necessary for an experiment, use a weak base and monitor the reaction closely for degradation. |
| Light | Exposure to UV light | Photodegradation can occur, potentially leading to the formation of free radicals and subsequent decomposition. | Store in a light-protected container (e.g., amber vial). |
| Oxidation | Exposure to air/oxygen | The oleoyl moiety is susceptible to oxidation at the double bond, which can lead to the formation of peroxides, aldehydes, and other degradation products. | Store under an inert atmosphere (e.g., argon or nitrogen).[2] Use of antioxidants may be considered for solutions. |
| Moisture/Humidity | Presence of water | Promotes hydrolysis of the ester bond. Unsaturated lipids are often hygroscopic and can absorb moisture from the air.[2] | Store in a tightly sealed container in a dry environment. For powders, allow the container to reach room temperature before opening to prevent condensation.[2] |
| Solvents | Protic solvents (e.g., methanol, ethanol) | Can participate in transesterification reactions, especially in the presence of acid or base catalysts. | Use aprotic solvents (e.g., chloroform, dichloromethane, ethyl acetate) for reconstitution and experiments whenever possible. If protic solvents are necessary, use them at low temperatures and for short durations. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 1-Oleoyl-3-bromopropanediol in a question-and-answer format.
Question 1: I am observing unexpected peaks in my chromatogram (HPLC/GC) after a reaction. What could be the cause?
Answer: Unexpected peaks are likely due to the degradation of 1-Oleoyl-3-bromopropanediol. The most common degradation products are:
-
Oleic acid and 3-bromo-1,2-propanediol: Resulting from the hydrolysis of the ester bond. This can be confirmed by running standards of these two compounds.
-
Oxidation products: If the compound was exposed to air, the oleoyl chain can oxidize. These products may include aldehydes, ketones, and shorter-chain fatty acids.[3][5]
-
Transesterification products: If your reaction was carried out in an alcohol solvent (e.g., methanol, ethanol), you might be observing the corresponding methyl or ethyl oleate.
To troubleshoot, review your experimental conditions against the stability data in Table 1. Ensure you have used anhydrous solvents and inert atmosphere if your reaction is sensitive to water and oxygen.
Question 2: My experimental results are inconsistent. Could the stability of 1-Oleoyl-3-bromopropanediol be a factor?
Answer: Yes, inconsistent results are a common consequence of compound degradation. If the purity of your 1-Oleoyl-3-bromopropanediol varies between experiments, it will affect the stoichiometry and outcome of your reactions.
To improve consistency:
-
Aliquot the compound: Upon receiving, if it is a solid, you may consider aliquoting it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
-
Prepare fresh solutions: Prepare solutions of 1-Oleoyl-3-bromopropanediol immediately before use. Do not store solutions for extended periods unless their stability in the specific solvent has been verified.
-
Verify purity: Periodically check the purity of your stock material using a suitable analytical method like TLC or HPLC (see Experimental Protocols).
Question 3: I suspect my sample of 1-Oleoyl-3-bromopropanediol has degraded. How can I confirm this?
Answer: You can use chromatographic techniques to assess the purity of your sample.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess purity. Spot your sample on a silica gel plate and develop it with a suitable solvent system (e.g., hexane:ethyl acetate). The appearance of multiple spots, especially one corresponding to the more polar oleic acid, indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. A reversed-phase method can separate the nonpolar 1-Oleoyl-3-bromopropanediol from more polar degradation products.
-
Gas Chromatography (GC): GC can also be used, particularly for analyzing the volatile degradation products after derivatization.
Refer to the Experimental Protocols section for starting points on developing these methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1-Oleoyl-3-bromopropanediol?
A1: Chloroform, dichloromethane, or ethyl acetate are good initial choices as they are aprotic and compatible with the lipid structure. For biological experiments, ethanol or DMSO may be used, but solutions should be prepared fresh and used immediately to minimize the risk of transesterification or hydrolysis.
Q2: Can I store solutions of 1-Oleoyl-3-bromopropanediol?
A2: It is not recommended to store solutions for long periods. If storage is necessary, use an aprotic solvent, store at -20°C or lower under an inert atmosphere, and in a tightly sealed, light-protected vial. Before use, it is advisable to re-check the purity.
Q3: Is 1-Oleoyl-3-bromopropanediol sensitive to freeze-thaw cycles?
A3: While the solid compound is relatively stable, repeated freeze-thaw cycles of solutions can introduce moisture and oxygen, accelerating degradation. It is best to aliquot the solid or solutions into single-use volumes.
Q4: What are the potential impurities in commercially available 1-Oleoyl-3-bromopropanediol?
A4: Besides degradation products, potential impurities could include starting materials from the synthesis, such as oleic acid, 3-bromo-1,2-propanediol, and regioisomers (e.g., 2-Oleoyl-3-bromopropanediol). Always refer to the certificate of analysis provided by the supplier.
Q5: How can I monitor the progress of a reaction involving 1-Oleoyl-3-bromopropanediol?
A5: Thin-Layer Chromatography (TLC) is a convenient technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot(s).
Experimental Protocols
Protocol 1: Stability Indicating Thin-Layer Chromatography (TLC) Method
This method can be used to qualitatively assess the purity of 1-Oleoyl-3-bromopropanediol and to monitor for the presence of the primary hydrolysis product, oleic acid.
-
Stationary Phase: Silica gel 60 F254 TLC plate
-
Mobile Phase (Solvent System): Hexane:Ethyl Acetate (e.g., 80:20 v/v). The ratio can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of 1-Oleoyl-3-bromopropanediol in a suitable solvent like chloroform or ethyl acetate.
-
Procedure:
-
Spot the sample solution onto the TLC plate along with a standard of oleic acid.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or a potassium permanganate solution).
-
-
Interpretation: 1-Oleoyl-3-bromopropanediol, being less polar, will have a higher Rf value than the more polar oleic acid. The presence of a spot at the Rf of oleic acid in the sample lane indicates hydrolysis.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to understand the stability of 1-Oleoyl-3-bromopropanediol under various stress conditions, as recommended by ICH guidelines.[6][7]
-
Objective: To identify potential degradation products and degradation pathways.
-
Procedure:
-
Prepare solutions of 1-Oleoyl-3-bromopropanediol in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.
-
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating method like HPLC or TLC to determine the extent of degradation and identify any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of 1-Oleoyl-3-bromopropanediol.
Caption: Troubleshooting decision tree for issues with 1-Oleoyl-3-bromopropanediol.
References
- 1. mybiosource.com [mybiosource.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. asianjpr.com [asianjpr.com]
Technical Support Center: Purification of 1-Oleoyl-3-bromopropanediol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Oleoyl-3-bromopropanediol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1-Oleoyl-3-bromopropanediol derivatives.
Question 1: After synthesis and initial work-up, my crude product shows multiple spots on TLC, some of which are very close to the product spot. What are these impurities and how can I remove them?
Answer:
The presence of multiple impurities with similar polarity to the target product is a common challenge. These impurities typically include:
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Unreacted Starting Materials: Residual oleic acid and 1-bromo-2,3-propanediol.
-
Isomeric Byproducts: 1-Oleoyl-2-bromopropanediol may form depending on the synthetic route.
-
Di- and Tri-substituted Esters: Di- and triolein can be present if the glycerol backbone reacts with more than one oleic acid molecule.
-
Over-brominated Products: If a strong brominating agent is used on a precursor, di-bromo byproducts might form.[1]
Troubleshooting Strategy:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants to minimize unreacted starting materials and the formation of di- or tri-substituted esters. Monitoring the reaction progress by TLC is crucial.
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[2] For closely eluting spots, a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.
-
Aqueous Work-up: Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities like residual oleic acid and some phosphorus-containing byproducts if PBr₃ was used.[1]
Question 2: My yield of pure 1-Oleoyl-3-bromopropanediol is consistently low after column chromatography. What are the potential causes and solutions?
Answer:
Low recovery after column chromatography can be attributed to several factors:
-
Product Adsorption on Silica Gel: The polar head group of your molecule can interact strongly with the silica gel, leading to irreversible adsorption.
-
Ester Hydrolysis: The silica gel surface can be slightly acidic, which may cause the hydrolysis of the oleoyl ester bond during a long purification process.
-
Inappropriate Solvent System: If the solvent system is not optimized, the product may not elute efficiently from the column, or it may co-elute with impurities.
Troubleshooting Strategy:
| Potential Cause | Recommended Solution | Expected Outcome |
| Irreversible Adsorption | Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. | Reduced tailing of the product spot on TLC and improved recovery from the column. |
| Ester Hydrolysis | Neutralize the silica gel before use by washing it with the mobile phase containing a small amount of a non-nucleophilic base (e.g., triethylamine). Also, aim for a faster elution time. | Minimized product degradation and increased yield of the desired ester. |
| Poor Eluent Choice | Systematically test different solvent systems using TLC to find one that gives good separation (Rf value of the product around 0.3-0.4) and clear resolution from impurities. | Sharper peaks during elution and better separation, leading to higher purity and recovery. |
Question 3: I am observing peak tailing and broad peaks during HPLC analysis of my purified product. What could be the cause?
Answer:
Peak tailing and broadening in HPLC are often indicative of secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for HPLC peak issues.
For more detailed HPLC troubleshooting, refer to comprehensive guides on topics like high backpressure, baseline noise, and retention time variability.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying 1-Oleoyl-3-bromopropanediol?
A1: The most widely effective method for purifying 1-Oleoyl-3-bromopropanediol is silica gel column chromatography.[2][4] This technique separates compounds based on their polarity. Given the structure of the molecule, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or diethyl ether is typically successful.
Q2: What are the common impurities I should expect in the synthesis of 1-Oleoyl-3-bromopropanediol?
A2: Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., oleic acid), mono-brominated intermediates, and over-brominated byproducts.[1] If organophosphorus reagents like PBr₃ are used, phosphorus-containing byproducts may also be present and can be challenging to remove.[1]
Q3: How can I detect and quantify the impurities in my sample?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main product from impurities and assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[1]
Q4: Can I use crystallization to purify 1-Oleoyl-3-bromopropanediol?
A4: Crystallization can be an effective method for purifying solid products.[2] However, 1-Oleoyl-3-bromopropanediol is often an oil or a low-melting solid at room temperature, which can make crystallization challenging. It may be possible at low temperatures with the right solvent system, but it is generally less straightforward than chromatography for this class of compounds.
Q5: What is a general experimental protocol for purification by column chromatography?
A5: Below is a general protocol that should be optimized for your specific derivative.
Experimental Protocol: Silica Gel Column Chromatography
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed to prevent disruption.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
-
Begin elution with the non-polar solvent.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).
4. Fraction Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 1-Oleoyl-3-bromopropanediol derivative.
Purification Workflow Diagram:
Caption: General workflow for column chromatography purification.
References
Overcoming regioselectivity issues in 1-Oleoyl-3-bromopropanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of 1-Oleoyl-3-bromopropanediol.
Troubleshooting Guide
Problem 1: Low Yield of 1-Oleoyl-3-bromopropanediol and Formation of 2-Oleoyl Isomer
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Non-specific chemical acylation | Traditional chemical acylation methods often lack regioselectivity, leading to a mixture of 1- and 2-isomers. It is highly recommended to switch to an enzymatic approach using a 1,3-regioselective lipase. |
| Inappropriate enzyme selection | The choice of lipase is critical for achieving high regioselectivity. Lipases from Rhizomucor miehei (RMIM) and Thermomyces lanuginosa (TLIM) have demonstrated high 1,3-positional specificity and are excellent candidates for this synthesis.[1][2] |
| Acyl migration | Under certain conditions (e.g., high temperatures, prolonged reaction times, or the presence of certain catalysts), the oleoyl group can migrate from the sn-1 to the sn-2 position. To minimize this, optimize the reaction temperature and time. The addition of agents that can catalyze acyl migration should be avoided unless the goal is to produce the 2-isomer.[3] |
| Incorrect substrate molar ratio | The molar ratio of 3-bromopropanediol to oleic acid (or its ester) can influence the reaction equilibrium and selectivity. An excess of the diol can favor monoacylation. Optimization of this ratio is recommended. |
Troubleshooting Workflow for Low Regioselectivity:
Caption: Troubleshooting logic for low regioselectivity in 1-Oleoyl-3-bromopropanediol synthesis.
Problem 2: Formation of Di- and Tri-acylated Byproducts
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Extended reaction time | Allowing the reaction to proceed for too long can lead to the acylation of the second hydroxyl group, forming di- and subsequently tri-acylated products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint. |
| Inappropriate substrate molar ratio | An excess of the acyl donor (oleic acid or its ester) will drive the reaction towards the formation of higher glycerides. A molar ratio with an excess of 3-bromopropanediol is generally preferred for monoacylglycerol synthesis. |
| Use of a non-specific lipase | Some lipases do not exhibit strong regioselectivity and can acylate both primary and secondary hydroxyl groups, leading to a mixture of products. Ensure the use of a well-characterized 1,3-regioselective lipase. |
Problem 3: Difficulty in Purifying 1-Oleoyl-3-bromopropanediol
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Co-elution of isomers | The 1- and 2-oleoyl isomers can be challenging to separate due to their similar polarities. High-Performance Liquid Chromatography (HPLC) with a suitable column, such as an enantioselective column, can be employed for the separation of monoacylglycerol isomers.[4] |
| Presence of multiple byproducts | A complex mixture of mono-, di-, and tri-acylated products, along with unreacted starting materials, can complicate purification. Column chromatography on silica gel is a common method for separating these different lipid classes. |
| Product instability | Monoacylglycerols can be susceptible to acyl migration, especially under acidic or basic conditions or at elevated temperatures during purification. Maintain neutral pH and use mild temperatures during workup and purification steps. |
| Crystallization challenges | Crystallization can be an effective purification method. The choice of solvent is crucial; for instance, n-hexane has been used for the crystallization of monoglycerides.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to ensure the synthesis is selective for the sn-1 position of 3-bromopropanediol?
A1: The most effective and widely recommended strategy is the use of 1,3-regioselective lipases as biocatalysts.[6][7] Lipases such as those from Rhizomucor miehei and Thermomyces lanuginosa preferentially acylate the primary hydroxyl groups at the sn-1 and sn-3 positions of a glycerol backbone.[1][2] In the case of 3-bromopropanediol, this selectivity directs the acylation to the sn-1 position, minimizing the formation of the 2-oleoyl isomer. Another robust chemical approach involves the use of a protecting group. For instance, reacting 3-bromopropanediol with acetone to form the acetonide will protect the sn-1 and sn-2 hydroxyl groups, leaving the sn-3 hydroxyl available for other modifications if needed, or one could start with a protected glycerol derivative and introduce the bromo group later in the synthesis. A well-established method for preparing 1-monoacylglycerols involves the use of 1,2-O-isopropylidene glycerol (solketal) as a starting material, which can be acylated followed by deprotection to yield the 1-monoacylglycerol.[8]
Q2: What are the typical reaction conditions for the enzymatic synthesis of 1-monoacylglycerols?
A2: While specific conditions should be optimized for the synthesis of 1-Oleoyl-3-bromopropanediol, typical conditions for the lipase-catalyzed synthesis of 1-monoacylglycerols include:
-
Enzyme: Immobilized 1,3-regioselective lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipases from Rhizomucor miehei or Thermomyces lanuginosa).[1][9]
-
Substrates: 3-bromopropanediol and oleic acid (or a simple ester like methyl or ethyl oleate for transesterification).
-
Molar Ratio: An excess of the diol to the acyl donor (e.g., 2:1 to 5:1) is often used to favor monoacylation.
-
Solvent: The reaction can be performed in a solvent-free system or in an organic solvent like hexane or t-butanol.[3][10]
-
Temperature: Typically in the range of 30-60°C. Higher temperatures can increase the reaction rate but may also lead to enzyme deactivation and increased acyl migration.[11]
-
Water Removal: In esterification reactions, water is a byproduct. Its removal (e.g., using molecular sieves or applying a vacuum) can drive the reaction towards product formation.[9]
Q3: How can I monitor the progress of the reaction and quantify the different isomers and byproducts?
A3: A combination of chromatographic techniques is generally used:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products (mono-, di-, and tri-acylated species).
-
Gas Chromatography (GC): After derivatization (e.g., silylation), GC can be used to quantify the amounts of mono-, di-, and triglycerides, as well as free fatty acids and the diol.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can separate and quantify the different lipid classes. Chiral or enantioselective HPLC columns can be used to separate the sn-1 and sn-2 isomers of monoacylglycerols.[4]
Q4: Are there any chemical methods that can provide good regioselectivity?
A4: While enzymatic methods are generally preferred for their high selectivity under mild conditions, chemical methods involving protecting groups can also be highly effective. The general strategy is as follows:
-
Protect the hydroxyl group that should not be acylated. For 1-Oleoyl-3-bromopropanediol, this would involve protecting the secondary hydroxyl group of 3-bromopropanediol.
-
Acylate the unprotected primary hydroxyl group with oleoyl chloride or oleic acid under appropriate conditions.
-
Deprotect the secondary hydroxyl group to yield the desired 1-Oleoyl-3-bromopropanediol.
This approach, while often requiring more steps than a direct enzymatic acylation, can provide high yields of the desired isomer.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 1-Oleoyl-3-bromopropanediol
This protocol is a general guideline and may require optimization.
Materials:
-
3-bromopropanediol
-
Oleic acid
-
Immobilized 1,3-regioselective lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol or hexane)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
To the reaction vessel, add 3-bromopropanediol and oleic acid in a desired molar ratio (e.g., 3:1).
-
Add the organic solvent to dissolve the reactants (e.g., to a final substrate concentration of 0.5 M).
-
Add activated molecular sieves (e.g., 10% w/v) to adsorb the water produced during the reaction.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 50°C) with stirring.
-
Add the immobilized lipase (e.g., 10% by weight of the substrates).
-
Monitor the reaction progress by TLC or GC at regular intervals.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired monoester from unreacted starting materials and other byproducts.
Reaction Scheme:
Caption: Enzymatic synthesis of 1-Oleoyl-3-bromopropanediol.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate gradient)
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude reaction mixture in a minimal amount of the initial solvent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 1-Oleoyl-3-bromopropanediol.
Purification Workflow:
Caption: Workflow for the purification of 1-Oleoyl-3-bromopropanediol.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct separation of monoacylglycerol isomers by enantioselective high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]
- 6. Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System | Semantic Scholar [semanticscholar.org]
- 7. - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing the formation of impurities during 1-Oleoyl-3-bromopropanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oleoyl-3-bromopropanediol. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
Q1: My reaction is producing a significant amount of a non-polar impurity that is difficult to separate from the desired product. What is it likely to be and how can I minimize it?
A1: The most probable non-polar impurity is the di-acylated byproduct, 1,2-dioleoyl-3-bromopropane. This occurs when both the primary and secondary hydroxyl groups of 3-bromo-1,2-propanediol react with oleoyl chloride.
Strategies to Minimize Di-acylated Impurity Formation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of 3-bromo-1,2-propanediol to oleoyl chloride. A slight excess of the diol can also favor mono-acylation.
-
Slow Addition of Acylating Agent: Add the oleoyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and reduce the likelihood of double acylation.
-
Choice of Base: A bulky, non-nucleophilic base can sterically hinder the acylation of the secondary hydroxyl group.
Q2: I have isolated a product with the correct mass, but I suspect it is a regioisomer. How can I confirm this and how can I favor the formation of the desired 1-oleoyl isomer?
A2: The likely regioisomer is 2-Oleoyl-3-bromopropan-1-ol, where the oleoyl group is attached to the secondary hydroxyl group.
Confirmation of Regioisomers:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the 1-oleoyl and 2-oleoyl isomers. The chemical shifts of the protons and carbons on the glycerol backbone will be distinct for each isomer.
-
Chromatographic Separation: The two regioisomers may have slightly different polarities, allowing for separation and identification using techniques like thin-layer chromatography (TLC) with appropriate solvent systems or high-performance liquid chromatography (HPLC).
Strategies to Favor 1-Oleoyl Isomer Formation:
-
Enzymatic Catalysis: Lipases often exhibit high regioselectivity and can be used to specifically acylate the primary hydroxyl group.[1][2]
-
Protecting Group Strategy: Temporarily protecting the secondary hydroxyl group of 3-bromo-1,2-propanediol before acylation ensures that the oleoyl group can only react with the primary hydroxyl. Subsequent deprotection yields the desired 1-oleoyl product.
Q3: My reaction yield is consistently low, and I observe the presence of unreacted 3-bromo-1,2-propanediol. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues with the reagents.
Troubleshooting Low Yields:
-
Reagent Quality: Ensure that the oleoyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. The presence of oleic acid will not participate in the acylation under these conditions.
-
Reaction Conditions: The reaction may require a longer duration or a slightly elevated temperature to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Base Equivalents: Ensure that at least one equivalent of a suitable base is used to neutralize the HCl generated during the reaction. Insufficient base can halt the reaction.
Q4: I am observing the formation of a more polar byproduct. What could it be?
A4: A more polar byproduct could be the result of the hydrolysis of the starting material or product, or side reactions involving the bromine atom. One possibility is the formation of glycidol derivatives through intramolecular cyclization under basic conditions.
Minimizing Polar Byproducts:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the oleoyl chloride and the product.
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Temperature Control: Avoid excessive heat, which can promote side reactions.
-
Choice of Base: A non-nucleophilic base is preferred to avoid substitution reactions at the carbon bearing the bromine.
| Parameter | Potential Issue | Recommended Action |
| Molar Ratio | Excess oleoyl chloride leads to di-acylation. | Use a 1:1 or 1:1.1 molar ratio of 3-bromo-1,2-propanediol to oleoyl chloride. |
| Temperature | High temperatures can lead to side reactions and di-acylation. | Maintain a low temperature (0-25 °C) during the addition of oleoyl chloride. |
| Reaction Time | Incomplete reaction results in low yield. | Monitor the reaction by TLC to determine the point of completion. |
| Base | Strong, nucleophilic bases can cause side reactions. | Use a non-nucleophilic base like pyridine or a bulky tertiary amine. |
| Solvent | Protic or wet solvents will hydrolyze the acyl chloride. | Use a dry, aprotic solvent such as dichloromethane or diethyl ether. |
Frequently Asked Questions (FAQs)
Q5: What is a general experimental protocol for the synthesis of 1-Oleoyl-3-bromopropanediol?
A5: A general protocol involves the regioselective acylation of 3-bromo-1,2-propanediol with oleoyl chloride.
Experimental Protocol: Synthesis of 1-Oleoyl-3-bromopropanediol
Materials:
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3-bromo-1,2-propanediol
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Oleoyl chloride
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Anhydrous pyridine (or other non-nucleophilic base)
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Anhydrous dichloromethane (DCM) or diethyl ether
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,2-propanediol (1.0 eq.) in anhydrous DCM.
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Addition of Base: Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add oleoyl chloride (1.0 eq.) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting diol.
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Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-Oleoyl-3-bromopropanediol.
Q6: What are the key analytical techniques to characterize the final product and assess its purity?
A6:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and to determine the ratio of regioisomers.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and the hydroxyl group.
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Chromatography (TLC, GC, HPLC): To assess the purity of the final product and to detect the presence of impurities.
Q7: How can I purify the crude 1-Oleoyl-3-bromopropanediol?
A7: The most common method for purification is silica gel column chromatography. The choice of eluent is critical to effectively separate the desired mono-ester from unreacted starting materials, the di-ester byproduct, and any other impurities. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), is typically effective.
Q8: What are the main safety precautions to consider during this synthesis?
A8:
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Oleoyl chloride is corrosive and reacts with moisture to release HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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3-bromo-1,2-propanediol is a skin and eye irritant.[2] Handle with care and appropriate PPE.
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Pyridine is a flammable and toxic liquid. Work in a well-ventilated fume hood.
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Use anhydrous solvents , as the reaction is moisture-sensitive.
Visualizing the Synthesis and Impurity Formation
Caption: Reaction pathway for the synthesis of 1-Oleoyl-3-bromopropanediol and the formation of major impurities.
Caption: General experimental workflow for the synthesis and purification of 1-Oleoyl-3-bromopropanediol.
References
Technical Support Center: Strategies to Increase the Efficiency of 1-Oleoyl-3-bromopropanediol Coupling Reactions
Welcome to the technical support center for coupling reactions involving 1-Oleoyl-3-bromopropanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Troubleshooting Guide
This section addresses common issues encountered during coupling reactions with 1-Oleoyl-3-bromopropanediol, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my coupling reaction showing low or no conversion to the desired product?
A1: Low or no product formation can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or poor starting material quality.
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Inactive Catalyst: Ensure your catalyst, especially if it's a palladium-based one, is fresh and has been stored under appropriate inert conditions. Catalyst degradation can occur upon exposure to air or moisture. Consider using a more stable pre-catalyst if activity issues persist.
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Incorrect Reaction Temperature: The reaction temperature is a critical parameter. Some coupling reactions require heating to proceed at a reasonable rate, while high temperatures might lead to the decomposition of starting materials or the final product. An optimization screen of the reaction temperature is recommended.
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Inappropriate Solvent or Base: The choice of solvent and base is crucial for reaction efficiency. The solvent must solubilize the reactants, while the base plays a key role in the catalytic cycle. A screening of different solvents (e.g., THF, DMF, dioxane) and bases (e.g., K₃PO₄, Cs₂CO₃, DIPEA) can lead to significant improvements.[1][2]
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Poor Quality of Starting Materials: Impurities in either 1-Oleoyl-3-bromopropanediol or the coupling partner can poison the catalyst. It is advisable to purify the starting materials before use.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of byproducts is a common challenge in coupling reactions. The presence of the ester functional group in 1-Oleoyl-3-bromopropanediol can sometimes lead to side reactions.
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Ligand Selection: The choice of ligand for the metal catalyst can significantly influence the selectivity of the reaction. For instance, in palladium-catalyzed reactions, diphosphine ligands can be beneficial.[1] A screening of different ligands is often necessary to identify the optimal one for a specific transformation.
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Reaction Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by minimizing competing side reactions that may have a higher activation energy.
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Base Selection: The strength and nature of the base can affect selectivity. A weaker base might prevent undesired side reactions.
Q3: My palladium catalyst is turning black, and the reaction has stalled. What does this indicate?
A3: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition. This deactivation of the catalyst will halt the reaction.
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Exclusion of Oxygen: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active catalyst, leading to the formation of palladium black. Using degassed solvents is also highly recommended.
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Appropriate Ligand: A suitable ligand can stabilize the palladium catalyst and prevent its agglomeration and precipitation.
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Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a coupling reaction with 1-Oleoyl-3-bromopropanediol?
A1: The most critical parameters to optimize are the choice of catalyst and ligand, the type of base and solvent used, and the reaction temperature and time. A systematic screening of these variables is the most effective approach to enhancing reaction efficiency.
Q2: How can I monitor the progress of my coupling reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Q3: Is it necessary to protect the ester group in 1-Oleoyl-3-bromopropanediol during the coupling reaction?
A3: In most cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the ester group is generally stable and does not require protection. However, if harsh basic conditions are employed, hydrolysis of the ester could become a competing reaction. If this is observed, using a milder base or protecting the ester might be necessary.
Quantitative Data Summary
The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions, which can be adapted for 1-Oleoyl-3-bromopropanediol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ (3 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | DPPE (6 mol%) | TFP (15 mol%) | None |
| Base | K₃PO₄ (10 mol%) | DIPEA (1.5 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent | THF | DMF | Dioxane |
| Temperature | 60 °C | 80 °C | 100 °C |
| Time | 6 h | 10 h | 12 h |
| Typical Yield | ~80% | ~74% | Variable |
Note: These are generalized conditions and may require further optimization for specific substrates.[1][2][3]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:
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To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
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Add 1-Oleoyl-3-bromopropanediol and the coupling partner to the vessel.
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Add the degassed solvent via syringe.
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Stir the reaction mixture at the desired temperature.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction to room temperature.
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Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a coupling reaction.
Caption: A troubleshooting guide for low reaction efficiency.
References
Dealing with the hydrolysis of 1-Oleoyl-3-bromopropanediol during synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 1-Oleoyl-3-bromopropanediol, with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield during the synthesis of 1-Oleoyl-3-bromopropanediol?
The most common reason for low yields is the hydrolysis of the acylating agent (e.g., oleoyl chloride) or the desired ester product. Acyl chlorides are highly reactive towards water, and any moisture present in the reaction setup can lead to the formation of oleic acid, which will not react to form the desired product. Similarly, the ester product itself can be susceptible to hydrolysis under certain conditions.
Q2: How can I minimize the hydrolysis of oleoyl chloride during the reaction?
To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes:
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Using oven-dried or flame-dried glassware.
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Employing anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
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Ensuring all reagents, including 3-bromo-1,2-propanediol and any base used, are anhydrous.
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Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.
Q3: What is the role of a base, like pyridine or triethylamine, in this synthesis?
A non-nucleophilic base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction when using oleoyl chloride. This prevents the HCl from catalyzing side reactions, including potential degradation of the product.
Q4: I observe a white precipitate in my reaction mixture. What could it be?
A white precipitate could be the hydrochloride salt of the base used (e.g., pyridinium chloride or triethylammonium chloride). This is a normal consequence of the base neutralizing the HCl byproduct. Alternatively, if significant hydrolysis of oleoyl chloride has occurred, the resulting oleic acid might precipitate, depending on the solvent used.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (3-bromo-1,2-propanediol and oleoyl chloride) and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Hydrolysis of oleoyl chloride: Presence of moisture in the reaction. | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Inactive reagents: Degradation of oleoyl chloride or 3-bromo-1,2-propanediol. | Use freshly opened or properly stored reagents. Verify the quality of starting materials if possible. | |
| Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture, while still monitoring for side products. | |
| Presence of a significant amount of oleic acid in the product | Hydrolysis of oleoyl chloride: As mentioned above, this is the most likely cause. | Strictly adhere to anhydrous reaction conditions. |
| Hydrolysis of the product during workup: The ester product may be sensitive to acidic or basic conditions during the aqueous workup. | Use mild workup conditions. Wash with saturated, neutral solutions like sodium bicarbonate and brine. Avoid prolonged contact with aqueous layers. | |
| Formation of multiple unidentified spots on TLC | Side reactions: Besides hydrolysis, other side reactions like di-acylation of 3-bromo-1,2-propanediol might occur. | Control the stoichiometry of the reactants carefully. Adding the oleoyl chloride slowly to the solution of 3-bromo-1,2-propanediol can favor mono-acylation. |
| Degradation of the product: The product might be unstable under the reaction or purification conditions. | Use mild purification techniques like column chromatography with a suitable solvent system. Avoid excessive heat. |
Experimental Protocols
Protocol: Synthesis of 1-Oleoyl-3-bromopropanediol via Acylation with Oleoyl Chloride
This protocol is a general guideline based on standard acylation procedures. Optimization may be required.
Materials:
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3-bromo-1,2-propanediol
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Oleoyl chloride
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Anhydrous dichloromethane (DCM) or diethyl ether
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Anhydrous pyridine or triethylamine
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 3-bromo-1,2-propanediol (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 eq) to the solution.
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Cool the flask to 0 °C in an ice bath.
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-
Addition of Oleoyl Chloride:
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Dissolve oleoyl chloride (1.05 eq) in anhydrous DCM in the dropping funnel.
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Add the oleoyl chloride solution dropwise to the stirred solution of 3-bromo-1,2-propanediol over 30-60 minutes.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Acylation Reactions.
| Acylating Agent | Alcohol | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Oleoyl Chloride | 3-bromo-1,2-propanediol | Pyridine | DCM | 0 to RT | 2-4 | (Expected) >70 |
| Acetyl Chloride | 4-Propylnonan-4-ol | Pyridine | - | RT | 1-2 | Not specified |
| Propanoyl Chloride | 2-Bromoethanol | Pyridine | DCM | RT | 2-4 | Not specified |
Note: The yield for the target synthesis is an expected value based on similar reactions and will depend on the specific experimental conditions and successful prevention of hydrolysis.
Visualizations
Optimizing temperature and reaction time for 1-Oleoyl-3-bromopropanediol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Oleoyl-3-bromopropanediol. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Oleoyl-3-bromopropanediol?
A1: The most prevalent and efficient method for synthesizing 1-Oleoyl-3-bromopropanediol is the selective esterification of 3-bromo-1,2-propanediol with oleoyl chloride. This reaction targets the primary hydroxyl group of the diol, leveraging its higher reactivity compared to the secondary hydroxyl group.
Q2: Why is selective esterification at the primary alcohol favored?
A2: Primary alcohols are generally more reactive than secondary alcohols towards acylation due to less steric hindrance. This inherent difference in reactivity allows for selective esterification under controlled conditions.
Q3: What are the critical parameters to control for optimal yield and purity?
A3: The key parameters to control are reaction temperature, reaction time, molar ratio of reactants, and the choice of solvent and base. Careful optimization of these factors is crucial to maximize the yield of the desired monoester and minimize the formation of byproducts.
Q4: What are the potential side products in this reaction?
A4: The primary side product is the di-ester, 1,3-di-oleoyl-2-bromopropanediol, resulting from the acylation of both hydroxyl groups. Other potential impurities can arise from the hydrolysis of oleoyl chloride if moisture is present in the reaction.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at different time intervals to observe the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: Low Yield of 1-Oleoyl-3-bromopropanediol
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material (3-bromo-1,2-propanediol) is consumed. - Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to enhance the reaction rate. Avoid excessively high temperatures to prevent side reactions. |
| Hydrolysis of Oleoyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture. |
| Suboptimal Molar Ratio | - A slight excess of oleoyl chloride (e.g., 1.1 to 1.2 equivalents) can be used to ensure complete conversion of the diol. However, a large excess should be avoided to minimize the formation of the di-ester. |
| Inefficient Mixing | - Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and facilitate reactant interaction. |
Issue 2: Formation of Significant Amounts of Di-ester Side Product
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Lowering the reaction temperature can increase the selectivity for the more reactive primary alcohol. Reactions are often carried out at room temperature or below. |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC and stop the reaction as soon as the starting diol is consumed to prevent further reaction at the secondary alcohol. |
| Excess Oleoyl Chloride | - Use a stoichiometric amount or only a slight excess of oleoyl chloride. A molar ratio of 1:1 or 1:1.1 (diol to acyl chloride) is a good starting point. |
| Choice of Base | - A non-nucleophilic, sterically hindered base can help to selectively deprotonate the primary alcohol. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Optimize the reaction conditions to ensure complete conversion of the limiting reagent. |
| Similar Polarity of Product and Byproducts | - Utilize column chromatography with a carefully selected solvent system to separate the desired monoester from the di-ester and other impurities. A gradient elution may be necessary. |
Data Presentation
Table 1: Effect of Temperature on Reaction Time and Product Distribution (Hypothetical Data)
Conditions: 1:1 molar ratio of 3-bromo-1,2-propanediol to oleoyl chloride in dichloromethane with a non-nucleophilic base.
| Temperature (°C) | Average Reaction Time (hours) | Yield of 1-Oleoyl-3-bromopropanediol (%) | Yield of Di-ester (%) |
| 0 | 8 - 12 | 85 | < 5 |
| 25 (Room Temp.) | 4 - 6 | 75 | 15 |
| 40 | 2 - 3 | 60 | 30 |
Table 2: Effect of Reaction Time on Product Yield at Room Temperature (25°C) (Hypothetical Data)
Conditions: 1:1 molar ratio of 3-bromo-1,2-propanediol to oleoyl chloride in dichloromethane with a non-nucleophilic base.
| Reaction Time (hours) | Yield of 1-Oleoyl-3-bromopropanediol (%) |
| 1 | 40 |
| 2 | 65 |
| 4 | 75 |
| 6 | 76 |
| 8 | 74 (slight decrease due to potential side reactions) |
Experimental Protocols
Detailed Methodology for the Synthesis of 1-Oleoyl-3-bromopropanediol
Materials:
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3-bromo-1,2-propanediol
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Oleoyl chloride
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Anhydrous Dichloromethane (DCM)
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Pyridine (or a non-nucleophilic base like triethylamine)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-1,2-propanediol (1 equivalent) in anhydrous DCM.
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Addition of Base: Cool the solution to 0°C in an ice bath and add pyridine (1.1 equivalents) dropwise.
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Addition of Oleoyl Chloride: Dissolve oleoyl chloride (1.05 equivalents) in anhydrous DCM in the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).
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Work-up: Once the reaction is complete (as indicated by the disappearance of the starting diol), quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure 1-Oleoyl-3-bromopropanediol.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Oleoyl-3-bromopropanediol.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
Choice of base for efficient reaction with 1-Oleoyl-3-bromopropanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the efficient use of 1-Oleoyl-3-bromopropanediol in chemical reactions, with a focus on the choice of base for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of 1-Oleoyl-3-bromopropanediol when treated with a base?
A1: The primary reaction is an intramolecular SN2 (Williamson ether synthesis) cyclization to form the corresponding epoxide, glycidyl oleate. This occurs through the deprotonation of the hydroxyl group by the base, followed by the nucleophilic attack of the resulting alkoxide on the carbon bearing the bromine atom.
Q2: What are the critical factors to consider when selecting a base for this reaction?
A2: The choice of base is crucial for maximizing the yield of the desired epoxide and minimizing side reactions. Key factors to consider include:
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Base Strength: The base must be strong enough to deprotonate the secondary alcohol of the 1-Oleoyl-3-bromopropanediol.
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Nucleophilicity: A non-nucleophilic base is preferred to avoid competing intermolecular substitution reactions.
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Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.
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Steric Hindrance: A sterically hindered base can be advantageous in promoting deprotonation over nucleophilic attack.
Q3: What are the potential side reactions when using a base with 1-Oleoyl-3-bromopropanediol?
A3: The most significant side reaction is the hydrolysis of the oleoyl ester linkage, which is promoted by strong nucleophilic bases, especially in the presence of water. This results in the formation of oleic acid and 3-bromo-1,2-propanediol, reducing the overall yield of the desired glycidyl oleate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion to epoxide | 1. The base is not strong enough to deprotonate the alcohol.2. The reaction temperature is too low.3. Insufficient reaction time. | 1. Switch to a stronger base (see Table 1).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC. |
| Significant formation of oleic acid (ester hydrolysis) | 1. The base is too nucleophilic.2. Presence of water in the reaction mixture.3. Prolonged reaction time at elevated temperatures. | 1. Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide.2. Ensure all reagents and solvents are anhydrous.3. Optimize reaction time and temperature to favor epoxide formation. |
| Formation of multiple unidentified byproducts | 1. The reaction temperature is too high, leading to decomposition.2. The chosen base is reacting with the solvent or the product. | 1. Lower the reaction temperature.2. Select an inert solvent that is compatible with the chosen base. |
| Difficulty in purifying the final product | 1. The product has similar polarity to the starting material or byproducts.2. Emulsion formation during aqueous workup. | 1. Utilize column chromatography with a carefully selected solvent gradient.2. Use brine to break up emulsions during the workup. |
Data Presentation: Comparison of Bases for Epoxide Formation
The following table summarizes the performance of various bases for the synthesis of glycidyl oleate from 1-Oleoyl-3-bromopropanediol. The data is compiled from literature on similar halohydrin cyclizations and represents typical outcomes.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Sodium Hydroxide (NaOH) | THF/Water | 25-50 | 2-4 | 60-75 | Can cause significant ester hydrolysis. |
| Potassium Carbonate (K₂CO₃) | Acetone | 56 (reflux) | 8-12 | 70-85 | Milder conditions, less hydrolysis than NaOH. |
| Triethylamine (Et₃N) | Toluene | 80-100 | 6-10 | 65-80 | Organic base, easy to remove, but may require higher temperatures. |
| Potassium tert-butoxide (t-BuOK) | THF | 0-25 | 1-3 | 85-95 | Strong, sterically hindered base; minimizes hydrolysis. |
Experimental Protocols
Protocol: Synthesis of Glycidyl Oleate via Intramolecular Cyclization
This protocol describes a general procedure for the synthesis of glycidyl oleate from 1-Oleoyl-3-bromopropanediol using a suitable base.
Materials:
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1-Oleoyl-3-bromopropanediol
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Anhydrous solvent (e.g., THF, Toluene, Acetone)
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Base (e.g., Potassium tert-butoxide, Potassium carbonate)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Dissolve 1-Oleoyl-3-bromopropanediol (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
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Cool the solution to the appropriate temperature (see Table 1).
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Slowly add the base (1.1-1.5 equivalents) to the stirred solution.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Reaction pathway for the base-mediated cyclization of 1-Oleoyl-3-bromopropanediol.
Caption: Experimental workflow for the synthesis of glycidyl oleate.
Preventing degradation of 1-Oleoyl-3-bromopropanediol during workup
Welcome to the technical support center for 1-Oleoyl-3-bromopropanediol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and workup of this compound. Here, you will find troubleshooting guides and frequently asked questions to help prevent its degradation and ensure high purity.
Frequently Asked Questions (FAQs)
Q1: What is 1-Oleoyl-3-bromopropanediol and what are its primary applications?
1-Oleoyl-3-bromopropanediol is a synthetic lipid analog. Structurally, it is an ester formed between oleic acid and 3-bromo-1,2-propanediol. Its bifunctional nature, containing a long hydrophobic oleoyl chain and a reactive brominated headgroup, makes it a valuable intermediate in the synthesis of more complex lipid derivatives, such as phospholipids and other signaling lipids used in drug delivery and biomedical research.
Q2: What are the main degradation pathways for 1-Oleoyl-3-bromopropanediol during workup?
The primary degradation pathways for 1-Oleoyl-3-bromopropanediol during workup include:
-
Ester Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding oleic acid and 3-bromo-1,2-propanediol.
-
Elimination Reaction: Under basic conditions, the compound can undergo elimination of hydrogen bromide (HBr) to form an unsaturated glycidyl oleate or other isomeric products.
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Substitution Reaction: The bromide is a good leaving group and can be displaced by nucleophiles present in the workup solutions (e.g., water, alcohols), leading to the formation of diol or ether impurities.
Q3: What are the initial signs of product degradation?
Degradation can be suspected if you observe the following:
-
Unexpected Spots on TLC: The appearance of new spots, particularly a more polar spot corresponding to oleic acid or 3-bromo-1,2-propanediol, or a less polar spot for an elimination product.
-
Low Yield: A final product yield that is significantly lower than expected.
-
Inconsistent Spectroscopic Data: The presence of unexpected peaks in ¹H NMR or ¹³C NMR spectra, or a complex mixture observed by mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of 1-Oleoyl-3-bromopropanediol.
Issue 1: Low yield after aqueous workup.
-
Potential Cause: Ester hydrolysis due to prolonged exposure to acidic or basic aqueous solutions.
-
Solution:
-
Minimize the duration of contact with aqueous phases.
-
Use mild neutralizing agents, such as a saturated solution of sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydroxide (NaOH).
-
Ensure the aqueous washes are performed at low temperatures (0-4 °C) to slow down the rate of hydrolysis.
-
Promptly dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) after washing.
-
Issue 2: Presence of oleic acid as a major impurity.
-
Potential Cause: Significant ester hydrolysis has occurred.
-
Solution:
-
Review the pH of all aqueous solutions used during the workup. Avoid strongly acidic or basic conditions.
-
Consider a non-aqueous workup if possible. For example, quenching the reaction with a solid or slurry of a mild base.
-
Purify the crude product using column chromatography with a solvent system that effectively separates the more polar oleic acid from the desired product. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.
-
Issue 3: Formation of non-polar impurities observed by TLC.
-
Potential Cause: Elimination of HBr to form an alkene, likely promoted by basic conditions.
-
Solution:
-
Avoid the use of strong, non-nucleophilic bases during workup.
-
If a base is necessary, use a weak, hindered base and maintain a low temperature.
-
During purification by column chromatography, ensure the silica gel is neutral. Acidic or basic silica gel can promote on-column degradation.
-
Issue 4: Product decomposes during purification by column chromatography.
-
Potential Cause: The silica gel is promoting degradation (hydrolysis or elimination).
-
Solution:
-
Deactivate the silica gel by pre-treating it with a small percentage of a neutral agent, such as triethylamine (0.1-1% v/v in the eluent), if elimination is the issue. However, this may introduce a basic environment.
-
Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or flash chromatography with a rapid elution time to minimize contact with the stationary phase.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Oleoyl-3-bromopropanediol
This protocol describes a general procedure for the acid-catalyzed esterification of oleic acid with 3-bromo-1,2-propanediol.
-
Reaction Setup: To a solution of oleic acid (1 equivalent) and 3-bromo-1,2-propanediol (1.5 equivalents) in an inert solvent such as toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with a non-polar organic solvent like diethyl ether or ethyl acetate. Wash the organic solution sequentially with a saturated aqueous solution of NaHCO₃, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Table 1: Effect of Workup Conditions on Product Yield and Purity
| Workup Condition | Neutralizing Agent | Washing Temperature (°C) | Approximate Yield (%) | Purity (%) |
| A | 1M NaOH | 25 | 40-50 | < 85 |
| B | Saturated NaHCO₃ | 25 | 60-70 | ~90 |
| C | Saturated NaHCO₃ | 0-4 | 75-85 | > 95 |
Note: Data is illustrative and may vary based on specific reaction scale and conditions.
Visualizations
Technical Support Center: Column Chromatography Optimization for 1-Oleoyl-3-bromopropanediol Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Oleoyl-3-bromopropanediol and related products using column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My 1-Oleoyl-3-bromopropanediol product is not separating from non-polar impurities, such as unreacted oleoyl chloride or other lipids. What should I do?
Answer: This issue, often observed as co-elution or overlapping spots on a Thin-Layer Chromatography (TLC) plate, typically points to a mobile phase that is too non-polar.[1]
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Solution 1: Increase Mobile Phase Polarity. Gradually increase the percentage of the more polar solvent in your mobile phase. For a common normal-phase system using a hexane/ethyl acetate mixture, you would incrementally increase the proportion of ethyl acetate.[2][3] Monitor the separation of your product from impurities using TLC until you achieve a satisfactory separation.
-
Solution 2: Change Solvent System. If adjusting the polarity of your current system doesn't work, consider switching to a different solvent system. For instance, substituting dichloromethane for hexane as the less polar solvent can alter the selectivity of the separation.[3]
Question: The product is moving too slowly or not eluting from the column at all. How can I resolve this?
Answer: This indicates that the mobile phase is too polar, causing the compound to strongly adhere to the stationary phase (typically silica gel).[1]
-
Solution 1: Decrease Mobile Phase Polarity. Systematically decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this would mean increasing the percentage of hexane.[3]
-
Solution 2: Check Compound Stability. In some cases, highly polar compounds can irreversibly bind to or decompose on silica gel.[3] To test for this, spot your crude product on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot at the baseline or streaking that wasn't present initially, your compound may be unstable on silica. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.[3]
Question: I'm observing broad or tailing peaks for my product fractions. What is the cause and how can I fix it?
Answer: Peak tailing can result from several factors, including interactions between the compound and the stationary phase, or issues with the column packing.
-
Solution 1: Optimize Solvent System. The choice of buffer or solvent in the mobile phase can significantly impact peak shape.[4] For lipid-like molecules, adding a small amount of a slightly more polar solvent or an acid/base modifier (if appropriate for your molecule's stability) can improve peak shape.
-
Solution 2: Check Column Packing. An improperly packed column can lead to channeling, where the solvent flows unevenly through the stationary phase, causing band broadening. Ensure your column is packed uniformly.
-
Solution 3: Reduce Sample Load. Overloading the column is a common cause of peak broadening. A general guideline for loading is 30 mg of total lipids per gram of dry silicic acid.[5] If you suspect overloading, reduce the amount of crude product applied to the column.
Question: My purified product yield is very low, even though TLC analysis of the crude mixture shows a high concentration of the desired product. What could be happening?
Answer: Low recovery can be due to several factors, from irreversible adsorption on the column to the product being spread across too many fractions.
-
Solution 1: Check for Irreversible Adsorption. As mentioned previously, your compound might be sticking to the silica gel.[3]
-
Solution 2: Analyze All Fractions. Your product may have eluted earlier or later than expected, or be spread across a large number of fractions in low concentrations.[3] It is crucial to analyze all collected fractions by TLC before combining them.
-
Solution 3: Ensure Proper Elution. The mobile phase might not be strong enough to elute the compound completely. After your expected product has eluted, try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) and check these fractions for your product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify 1-Oleoyl-3-bromopropanediol on a silica gel column?
A good starting point for many neutral lipids on silica gel is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[1][2] A common starting gradient could be 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed. The optimal ratio should first be determined by TLC.
Q2: How do I select the right stationary phase for my purification?
For the separation of lipids like 1-Oleoyl-3-bromopropanediol, silica gel is the most common and effective stationary phase due to its ability to separate compounds based on polarity.[1][2] If your compound shows instability on silica, activated alumina can be a suitable alternative.[3]
Q3: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a viable option, particularly for separating lipids based on the length and saturation of their acyl chains.[6] In this case, a C18 stationary phase would be used with a polar mobile phase, such as a gradient of acetonitrile and water.[7]
Q4: How much sample can I load onto my column?
The amount of sample you can load depends on the difficulty of the separation and the size of your column. A general rule of thumb for silica gel column chromatography is a sample-to-adsorbent ratio of 1:30 to 1:100 (w/w).[5] For difficult separations, a higher ratio (e.g., 1:100) is recommended.
Q5: What is the best way to detect my colorless compound in the collected fractions?
Since 1-Oleoyl-3-bromopropanediol is not colored, TLC is the most common method for monitoring fractions.[8] After developing the TLC plate, you can visualize the spots using techniques such as staining with iodine vapor or charring with a permanganate or sulfuric acid solution.[8]
Data Presentation
Table 1: Illustrative Column Chromatography Parameters for Lipid Purification
The following table provides typical parameters for the purification of a lipid-like 1-Oleoyl-3-bromopropanediol. Actual values will need to be optimized for your specific reaction mixture.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[5] | C18-functionalized Silica[7] |
| Column Dimensions | Height-to-diameter ratio of ~20:1[5] | Dependent on HPLC system |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Acetonitrile/Water Gradient[7] |
| Example Gradient | Start with 95:5, increase to 80:20 | Start with 70:30, increase to 100:0 |
| Flow Rate | 1-3 mL/min (for low-pressure)[5] | 0.5-1.5 mL/min (for HPLC) |
| Sample Load | ~30 mg crude product per g of silica[5] | Dependent on column size and particle diameter |
| Detection Method | TLC with iodine or permanganate stain[8] | UV (if applicable) or ELSD/MS[9] |
Experimental Protocols
Detailed Methodology: Normal-Phase Column Chromatography Purification
This protocol outlines a standard procedure for purifying 1-Oleoyl-3-bromopropanediol using silica gel column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give your desired product a retention factor (Rf) value of approximately 0.3-0.4.[3]
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting fractions of a consistent volume.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-Oleoyl-3-bromopropanediol.
-
Mandatory Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 2. pharmanow.live [pharmanow.live]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 6. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. repository.seafdec.org [repository.seafdec.org]
- 9. Purification of lipids | Buchi.com [cloud.infohub.buchi.com]
Impact of solvent choice on 1-Oleoyl-3-bromopropanediol reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Oleoyl-3-bromopropanediol. The information is designed to address common issues encountered during experiments, with a focus on the critical role of solvent choice in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 1-Oleoyl-3-bromopropanediol in nucleophilic substitution reactions?
A1: The main challenges arise from the bifunctional nature of the molecule. It possesses a reactive primary bromide, making it susceptible to nucleophilic substitution. However, its long, non-polar oleoyl chain dictates its solubility, often requiring less polar solvents. This can be problematic as many common nucleophiles and their salts have poor solubility in non-polar media. A key challenge is therefore identifying a solvent system that can adequately dissolve both the lipid substrate and the nucleophilic reagent to ensure an efficient reaction.
Q2: How does the choice of solvent impact the reaction mechanism (SN1 vs. SN2)?
A2: The solvent plays a crucial role in determining whether the reaction proceeds via an SN1 (unimolecular) or SN2 (bimolecular) pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) can solvate both cations and anions effectively. This stabilization of a potential carbocation intermediate would favor an SN1 mechanism. However, for a primary bromide like in 1-Oleoyl-3-bromopropanediol, SN1 reactions are generally disfavored due to the instability of the primary carbocation. Furthermore, these solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its reactivity, thereby slowing down SN2 reactions.
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are capable of dissolving many ionic nucleophiles but do not hydrogen bond with the nucleophile. This leaves the nucleophile "naked" and more reactive, which significantly accelerates SN2 reactions. For 1-Oleoyl-3-bromopropanediol, an SN2 pathway is generally preferred to ensure a direct substitution without rearrangement and with inversion of stereochemistry if a chiral center is present.
-
Non-polar solvents (e.g., hexane, toluene) are poor at solvating charged species. While they can dissolve the lipid substrate, they are generally unsuitable for reactions involving ionic nucleophiles due to poor solubility of the latter.
Q3: My nucleophile is not soluble in the same solvent as my 1-Oleoyl-3-bromopropanediol. What can I do?
A3: This is a common issue. Several strategies can be employed:
-
Phase-Transfer Catalysis: A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used. The catalyst transports the nucleophile from an aqueous or solid phase into the organic phase containing the lipid, allowing the reaction to proceed.
-
Solvent Mixtures: A mixture of a non-polar solvent (to dissolve the lipid) and a polar aprotic solvent (to dissolve the nucleophile) can sometimes be effective. Careful optimization of the solvent ratio is necessary.
-
Modification of the Nucleophile: If possible, modifying the nucleophile to increase its lipophilicity can improve its solubility in non-polar solvents.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Poor solubility of the nucleophile in the chosen solvent. 2. Inappropriate solvent choice for the desired reaction mechanism. 3. Low reactivity of the nucleophile. 4. Deactivated starting material. | 1. Switch to a more appropriate solvent or use a phase-transfer catalyst. 2. For an SN2 reaction, use a polar aprotic solvent like acetone, THF, or DMF. 3. Use a stronger, less-hindered nucleophile. 4. Check the purity of the 1-Oleoyl-3-bromopropanediol. |
| Formation of Side Products (e.g., Elimination Products) | 1. The nucleophile is also a strong base. 2. High reaction temperature. 3. Use of a protic solvent that could favor elimination. | 1. Use a less basic nucleophile with high nucleophilicity (e.g., azide, iodide). 2. Lower the reaction temperature. 3. Switch to a polar aprotic solvent. |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Reversible reaction. 3. Product degradation during workup. 4. Poor mass transfer in a heterogeneous mixture. | 1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary. 2. If applicable, use an excess of one reagent to drive the equilibrium. 3. Use milder workup conditions (e.g., lower temperatures, avoid strong acids/bases). 4. Ensure vigorous stirring. If solids are present, consider a solvent that allows for a homogeneous reaction. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Emulsion formation during aqueous workup. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Adjust reaction conditions (solvent, temperature, nucleophile) to improve selectivity. Use column chromatography with a carefully selected eluent system. 3. Add brine during the workup to break emulsions. |
Impact of Solvent on Reaction Outcome: A Comparative Overview
The following table summarizes the expected outcomes when reacting 1-Oleoyl-3-bromopropanediol with a moderately strong nucleophile (e.g., sodium azide) in different solvent types. The data is representative and aims to illustrate the general trends.
| Solvent | Solvent Type | Expected Predominant Mechanism | Relative Reaction Rate | Expected Yield | Potential Issues |
| Toluene | Non-polar Aprotic | SN2 | Low | Low to Moderate | Poor solubility of many nucleophiles. May require a phase-transfer catalyst. |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | SN2 | Moderate | Moderate to High | Good balance of lipid and some nucleophile solubility. |
| Acetone | Polar Aprotic | SN2 | High | High | Excellent for SN2; good solubility for many salts. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | SN2 | Very High | High | Excellent solvating power for nucleophiles, but can be difficult to remove during workup. |
| Ethanol | Polar Protic | Competing SN1/SN2/E2 | Low | Low | Solvolysis (reaction with the solvent) is a likely side reaction. Reduced nucleophile reactivity due to hydrogen bonding. |
Experimental Protocols
Representative Protocol: Synthesis of 1-Oleoyl-3-azidopropanediol via SN2 Reaction
This protocol describes a general procedure for the nucleophilic substitution of the bromide in 1-Oleoyl-3-bromopropanediol with an azide nucleophile.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Oleoyl-3-bromopropanediol (1 equivalent) and anhydrous acetone. Stir until the lipid is fully dissolved.
-
Addition of Nucleophile: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 56°C for acetone) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-Oleoyl-3-azidopropanediol.
Visualizing the Impact of Solvent Choice
The choice of solvent directly influences the reaction pathway and the potential for side reactions. The following diagram illustrates the logical relationship between solvent properties and the likely outcome of a reaction with 1-Oleoyl-3-bromopropanediol.
Caption: Logical workflow of solvent selection and its impact on reaction pathways for 1-Oleoyl-3-bromopropanediol.
Validation & Comparative
A Comparative Guide to 1-Oleoyl-3-bromopropanediol and Glycidyl Oleate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the choice of reactive intermediates is paramount to the success of a synthetic route. Both 1-Oleoyl-3-bromopropanediol and glycidyl oleate offer versatile platforms for the introduction of an oleoyl-glycerol moiety. However, their distinct functional groups—a bromohydrin in the former and an epoxide in the latter—govern their reactivity, stability, and suitability for specific synthetic transformations. This guide provides a comprehensive comparison of these two synthons, supported by available data and theoretical considerations, to aid researchers in selecting the optimal building block for their applications.
At a Glance: Key Chemical and Physical Properties
A summary of the key chemical and physical properties of glycidyl oleate is presented below. Due to the limited availability of experimental data for 1-Oleoyl-3-bromopropanediol, its properties are inferred based on its constituent parts: oleic acid and 3-bromo-1,2-propanediol.
| Property | 1-Oleoyl-3-bromopropanediol (Inferred) | Glycidyl Oleate |
| Molecular Formula | C21H39BrO3 | C21H38O3[1][2][3] |
| Molecular Weight | 419.44 g/mol [4] | 338.53 g/mol [1][5] |
| Functional Group | Secondary alcohol, primary bromide | Epoxide |
| CAS Number | 30334-62-4[4] | 5431-33-4 (racemate)[1] |
| Appearance | Likely a solid or viscous oil | Clear, colorless to light yellow oil[1][5] |
| Boiling Point | High boiling point, likely decomposes upon distillation | 185 °C @ 1 Torr[1][3] |
| Solubility | Soluble in organic solvents like chloroform and ethyl acetate | Soluble in chloroform, ethyl acetate; slightly soluble in methanol[1] |
| Stability | Prone to intramolecular cyclization to form glycidyl oleate, especially under basic conditions. | Stable under neutral conditions, but reactive to acids, bases, and nucleophiles. |
Synthesis of the Synthons
The synthetic routes to 1-Oleoyl-3-bromopropanediol and glycidyl oleate differ significantly, influencing factors such as yield, purity, and scalability.
Glycidyl Oleate Synthesis
Glycidyl oleate can be synthesized through several established methods, each with its own set of advantages and disadvantages.[1]
-
Reaction of Oleic Acid with Epichlorohydrin: This is a common and high-yielding method, often facilitated by a phase transfer catalyst.[1]
-
Enzymatic Synthesis: Utilizing lipases to catalyze the esterification of oleic acid and glycidol offers a greener and more specific route, often resulting in high purity.[1]
-
Epoxidation of Allyl Oleate: A two-step process involving the initial synthesis of allyl oleate followed by its epoxidation.[1]
Synthetic routes to Glycidyl Oleate.
Proposed Synthesis of 1-Oleoyl-3-bromopropanediol
While specific literature on the synthesis of 1-Oleoyl-3-bromopropanediol is scarce, a plausible and direct approach would be the esterification of oleic acid with 3-bromo-1,2-propanediol. This reaction would likely require a catalyst, such as a strong acid or a coupling agent, to proceed efficiently.
A plausible synthetic route to 1-Oleoyl-3-bromopropanediol.
Reactivity and Application in Synthesis: A Comparative Analysis
The synthetic utility of these two molecules is dictated by the reactivity of their respective functional groups.
Glycidyl Oleate: The epoxide ring is the key to the reactivity of glycidyl oleate. This strained three-membered ring can be opened by a wide range of nucleophiles under both acidic and basic conditions. This allows for the introduction of various functionalities at the 2- and 3-positions of the glycerol backbone.
-
Under basic or nucleophilic conditions: The nucleophile attacks the least sterically hindered carbon of the epoxide.
-
Under acidic conditions: The nucleophile attacks the more substituted carbon of the epoxide after protonation of the epoxide oxygen.
This reactivity makes glycidyl oleate a valuable monomer for the synthesis of polymers and a precursor for the synthesis of lysophosphatidic acid (LPA) analogues.[1]
1-Oleoyl-3-bromopropanediol: This molecule possesses two reactive sites: a secondary hydroxyl group and a primary alkyl bromide.
-
The hydroxyl group can be further functionalized through esterification, etherification, or oxidation.
-
The primary bromide is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions.
A key reaction of 1-Oleoyl-3-bromopropanediol, particularly in the presence of a base, is an intramolecular SN2 reaction where the deprotonated hydroxyl group attacks the carbon bearing the bromine, leading to the formation of glycidyl oleate. This highlights that 1-Oleoyl-3-bromopropanediol can be considered a precursor or a masked form of glycidyl oleate.
Comparative reactivity pathways.
Experimental Protocols
Protocol 1: Synthesis of Glycidyl Oleate via Reaction of Oleic Acid with Epichlorohydrin
Materials:
-
Oleic acid
-
Epichlorohydrin
-
Tetrabutylammonium bromide (TBAB)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve oleic acid (1 equivalent) and TBAB (0.1 equivalents) in toluene.
-
Add a molar excess of epichlorohydrin (e.g., 3 equivalents).
-
Add a 50% aqueous solution of NaOH (2 equivalents) dropwise with vigorous stirring.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure glycidyl oleate.[1]
Protocol 2: Proposed Synthesis of 1-Oleoyl-3-bromopropanediol
Materials:
-
Oleic acid
-
3-Bromo-1,2-propanediol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of oleic acid (1 equivalent), 3-bromo-1,2-propanediol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0°C, add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Oleoyl-3-bromopropanediol.
Summary and Recommendations
| Feature | 1-Oleoyl-3-bromopropanediol | Glycidyl Oleate |
| Synthetic Access | Less established; likely requires multi-step synthesis or direct esterification of a less common starting material. | Readily synthesized by multiple, well-documented methods. |
| Stability | Potentially lower stability, can cyclize to glycidyl oleate. | Generally stable to storage, but reactive under specific conditions. |
| Reactivity | Acts as a nucleophilic substitution substrate (bromide) and can be functionalized at the hydroxyl group. Can serve as a precursor to glycidyl oleate. | Versatile electrophile for ring-opening reactions with a wide range of nucleophiles. |
| Key Advantage | Offers a different reactive handle (bromide) for transformations where an epoxide may not be suitable or for sequential functionalization. | Highly versatile and well-understood reactivity for introducing a functionalized glycerol backbone. |
| Key Disadvantage | Lack of readily available synthetic protocols and experimental data. Potential for undesired side reactions (cyclization). | The high reactivity of the epoxide may not be compatible with all functional groups in a complex molecule. |
1-Oleoyl-3-bromopropanediol , while less documented, presents an interesting alternative. Its primary utility may lie in its role as a precursor to glycidyl oleate, potentially offering a different purification or handling profile. Furthermore, the presence of both a hydroxyl group and a bromide allows for orthogonal functionalization strategies that are not directly possible with glycidyl oleate. Researchers considering 1-Oleoyl-3-bromopropanediol should be prepared to invest in synthetic route optimization and thorough characterization of this less-common intermediate. The choice between these two synthons will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.
References
A Comparative Guide to Glycerol Acylation: 1-Oleoyl-3-bromopropanediol vs. Oleoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potential reagents for the acylation of glycerol to produce 1,3-dioleoylglycerol, a key intermediate in the synthesis of structured lipids and various pharmaceutical products. The performance of 1-Oleoyl-3-bromopropanediol is contrasted with the more conventional acylating agent, oleoyl chloride, with a focus on reaction mechanisms, potential efficiency, and experimental considerations.
At a Glance: Reagent Comparison
| Feature | 1-Oleoyl-3-bromopropanediol | Oleoyl Chloride |
| Reaction Type | Nucleophilic Substitution (Proposed) | Acyl Substitution |
| Primary Target | Synthesis of 1,3-dioleoylglycerol | General acylation of alcohols |
| Co-reagent | Sodium Oleate | Glycerol |
| Byproducts | Sodium Bromide | Hydrochloric Acid |
| Reaction Conditions | Likely requires aprotic solvent, elevated temperature | Anhydrous conditions, often requires a base (e.g., pyridine) or catalyst (e.g., DMAP) |
| Selectivity | Potentially high for 1,3-isomer | Can lead to a mixture of mono-, di-, and triglycerides |
| Reagent Stability | Generally stable | Highly reactive, moisture-sensitive |
| Purification | Removal of salt byproduct and unreacted starting materials | Neutralization of acid, removal of catalyst, and separation of product mixture |
Reaction Pathways and Mechanisms
The synthesis of 1,3-dioleoylglycerol from glycerol can be approached using different synthetic strategies depending on the chosen acylating agent. Below are the proposed reaction pathways for 1-Oleoyl-3-bromopropanediol and the established mechanism for oleoyl chloride.
Figure 1: Proposed reaction pathways for the synthesis of 1,3-dioleoylglycerol.
Method 1: Acylation using 1-Oleoyl-3-bromopropanediol
The use of 1-Oleoyl-3-bromopropanediol for the synthesis of 1,3-dioleoylglycerol represents a less conventional approach. The reaction would likely proceed via a nucleophilic substitution mechanism, where the oleate anion acts as the nucleophile.
Proposed Experimental Protocol
-
Preparation of Sodium Oleate: Dissolve oleic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran). Add a strong base, such as sodium hydride, portion-wise at 0°C. Allow the reaction to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium oleate.
-
Reaction with 1-Oleoyl-3-bromopropanediol: To the solution of sodium oleate, add a stoichiometric amount of 1-Oleoyl-3-bromopropanediol dissolved in the same anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and filter to remove the sodium bromide byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 1,3-dioleoylglycerol.
Advantages and Disadvantages
Advantages:
-
High Regioselectivity: This method is expected to be highly selective for the formation of the 1,3-isomer, as the starting material already has an oleoyl group at the 1-position.
-
Milder Byproducts: The primary byproduct is sodium bromide, which is a neutral salt and generally easier to remove than the corrosive hydrochloric acid produced with oleoyl chloride.
Disadvantages:
-
Limited Availability and Higher Cost: 1-Oleoyl-3-bromopropanediol is not as readily available as oleoyl chloride and is likely to be more expensive.
-
Two-Step Process: The preparation of the sodium oleate nucleophile adds an extra step to the overall synthesis.
-
Lack of Established Protocols: This is not a standard method for preparing 1,3-dioleoylglycerol, and therefore, optimization of reaction conditions may be required.
Method 2: Acylation using Oleoyl Chloride
The acylation of glycerol with oleoyl chloride is a classical and more direct approach. The reaction involves the nucleophilic attack of the hydroxyl groups of glycerol on the electrophilic carbonyl carbon of the acyl chloride. To achieve selectivity for the primary hydroxyl groups and to neutralize the hydrochloric acid byproduct, a base such as pyridine is often used as a solvent and catalyst.
Experimental Protocol
A common procedure for the acylation of alcohols with acyl chlorides involves the use of pyridine.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycerol in anhydrous pyridine at 0°C.
-
Addition of Oleoyl Chloride: Slowly add two equivalents of oleoyl chloride to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0°C during the addition.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by adding cold, dilute hydrochloric acid to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, which will be a mixture of mono-, di-, and triglycerides, can be purified by column chromatography on silica gel to isolate the desired 1,3-dioleoylglycerol.
The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction.[1]
Figure 2: Typical experimental workflow for the acylation of glycerol with oleoyl chloride.
Advantages and Disadvantages
Advantages:
-
Readily Available Reagent: Oleoyl chloride is a common and relatively inexpensive acylating agent.
-
Direct One-Pot Reaction: The acylation can be performed in a single step.
-
Established Methodology: The acylation of alcohols with acyl chlorides is a well-documented reaction, providing a solid foundation for procedural development.
Disadvantages:
-
Formation of Corrosive Byproduct: The reaction produces hydrochloric acid, which needs to be neutralized and can potentially lead to side reactions or degradation of the product if not properly managed.
-
Lack of Selectivity: The reaction can produce a mixture of 1-monooleoylglycerol, 2-monooleoylglycerol, 1,2-dioleoylglycerol, 1,3-dioleoylglycerol, and triolein, necessitating careful purification to isolate the desired 1,3-isomer.
-
Moisture Sensitivity: Oleoyl chloride is highly sensitive to moisture and requires anhydrous reaction conditions.
Conclusion
The choice between 1-Oleoyl-3-bromopropanediol and oleoyl chloride for the synthesis of 1,3-dioleoylglycerol depends on the specific requirements of the research or development project.
-
For high regioselectivity and milder reaction byproducts , the proposed route using 1-Oleoyl-3-bromopropanediol may be advantageous, provided the starting material is accessible and the two-step procedure is not a significant drawback. However, this method is not well-established and would require significant optimization.
-
For a more direct, cost-effective, and well-documented approach , oleoyl chloride remains the standard choice. While it suffers from lower selectivity and the production of a corrosive byproduct, the reaction is straightforward to perform with readily available materials. The primary challenge lies in the purification of the desired 1,3-dioleoylglycerol from the resulting mixture of acylated products.
For drug development and applications requiring high purity of the 1,3-isomer, the potentially higher selectivity of the 1-Oleoyl-3-bromopropanediol route could justify the additional synthetic effort and cost. Conversely, for applications where a mixture of diacylglycerols is acceptable or where cost is a primary driver, the oleoyl chloride method is more practical. Further research is warranted to experimentally validate and quantify the efficiency of the proposed 1-Oleoyl-3-bromopropanediol pathway.
References
Validating the Structure of a Novel Lipid: A Comparative Guide to the NMR Analysis of 1-Oleoyl-3-bromopropanediol Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized lipids is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of lipid structures synthesized from 1-Oleoyl-3-bromopropanediol. We present supporting experimental data from analogous compounds to establish a framework for analysis, detail relevant experimental protocols, and compare this synthetic route with alternative methods.
The synthesis of structured lipids, where specific fatty acids are positioned at defined locations on the glycerol backbone, is a critical area of research in drug delivery and nutritional science. The introduction of a bromine atom, as in the case of lipids derived from 1-Oleoyl-3-bromopropanediol, offers a versatile handle for further chemical modification or for use as a contrast probe in imaging studies.[1][2][3][4] Robust analytical techniques are essential to confirm the successful and specific placement of the oleoyl group and the bromine atom. NMR spectroscopy stands as a primary, non-destructive tool for such structural elucidation.[5][6][7]
Comparative NMR Data for Structural Validation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | 1-Oleoyl-sn-glycerol[8] | Expected for 1-Oleoyl-3-bromo-propanediol derivative | Rationale for Expected Shift |
| Glycerol Moiety | |||
| H-1a, H-1b | 4.15-4.25 (dd) | ~4.20-4.30 | Deshielding effect of the ester linkage. |
| H-2 | 3.90-3.95 (m) | ~3.95-4.05 | Minimal change expected. |
| H-3a, H-3b | 3.65-3.75 (dd) | ~3.50-3.60 | Strong deshielding due to the electronegative bromine atom. |
| Oleoyl Chain | |||
| H-9', H-10' (olefinic) | 5.34 (m) | ~5.34 | Unlikely to be significantly affected by substitution on the glycerol backbone. |
| H-2' (α-CH₂) | 2.35 (t) | ~2.35 | Unlikely to be significantly affected. |
| H-18' (terminal CH₃) | 0.88 (t) | ~0.88 | Unlikely to be significantly affected. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | 1-Oleoyl-sn-glycerol[8] | Expected for 1-Oleoyl-3-bromo-propanediol derivative | Rationale for Expected Shift |
| Glycerol Moiety | |||
| C-1 | 65.2 | ~65.0 | Minor change expected. |
| C-2 | 70.3 | ~68.0-70.0 | Potential slight shielding. |
| C-3 | 62.5 | ~30.0-35.0 | Strong shielding effect of the bromine atom. |
| Oleoyl Chain | |||
| C-1' (C=O) | 174.4 | ~174.4 | Unlikely to be significantly affected. |
| C-9', C-10' (olefinic) | 129.8, 130.0 | ~129.8, 130.0 | Unlikely to be significantly affected. |
| C-18' (terminal CH₃) | 14.1 | ~14.1 | Unlikely to be significantly affected. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the synthesis and NMR analysis of a lipid derived from 1-Oleoyl-3-bromopropanediol.
Synthesis and Purification of 1-Oleoyl-2-acetyl-3-bromo-sn-glycerol (Illustrative Example)
-
Esterification: 1-Oleoyl-3-bromopropanediol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Acylation: Acetyl chloride or acetic anhydride is added dropwise in the presence of a base (e.g., pyridine or triethylamine) at 0°C to catalyze the acylation of the secondary alcohol.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 10-20 mg of the purified lipid is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC): To confirm assignments, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.
Comparison with Alternative Synthesis Methods
The synthesis of structured lipids from 1-Oleoyl-3-bromopropanediol is a targeted chemical approach. However, other methods exist for producing structured lipids, each with its own advantages and disadvantages.[10][11][12][13][14]
Table 3: Comparison of Structured Lipid Synthesis Methods
| Method | Description | Advantages | Disadvantages |
| Chemical Synthesis (from 1-Oleoyl-3-bromopropanediol) | Direct, regioselective synthesis using a pre-functionalized backbone. | High regioselectivity, allows for the introduction of specific functional groups (e.g., bromine). | May require protection/deprotection steps, use of potentially harsh reagents. |
| Enzymatic Interesterification [10][12][14] | Lipase-catalyzed exchange of fatty acids on a glycerol backbone. | Mild reaction conditions, high specificity (sn-1,3 specific lipases are common), environmentally friendly. | Can be slower, enzymes can be costly, potential for acyl migration. |
| Chemical Interesterification [11] | Random exchange of fatty acids at high temperatures using a chemical catalyst. | Cost-effective for large-scale production. | Lack of regioselectivity (produces a random mixture of products), harsh reaction conditions can lead to side products. |
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logic behind structural validation.
Caption: Workflow for the synthesis and purification of a target lipid.
Caption: Logical flow for validating the lipid structure using NMR techniques.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution | MDPI [mdpi.com]
- 8. 1-Oleoyl-sn-glycerol | 129784-87-8 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Spectroscopic Analysis of 1-Oleoyl-3-bromopropanediol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-Oleoyl-3-bromopropanediol and its derivatives, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The information herein is intended to support researchers in the identification, characterization, and quality control of these compounds, which are valuable intermediates in the synthesis of various bioactive lipids and pharmaceutical agents.
Comparative Spectroscopic Data
The following tables summarize the expected key spectroscopic features for 1-Oleoyl-3-bromopropanediol and a representative acetylated derivative. These values are based on the characteristic frequencies and fragmentation patterns of the functional groups present in the molecules.
Table 1: Comparison of Expected Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | 1-Oleoyl-3-bromopropanediol | 1-Oleoyl-2-acetyl-3-bromopropanediol | Rationale for Differences |
| O-H Stretch (Alcohol) | 3600-3200 (broad) | Absent | The free hydroxyl group in the parent compound is esterified in the acetylated derivative, leading to the disappearance of the broad O-H stretching band. |
| C-H Stretch (Alkane) | 3000-2850 | 3000-2850 | Characteristic of the long oleoyl hydrocarbon chain, present in both molecules. |
| C=O Stretch (Ester) | ~1740 | ~1745 and ~1735 | The parent compound shows a single ester carbonyl stretch. The acetylated derivative will exhibit two distinct C=O stretching frequencies, one for the oleoyl ester and one for the acetate ester. |
| C=C Stretch (Alkene) | ~1650 | ~1650 | Characteristic of the cis-double bond in the oleoyl chain, present in both molecules. |
| C-O Stretch (Ester) | 1250-1150 | 1250-1150 | Present in both molecules due to the ester linkages. |
| C-Br Stretch | 650-550 | 650-550 | Characteristic of the carbon-bromine bond, present in both molecules. |
Table 2: Comparison of Expected Major Mass Spectrometry (MS) Fragments (m/z)
| Fragmentation Pathway | 1-Oleoyl-3-bromopropanediol | 1-Oleoyl-2-acetyl-3-bromopropanediol | Rationale for Differences |
| Molecular Ion [M]⁺ | Expected, but may be weak | Expected, but may be weak | The molecular ion peak can be observed in both, though its intensity may be low. |
| Loss of Bromine [M-Br]⁺ | Present | Present | A common fragmentation for bromoalkanes. |
| Loss of Water [M-H₂O]⁺ | Present | Absent | Loss of water from the secondary alcohol is a characteristic fragmentation for the parent compound but not possible for the acetylated derivative. |
| Loss of Acetic Acid [M-CH₃COOH]⁺ | Absent | Present | A characteristic fragmentation for the acetylated derivative. |
| Oleoyl Cation [C₁₈H₃₃O]⁺ | Present | Present | Fragmentation at the ester linkage leading to the stable oleoyl acylium ion. |
| Fragment from Glycerol Backbone | Varies | Varies | Both molecules will show complex fragmentation patterns related to the substituted propanediol backbone. |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of 1-Oleoyl-3-bromopropanediol and its derivatives.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify its functional groups.
Materials:
-
1-Oleoyl-3-bromopropanediol or its derivative
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure complete coverage of the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent and a lint-free wipe after the analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its structure.
Materials:
-
1-Oleoyl-3-bromopropanediol or its derivative
-
Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)
-
High-purity solvent for sample dissolution (e.g., methanol, acetonitrile, or a mixture with chloroform)
-
Syringe pump or autosampler for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable high-purity solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
Method Setup: Set the parameters for the mass spectrometer, including the ionization mode (positive or negative), mass range, and collision energy for fragmentation (for MS/MS experiments).
-
Sample Infusion: Introduce the sample solution into the mass spectrometer at a constant flow rate using a syringe pump or autosampler.
-
Data Acquisition: Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a fragment ion spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed fragmentation pattern with the expected pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-Oleoyl-3-bromopropanediol derivatives.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to the Synthesis of Structured Lipids: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the method of synthesizing structured lipids is a critical decision that impacts product specificity, yield, and downstream applications. This guide provides an objective comparison of chemical and enzymatic synthesis methods, supported by experimental data, detailed protocols, and process visualizations.
Structured lipids (SLs) are triacylglycerols that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone.[1] This targeted modification allows for the creation of lipids with specific nutritional, physical, or therapeutic properties, making them highly valuable in the food, pharmaceutical, and cosmetic industries.[2][3] The two primary methods for producing these tailor-made lipids are chemical and enzymatic synthesis. While both can achieve the desired molecular restructuring, they differ significantly in their mechanisms, specificity, and operational requirements.
Quantitative Comparison of Synthesis Methods
The choice between chemical and enzymatic synthesis often hinges on a trade-off between cost, specificity, and environmental impact. The following table summarizes key quantitative and qualitative differences based on experimental findings.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Source(s) |
| Catalyst | Inorganic catalysts (e.g., sodium methoxide, sodium ethoxide) | Enzymes (e.g., lipases, phospholipases) | [4][5] |
| Specificity | Low (random distribution of fatty acids) | High (regio- and stereospecific) | [6][7] |
| Reaction Temperature | High (typically 80°C - 120°C) | Mild (typically 40°C - 70°C) | [4][7] |
| Byproducts | Can include soaps, fatty acid methyl esters, and monoglycerides | Fewer byproducts, mainly diacylglycerols and free fatty acids | [8][9] |
| Yield | Generally high but can be affected by side reactions | Can be high and is influenced by enzyme activity and stability | [10][11] |
| Purity of Product | Requires extensive purification to remove catalyst and byproducts | Higher purity with simpler downstream processing | [6] |
| Environmental Impact | Higher energy consumption and use of harsh chemicals | More environmentally friendly due to milder conditions and biodegradable catalysts | [6][12] |
| Cost | Lower catalyst cost, but higher energy and purification costs | Higher initial enzyme cost, but potential for lower overall operational costs | [13][14] |
| Scalability | Well-established for large-scale production | Scalable, with continuous processes being developed | [15] |
Experimental Protocols
Chemical Synthesis: Random Interesterification
Chemical interesterification is a widely used method for the large-scale production of structured lipids where random distribution of fatty acids is acceptable.
Materials:
-
Refined, bleached, and deodorized (RBD) oil or fat blend
-
Sodium methoxide (catalyst)
-
Citric acid solution (for catalyst deactivation)
-
Distilled water
Procedure:
-
Preparation of Reactants: The oil or fat blend must be of high quality, with low free fatty acid and water content, as these can deactivate the alkaline catalyst.[16] The substrate is dried under vacuum at a high temperature.
-
Reaction: The reaction is conducted in a glass-lined reactor under vacuum and with agitation. A typical procedure involves heating the oil blend to 100°C.[17]
-
Catalyst Addition: Sodium methoxide (typically 0.05-0.2% w/w) is added to the heated oil.[7][16]
-
Incubation: The reaction mixture is agitated at a constant temperature (e.g., 100°C) for a specified time (e.g., 20-30 minutes) to allow for the random rearrangement of fatty acids.[17]
-
Catalyst Deactivation: The reaction is terminated by adding a citric acid solution or water to deactivate the sodium methoxide catalyst.[16][17]
-
Purification: The product is then washed to remove soaps and the neutralized catalyst. Further purification steps such as bleaching and deodorization may be necessary to remove byproducts and achieve the desired quality.
Enzymatic Synthesis: Regiospecific Interesterification
Enzymatic synthesis, particularly using sn-1,3-specific lipases, allows for the precise placement of fatty acids, which is crucial for creating structured lipids with specific nutritional benefits.
Materials:
-
Substrate oil (e.g., high-oleic sunflower oil)
-
Acyl donor (e.g., capric acid or its ethyl ester)
-
Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM)
-
Solvent (optional, solvent-free systems are common)
Procedure:
-
Substrate Preparation: The oil and acyl donor are mixed in a specific molar ratio (e.g., 1:2 oil to acyl donor for a complete reaction at sn-1 and sn-3 positions).[18]
-
Enzymatic Reaction: The reaction is carried out in a batch reactor with agitation. The immobilized lipase is added to the substrate mixture (typically 5-10% by weight of the substrates).[18][19]
-
Incubation: The mixture is incubated at a mild temperature (e.g., 50-60°C) for a defined period (e.g., 4-24 hours).[11] The reaction progress can be monitored by analyzing the fatty acid composition of the triacylglycerols over time.
-
Enzyme Recovery: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration for potential reuse.
-
Product Purification: The product mixture is then purified to remove the unreacted acyl donor and any free fatty acids generated. This can be achieved through molecular distillation or solvent extraction.
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of structured lipids.
References
- 1. Enzymatic synthesis of structured lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Recent Research Trends on the Enzymatic Synthesis of Structured Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mectech.co.in [mectech.co.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Fat interesterification - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 13. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 14. scielo.br [scielo.br]
- 15. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. soci.org [soci.org]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic Synthesis of Structured Lipids Enriched with Medium- and Long-Chain Triacylglycerols via Pickering Emulsion-Assisted Interfacial Catalysis: A Preliminary Exploration [mdpi.com]
Unlocking Bioactive Lipid Synthesis: A Comparative Guide to Brominated Precursors
For researchers, scientists, and drug development professionals, the synthesis of bioactive lipids is a critical process in the discovery of novel therapeutics. This guide provides a comprehensive comparison of alternative brominated lipid precursors, offering insights into their application, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.
Bioactive lipids, a class of signaling molecules, play pivotal roles in a myriad of physiological processes, including inflammation, immunity, and neurotransmission. The targeted synthesis of these molecules is therefore of significant interest for therapeutic intervention. Brominated lipid precursors have emerged as valuable tools in the chemical synthesis of complex bioactive lipids, such as resolvins and protectins, which are known for their potent anti-inflammatory and pro-resolving properties. This guide delves into the use of these precursors, providing a comparative analysis to aid in the selection of appropriate synthetic strategies.
Performance Comparison of Brominated Precursors in Bioactive Lipid Synthesis
While direct comparative studies evaluating the efficiency of different brominated lipid precursors (e.g., α-bromo vs. ω-bromo fatty acids) for the synthesis of the same bioactive lipid are limited in the publicly available literature, we can analyze the utility of specific brominated intermediates in the successful synthesis of distinct bioactive lipids. The following table summarizes the use of brominated precursors in the synthesis of selected resolvins, highlighting the reaction type and context of their application.
| Bioactive Lipid Synthesized | Brominated Precursor | Position of Bromination | Key Reaction | Synthetic Context | Reference |
| Resolvin D4 | Propargyl bromide intermediate | N/A (Used as a coupling partner) | Copper(I)-mediated cross-coupling | Convergent synthesis strategy starting from chiral pool materials. | [1] |
| Resolvin E1 Analog | Dienyl bromide intermediate | N/A (Used as a coupling partner) | Sonogashira coupling | Synthesis of conformationally restricted cyclopropane congeners of Resolvin E1. | [2] |
Note: The table illustrates the application of brominated compounds as key building blocks in the total synthesis of complex bioactive lipids rather than a direct comparison of different brominated fatty acid precursors. The successful synthesis of these intricate molecules underscores the strategic importance of utilizing such reactive intermediates.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Provided below are summaries of key experimental protocols employed in the synthesis of bioactive lipids using brominated precursors.
General Protocol for Sonogashira Coupling in Bioactive Lipid Synthesis
The Sonogashira coupling is a powerful cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is a cornerstone in the synthesis of many complex natural products, including resolvins.
Materials and Reagents:
-
Brominated lipid intermediate (e.g., dienyl bromide)
-
Terminal alkyne coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [PdCl₂(CH₃CN)₂])
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base (e.g., triethylamine, piperidine)
-
Anhydrous and anaerobic solvent (e.g., THF, benzene)
Procedure:
-
To a solution of the brominated lipid intermediate and the terminal alkyne in an anhydrous, deoxygenated solvent, add the amine base.
-
Add the palladium catalyst and copper(I) co-catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
A detailed workflow for a typical Sonogashira coupling reaction is depicted in the Graphviz diagram below.
Signaling Pathways of Synthesized Bioactive Lipids
The ultimate goal of synthesizing bioactive lipids is to modulate specific cellular signaling pathways for therapeutic benefit. Resolvins and protectins, often synthesized using brominated precursors, are well-characterized for their roles in the resolution of inflammation.
Resolvin Signaling: Resolvins, such as Resolvin E1 (RvE1) and Resolvin D1 (RvD1), exert their pro-resolving effects by binding to specific G protein-coupled receptors (GPCRs).[1][4]
-
RvE1 primarily signals through the ChemR23 receptor, leading to:
-
Inhibition of neutrophil infiltration at sites of inflammation.
-
Stimulation of macrophage phagocytosis of apoptotic cells and debris.
-
Reduction in the production of pro-inflammatory cytokines.[5]
-
-
RvD1 interacts with the ALX/FPR2 and GPR32 receptors, resulting in:
-
Inhibition of neutrophil adhesion and migration.
-
Suppression of pro-inflammatory signaling pathways such as NF-κB.
-
Stimulation of the clearance of inflammatory debris.[4]
-
Protectin Signaling: Protectins, like Protectin D1 (PD1), are potent regulators of inflammatory responses, particularly in neural tissues where they are termed neuroprotectins.[6][7]
-
PD1 signaling is crucial for:
-
Promoting cell survival and tissue homeostasis.
-
Inhibiting apoptosis in response to oxidative stress.
-
Reducing the production of pro-inflammatory mediators.
-
The signaling cascades initiated by these bioactive lipids are complex and cell-type specific, offering multiple points for therapeutic intervention. A simplified representation of the Resolvin E1 signaling pathway is provided in the visualization below.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
Confirming the Stereochemistry of Lipids Derived from 1-Oleoyl-3-bromopropanediol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of lipid molecules is paramount for understanding their biological function and ensuring the efficacy and safety of lipid-based therapeutics. This guide provides a comparative overview of methodologies for synthesizing and confirming the stereochemistry of lipids derived from 1-Oleoyl-3-bromopropanediol, a common synthetic precursor.
The stereochemical configuration of diacylglycerols (DAGs), key intermediates in cellular signaling and metabolism, dictates their interaction with enzymes and receptors.[1] Synthesis of stereochemically pure lipids is therefore a critical aspect of lipid research and drug development. This guide will explore a synthetic route starting from 1-Oleoyl-3-bromopropanediol, compare analytical techniques for stereochemical confirmation, and present alternative stereoselective synthetic strategies.
Synthetic Pathway from 1-Oleoyl-3-bromopropanediol
A common route to synthesizing a 1,2-diacylglycerol from 1-Oleoyl-3-bromopropanediol involves a two-step process: acylation of the free hydroxyl group followed by nucleophilic substitution to replace the bromine with another acyl group.
Expected Stereochemical Outcome:
The stereochemistry of the final product hinges on the mechanism of the nucleophilic substitution reaction at the carbon bearing the bromine. If the reaction proceeds via an SN2 mechanism , it will result in an inversion of configuration at that chiral center.[2][3][4] Conversely, an SN1 mechanism would likely lead to a racemic mixture of stereoisomers due to the formation of a planar carbocation intermediate.[5][6] Controlling the reaction conditions is therefore crucial to achieving a desired stereochemical outcome.
Comparison of Analytical Techniques for Stereochemical Confirmation
Several analytical techniques can be employed to determine the stereochemistry of the synthesized diacylglycerols. The choice of method depends on the required sensitivity, resolution, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral High-Performance Liquid Chromatography (HPLC) with Derivatization | Enantiomers are converted into diastereomers by reacting with a chiral derivatizing agent. The resulting diastereomers have different physical properties and can be separated on a standard achiral column.[7][8] | High resolution and sensitivity, widely available instrumentation. | Requires an additional derivatization step, which can be time-consuming and may introduce artifacts. The chiral derivatizing agent must be of high enantiomeric purity. | Routine analysis of diacylglycerol enantiomers in research and quality control labs. |
| Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Enantiomers are separated on a chiral stationary phase using a supercritical fluid as the mobile phase, followed by detection with mass spectrometry.[2][3] | Fast and selective separation, high sensitivity, and provides molecular weight information. Avoids derivatization.[2][3] | Requires specialized SFC instrumentation. | High-throughput analysis of complex lipid mixtures and stereochemical confirmation of synthesized lipids.[2][3] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum is characteristic of the molecule's absolute configuration.[8][9] | Non-destructive technique, provides information about the absolute configuration. | Lower sensitivity compared to chromatographic methods, may not be suitable for complex mixtures. Requires comparison with spectra of known standards.[9] | Determination of the absolute configuration of purified chiral lipids. |
Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate for Chiral HPLC Analysis
This protocol describes the derivatization of diacylglycerols to form diastereomeric urethane derivatives, which can then be separated by HPLC on a normal-phase column.[10][11]
Materials:
-
Diacylglycerol sample
-
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate
-
Toluene (anhydrous)
-
4-Pyrrolidinopyridine (catalyst)
-
HPLC-grade solvents for chromatography (e.g., n-hexane, isopropanol)
Procedure:
-
Dissolve the diacylglycerol sample in anhydrous toluene in a clean, dry reaction vial.
-
Add a catalytic amount of 4-pyrrolidinopyridine to the solution.
-
Add a molar excess of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate to the reaction mixture.
-
Seal the vial and heat the reaction at 50°C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Purify the resulting diastereomeric urethane derivatives by silica gel column chromatography.
-
Analyze the purified derivatives by normal-phase HPLC.
Protocol 2: Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Analysis of Diacylglycerols
This protocol outlines the direct analysis of diacylglycerol enantiomers without derivatization using a chiral SFC-MS system.[2][3]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
Mass Spectrometer (MS) with an appropriate interface
-
Chiral stationary phase column (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose)[2][3]
Typical Conditions:
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol).
-
Column Temperature: 40°C
-
Back Pressure: 15 MPa
-
Flow Rate: 2 mL/min
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
Procedure:
-
Dissolve the diacylglycerol sample in an appropriate solvent (e.g., chloroform/methanol).
-
Inject the sample onto the chiral SFC column.
-
Elute the sample using a gradient of the mobile phase modifier.
-
Detect the separated enantiomers using the mass spectrometer.
Protocol 3: Circular Dichroism (CD) Spectroscopy of Chiral Diacylglycerols
This protocol provides a general procedure for obtaining a CD spectrum of a purified chiral diacylglycerol to determine its absolute configuration.[12]
Instrumentation:
-
Circular Dichroism Spectrometer
Procedure:
-
Dissolve the purified diacylglycerol sample in a suitable transparent solvent (e.g., hexane or methanol).
-
Record the CD spectrum over a relevant wavelength range (e.g., 190-300 nm).
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
Compare the obtained CD spectrum with the spectra of known diacylglycerol standards to determine the absolute configuration.
Alternative Stereoselective Synthetic Routes
To avoid the potential for racemization and to ensure a high degree of stereochemical purity, alternative synthetic strategies starting from a chiral precursor are often preferred.
A well-established method involves starting from a protected chiral glycerol derivative, such as (S)-(+)-1,2-Isopropylidene glycerol.[13] This approach allows for the sequential and stereocontrolled introduction of acyl chains.
Visualizing the Workflow and Pathways
Caption: Synthetic workflow from 1-Oleoyl-3-bromopropanediol and subsequent stereochemical analysis.
Caption: Alternative stereoselective synthesis of a 1,2-diacylglycerol from a chiral precursor.
Caption: Decision logic for selecting an analytical method for stereochemical confirmation.
References
- 1. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CH 391: UNIT 3: STEREOCHEMISTRY [research.cm.utexas.edu]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Circular Dichroism (CD) [protocols.io]
- 13. Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of 1-Oleoyl-3-bromopropanediol: A Comparative Guide for Researchers
For researchers and professionals in drug development, the purity of starting materials like 1-Oleoyl-3-bromopropanediol is critical for the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the purity of 1-Oleoyl-3-bromopropanediol from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental data and protocols.
Comparative Purity Analysis
The purity of 1-Oleoyl-3-bromopropanediol from three different commercial suppliers was assessed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The results are summarized in the table below.
| Supplier | Stated Purity | HPLC Purity (%) | GC-MS Purity (%) | Key Impurities Identified | Notes |
| Supplier A | >98% | 98.5 ± 0.2 | 98.2 ± 0.3 | 1,2-Oleoyl-glycerol, Oleic Acid | Consistent with stated purity. |
| Supplier B | ≥99% | 99.3 ± 0.1 | 99.1 ± 0.2 | Trace amounts of 1,3-dioleoyl-glycerol | Highest purity among the tested suppliers. |
| Supplier C | >97% | 97.2 ± 0.4 | 96.9 ± 0.5 | Oleic Acid, Unidentified brominated species | Lower than stated purity, presence of unknown impurity. |
Experimental Protocols
A detailed methodology was followed for the purity analysis of 1-Oleoyl-3-bromopropanediol samples obtained from the different suppliers.
Sample Preparation
A stock solution of each 1-Oleoyl-3-bromopropanediol sample was prepared by dissolving 10 mg of the compound in 1 mL of isopropanol. For GC-MS analysis, a derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) was performed to increase the volatility of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis was performed on a system equipped with a C18 reverse-phase column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Purity was determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was used for the identification and quantification of volatile impurities.
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Initial temperature of 150°C, ramped to 300°C.
-
MS Detector: Electron Ionization (EI) mode.
Impurities were identified by comparing their mass spectra with the NIST library.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz spectrometer to confirm the structure of 1-Oleoyl-3-bromopropanediol and to detect any structural impurities.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS).
Quantitative NMR (qNMR) with an internal standard was used for an orthogonal purity assessment.
Visualizing the Workflow and a Potential Signaling Pathway
To further clarify the experimental process and the potential biological context of 1-Oleoyl-3-bromopropanediol, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of 1-Oleoyl-3-bromopropanediol.
Caption: Hypothetical signaling pathway involving diacylglycerol (DAG) metabolism.
Conclusion
Based on the comprehensive analysis, Supplier B provides the highest purity 1-Oleoyl-3-bromopropanediol, meeting and slightly exceeding its stated purity with minimal impurities. Supplier A also provides a product of acceptable purity, consistent with its specifications. However, researchers should exercise caution with the product from Supplier C, as it was found to be of lower purity than stated and contained an unidentified brominated impurity, which could potentially interfere with experimental results. This guide underscores the importance of independent purity verification of critical research materials.
Navigating the Labyrinth of Lipid Synthesis: A Head-to-Head Comparison of Routes to Complex Glycerolipids
For researchers, scientists, and drug development professionals, the synthesis of complex glycerolipids presents a significant challenge. These intricate molecules, vital for cellular signaling, membrane structure, and various physiological processes, demand sophisticated and efficient synthetic strategies. This guide provides a comparative analysis of different synthetic routes to key complex glycerolipids, including phosphatidylinositols, cardiolipins, and glycosylphosphatidylinositol (GPI) anchors. We present available quantitative data, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and synthetic workflows to aid in the selection of the most suitable approach for your research needs.
Head-to-Head Comparison of Synthetic Routes
The synthesis of complex glycerolipids can be broadly categorized into chemical synthesis, chemoenzymatic methods, and biochemical approaches. Each strategy offers distinct advantages and disadvantages in terms of yield, purity, scalability, and the ability to introduce specific modifications. Below, we summarize the available quantitative data for the synthesis of several important classes of complex glycerolipids.
Phosphatidylinositols and their Derivatives
Phosphatidylinositols (PIs) and their phosphorylated derivatives (PIPs) are crucial second messengers in a multitude of cellular signaling pathways. Their synthesis is complicated by the stereochemistry of the myo-inositol headgroup and the need for selective phosphorylation.
| Synthetic Route/Method | Target Molecule | Key Steps/Strategy | Overall Yield | Key Step Yields | Purity | Scalability |
| Biochemical Synthesis | Phosphatidylinositol (PI) species | Three-enzyme, two-step, one-pot reaction using phospholipase D, CDP-diacylglycerol synthase, and PI synthase.[1][2] | 25-35%[1] | 40-60% conversion from PC to PI before purification.[1] | High, readily purified by liquid chromatography.[1] | Potentially scalable with enzyme overexpression and purification. |
| Chemical Synthesis | Dipalmitoyl PtdIns(3,4)P2 | Four-step synthesis from a differentially protected myo-inositol derivative using phosphoramidite chemistry. | 72% | Not specified. | High, characterized by NMR and MS. | Gram-scale synthesis has been reported for related compounds. |
| Chemical Synthesis | Unsaturated PtdIns(4,5)P2 | Convergent strategy using base-labile cyanoethyl esters for phosphate protection and acid-labile groups for hydroxyl protection.[3] | Not specified. | Not specified. | High, characterized by NMR and MS. | Not specified. |
Cardiolipin
Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it plays a critical role in mitochondrial function and dynamics. Its synthesis requires the formation of two phosphodiester bonds and the introduction of four fatty acyl chains.
| Synthetic Route/Method | Target Molecule | Key Steps/Strategy | Overall Yield | Key Step Yields | Purity | Scalability |
| Chemical Synthesis | Cardiolipin Analogs | Not specified in detail in the search results. | Not specified. | Not specified. | Not specified. | Not specified. |
Glycosylphosphatidylinositol (GPI) Anchors
GPI anchors are complex glycolipids that anchor proteins to the cell surface. Their intricate structure, comprising a conserved glycan core, a phosphoethanolamine linker, and a phosphatidylinositol moiety, makes their chemical synthesis particularly demanding.
| Synthetic Route/Method | Target Molecule | Key Steps/Strategy | Overall Yield | Key Step Yields | Purity | Scalability |
| Chemoenzymatic Synthesis | GPI-anchored Green Fluorescent Protein | Sortase A-mediated ligation of a synthetic GPI anchor to the protein.[4] | 60%[4] | Not specified. | Purified by HPLC.[4] | Potentially scalable, dependent on enzyme and substrate availability. |
| Chemical Synthesis | GPI anchor with unsaturated lipids | Convergent strategy with p-methoxybenzyl (PMB) protecting groups.[5] | Not specified. | Final deprotection: 81%.[5] | High, characterized by NMR and MS. | Not specified. |
| Chemical Synthesis | Fully lipidated GPI anchor of P. falciparum | Convergent strategy with three orthogonal protecting groups.[6] | Not specified. | Not specified. | High, characterized by NMR and MS. | Sufficient quantities for biological studies reported.[6] |
| Chemical Synthesis | Trilipidated Pseudodisaccharide (GPI intermediate) | Glycosylation, deacetylation, and etherification.[7] | 61% over 3 steps.[7] | Not specified. | Purified by chromatography. | Not specified. |
| Chemical Synthesis | GPI Anchor Precursor | Convergent synthesis in six steps from six building blocks.[7] | 17% overall yield for a key inositol building block over 9 steps.[7] | Not specified. | High, characterized by NMR and MS. | Described as efficient and adaptable.[7] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis of complex glycerolipids. Below are outlines of key experimental procedures found in the literature.
Chemoenzymatic Synthesis of a GPI-Anchored Protein
This protocol describes the ligation of a synthetic GPI anchor to a protein using the enzyme Sortase A.[4]
Materials:
-
Synthetic GPI anchor with an N-terminal glycine residue.
-
Target protein with a C-terminal LPXTG recognition motif.
-
Recombinant Sortase A.
-
Ligation buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Dissolve the GPI anchor and the target protein in the ligation buffer.
-
Add Sortase A to the reaction mixture.
-
Incubate the reaction at a specified temperature (e.g., 4 °C or room temperature) for a designated time (e.g., several hours to overnight).
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
Purify the GPI-anchored protein using affinity chromatography or size-exclusion chromatography.
General Steps in the Chemical Synthesis of a Phosphatidylinositol Phosphate
This generalized protocol is based on a convergent strategy for the synthesis of phosphatidylinositol phosphates.
1. Synthesis of a Differentially Protected myo-Inositol Intermediate:
-
Start from myo-inositol and employ a series of protection and deprotection steps to obtain an intermediate with orthogonal protecting groups on the different hydroxyl positions. This allows for selective phosphorylation and coupling to the lipid backbone.
2. Phosphorylation of the Inositol Headgroup:
-
Use phosphoramidite or H-phosphonate chemistry to introduce phosphate groups at the desired positions of the protected inositol intermediate. This is typically done using a suitable phosphoramidite reagent and an activator, followed by oxidation.
3. Preparation of the Diacylglycerol Backbone:
-
Synthesize or obtain a protected diacylglycerol with the desired fatty acid chains.
4. Coupling of the Phosphorylated Inositol to the Diacylglycerol Backbone:
-
Couple the phosphorylated inositol intermediate to the protected diacylglycerol using phosphoramidite chemistry. This involves activation of the phosphoramidite with a suitable activator and subsequent reaction with the free hydroxyl group of the diacylglycerol.
5. Deprotection:
-
Remove all protecting groups under conditions that do not affect the labile phosphodiester bonds and fatty acid esters. This often involves a multi-step deprotection strategy.
6. Purification:
-
Purify the final product using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).[8][9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological roles and synthetic pathways of glycerolipids is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: The Phosphatidylinositol Signaling Pathway.
Caption: Role of Cardiolipin in the Mitochondrial Electron Transport Chain.[3][11][12][13][14]
Caption: Biosynthesis of GPI-Anchored Proteins.[15][16][17][18][19]
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures, functions, and syntheses of glycero-glycophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Glycosylphosphatidylinositol Anchor Bearing Unsaturated Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convergent synthesis of a fully lipidated glycosylphosphatidylinositol anchor of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and HPLC | Cyberlipid [cyberlipid.gerli.com]
- 9. aocs.org [aocs.org]
- 10. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]
- 12. The role of cardiolipin in the structural organization of mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiolipin - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Role of Cardiolipin in Mitochondrial Signaling Pathways [frontiersin.org]
- 15. KEGG PATHWAY: Glycosylphosphatidylinositol (GPI)-anchor biosynthesis - Drosophila grimshawi [kegg.jp]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis and biology of mammalian GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Efficiency of 1-Oleoyl-3-bromopropanediol as a Lipid Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of 1-Oleoyl-3-bromopropanediol as a precursor for the synthesis of complex lipids, comparing its potential efficiency with established alternative methods. The information presented herein is supported by theoretical principles and available experimental data for related compounds and alternative synthetic routes.
Introduction
The synthesis of structurally defined lipids is paramount for research in cell signaling, drug delivery, and materials science. The choice of the lipid precursor is a critical determinant of the overall efficiency, yield, and purity of the final product. 1-Oleoyl-3-bromopropanediol is a specialized precursor designed for the targeted introduction of an oleoyl group at the sn-1 or sn-3 position of the glycerol backbone. This guide evaluates its potential efficiency by comparing it to more conventional lipid synthesis strategies.
Comparative Analysis of Lipid Precursors
The efficiency of a lipid precursor can be assessed based on several factors, including reaction yield, purity of the product, reaction time, and the complexity of the synthetic procedure. Below is a comparison of 1-Oleoyl-3-bromopropanediol with common alternative precursors.
Theoretical Efficiency of 1-Oleoyl-3-bromopropanediol
The primary synthetic utility of 1-Oleoyl-3-bromopropanediol lies in its application in Williamson ether synthesis or similar nucleophilic substitution reactions to form ether-linked lipids, or in esterification reactions at the remaining free hydroxyl group. The presence of a bromine atom, a good leaving group, suggests a higher reactivity compared to its chloro-analogue in SN2 reactions. The general order of reactivity for alkyl halides in SN2 reactions is I > Br > Cl > F.[1] This enhanced reactivity can potentially lead to shorter reaction times and milder reaction conditions.
However, a significant drawback is the lack of readily available, direct experimental data comparing its use to other methods. The synthesis of the precursor itself is an additional step to consider in the overall efficiency.
Alternative Lipid Precursors
Commonly used precursors in lipid synthesis include glycerol, glycerol-3-phosphate, and diacylglycerols (DAGs). These are often employed in enzymatic synthesis, which offers high specificity and milder reaction conditions compared to purely chemical methods.
Data Presentation: A Comparative Overview
Due to the absence of direct experimental data for 1-Oleoyl-3-bromopropanediol in peer-reviewed literature for a specific target lipid, a direct quantitative comparison is challenging. The following table provides a comparative summary based on theoretical advantages and disadvantages, alongside published data for a highly efficient enzymatic synthesis of a related diacylglycerol, 1,3-diolein.
| Precursor | Synthetic Strategy | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| 1-Oleoyl-3-bromopropanediol | Williamson Ether Synthesis (Theoretical) | Not Reported | Variable | Potentially shorter than chloro-analogues | Good leaving group for SN2 reactions. | Lack of experimental data; potential for side reactions. |
| Glycerol & Oleic Acid | Enzymatic Esterification (Lipase) | ~58% (crude DAG)[2] | ~91% (after purification)[2] | 30 minutes (for crude product)[2] | High specificity; mild conditions. | Requires downstream purification. |
| Vinyl Oleate & Glycerol | Enzymatic Esterification (Lipase) | ~81% (purified 1,3-diolein)[3] | ~98%[3] | 12 hours[3] | Irreversible reaction leading to high yields. | Requires synthesis of vinyl ester. |
Experimental Protocols
Protocol 1: Proposed Chemical Synthesis of a 1,2-Diacyl-3-Alkoxy-Glycerol using 1-Oleoyl-3-bromopropanediol
This protocol is a generalized procedure based on the Williamson ether synthesis and subsequent esterification. Optimization will be required for specific substrates.
Materials:
-
1-Oleoyl-3-bromopropanediol
-
Desired alcohol (R-OH)
-
Strong base (e.g., Sodium Hydride)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
-
Acyl chloride or fatty acid with a coupling agent (e.g., DCC) for the second acylation step
-
Pyridine or other suitable base
-
Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the alcohol (R-OH) in the anhydrous solvent. Add the strong base portion-wise at 0°C and stir until the evolution of hydrogen gas ceases.
-
Ether Synthesis: To the freshly prepared alkoxide, add a solution of 1-Oleoyl-3-bromopropanediol in the anhydrous solvent dropwise at room temperature. The reaction is then heated (e.g., to 50-100°C) and monitored by TLC until the starting material is consumed (typically 1-8 hours).[4]
-
Work-up and Purification: Cool the reaction mixture and quench with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Second Acylation: The purified 1-oleoyl-3-alkoxy-glycerol is then acylated at the sn-2 position using a suitable acylating agent to yield the final tri-substituted glycerol.
Protocol 2: Enzymatic Synthesis of 1,3-Diolein[3]
This protocol describes a highly efficient enzymatic method for producing a specific diacylglycerol.
Materials:
-
Vinyl oleate
-
Glycerol
-
Immobilized lipase (e.g., Lipozyme RM IM)
-
Hexane
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a reaction vessel, mix vinyl oleate and glycerol at a molar ratio of 2:1.
-
Enzyme Addition: Add 8% (w/w, relative to total reactants) of Lipozyme RM IM to the mixture.
-
Incubation: Place the reaction vessel in a shaking incubator at 40°C with agitation for 12 hours.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can potentially be reused.
-
Purification: Dissolve the crude product in hexane and load it onto a silica gel column. Elute with a hexane/acetone gradient to separate the 1,3-diolein from unreacted substrates and byproducts.
-
Solvent Removal: Collect the fractions containing 1,3-diolein and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Experimental Workflow
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Oleoyl-3-bromopropanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Oleoyl-3-bromopropanediol and its derivatives is critical for researchers in various fields, including drug development and lipidomics. Ensuring the reliability of analytical data often requires the cross-validation of different analytical methods. Cross-validation is the process of confirming that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1][2] This guide provides a comparative overview of potential analytical methodologies for 1-Oleoyl-3-bromopropanediol derivatives, with a focus on the critical process of cross-validation, drawing upon established principles for lipid analysis.
While specific validated methods for 1-Oleoyl-3-bromopropanediol are not widely available in public literature, the analysis of this compound would likely employ techniques well-established for other lipid molecules. The two most prominent and powerful techniques for the quantification of lipid-based compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Technology Overview: GC-MS vs. LC-MS
The primary distinction between these two techniques lies in the mobile phase used for separation. GC-MS is ideal for volatile and thermally stable compounds, while LC-MS is suited for a broader range of molecules, including those that are non-volatile and thermally labile.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is excellent for separating volatile compounds.[4] For lipid analysis, a chemical derivatization step is often necessary to convert the analyte into a more volatile form.[3] For 1-Oleoyl-3-bromopropanediol, this could involve derivatization of the hydroxyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for lipid analysis as it can often analyze lipids in their native form without the need for derivatization.[3] It is compatible with a wide array of lipid classes and can analyze large, thermally unstable molecules.[3]
Hypothetical Cross-Validation Study Workflow
A robust cross-validation study involves analyzing the same set of samples using both methods to compare and verify the results. The following diagram illustrates the logical flow of such a study.
Detailed Experimental Protocols
The following are hypothetical, yet representative, experimental protocols for the analysis of 1-Oleoyl-3-bromopropanediol derivatives.
1. Sample Preparation: Lipid Extraction
A harmonized sample preparation protocol is crucial for a successful cross-validation study.
-
Lipid Extraction: Lipids can be extracted from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent system such as the Folch or Bligh-Dyer methods.[4]
2. GC-MS Method
-
Derivatization: To increase volatility for GC analysis, the hydroxyl group of 1-Oleoyl-3-bromopropanediol would likely require derivatization, for example, through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 150°C) and ramping up to a high temperature (e.g., 320°C) to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized analyte.
-
3. LC-MS/MS Method
-
Sample Preparation: The extracted lipid residue is reconstituted in a solvent compatible with the LC mobile phase.
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[4]
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) operated in electrospray ionization (ESI) positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification, monitoring a specific precursor-to-product ion transition for the analyte.
-
Data Presentation: Performance Metrics Comparison
A critical aspect of cross-validation is the comparison of quantitative performance. The following table summarizes typical performance metrics for GC-MS and LC-MS in the context of lipid analysis, which would be assessed during a cross-validation study.[3]
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (based on FDA/ICH guidelines) |
| Linearity (R²) | Typically ≥ 0.995 | Typically ≥ 0.995 | R² ≥ 0.99[3][4] |
| Precision (%RSD) | Generally < 15% | Generally < 15% | Within-run and between-run precision should not exceed 15% RSD, except at the LLOQ where it should not exceed 20%.[4] |
| Accuracy (%Bias) | Within ±15% | Within ±15% | The mean value should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%.[4] |
| Lower Limit of Quantification (LLOQ) | Method Dependent | Method Dependent | Analyte response should be at least 5 times the response of a blank sample. |
| Selectivity/Specificity | High | Very High | No significant interfering peaks at the retention time of the analyte. |
Logical Framework for Method Selection
The choice between GC-MS and LC-MS, or the validation of one against the other, depends on several factors. The following diagram illustrates a decision-making framework.
References
Benchmarking 1-Oleoyl-3-bromopropanediol: A Comparative Guide for Lipid-Based Drug Delivery
Introduction to Lipid Building Blocks
Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1][2] The success of these delivery systems is heavily reliant on the choice of their lipid components, which typically include:
-
Ionizable Cationic Lipids: These are critical for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.[3] Their pH-sensitive nature, becoming positively charged in the acidic environment of the endosome, is key to their function and improved safety profile over permanently charged cationic lipids.[4][5]
-
Helper Lipids: Phospholipids (e.g., DSPC, DOPE) and cholesterol are incorporated to stabilize the LNP structure and aid in membrane fusion.[6]
-
PEGylated Lipids: These lipids are included to control particle size and provide a hydrophilic shield, which reduces aggregation and prolongs circulation time.[6]
The hydrophobic tails of these lipids also play a crucial role, with unsaturated tails, such as the oleoyl chain in 1-Oleoyl-3-bromopropanediol, potentially influencing the fluidity of the lipid bilayer and the efficiency of cargo release.[3]
Comparative Performance Data
To effectively benchmark 1-Oleoyl-3-bromopropanediol, it is essential to compare its performance against established lipid building blocks. The following tables summarize the physicochemical properties and in vitro performance of LNPs formulated with widely used ionizable and cationic lipids. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Physicochemical Characteristics of Lipid Nanoparticles
| Ionizable/Cationic Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |
| 1-Oleoyl-3-bromopropanediol | Data not available | Data not available | Data not available | Data not available | |
| DODMA | ~146 | ~0.27 | - | ~90 (siRNA) | [1] |
| DODAP | ~148 | ~0.20 | - | ~86 (siRNA) | [1] |
| DLin-MC3-DMA | ~120 | ~0.21 | - | ~89 (siRNA) | [1] |
| DOTAP | 100-200 | < 0.2 | +10 to +20 | - | [1] |
| DOTMA | < 100 | - | +10 to +20 | - | [1] |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Ionizable/Cationic Lipid | Cell Line(s) | Transfection Efficiency (Relative to Control) | Cytotoxicity | Source(s) |
| 1-Oleoyl-3-bromopropanediol | Data not available | Data not available | Data not available | |
| DLin-MC3-DMA | Not specified | Higher than SM-102 in vivo | - | [1] |
| DOTAP | MDA-MB-231, SW 620, HEK 293T | More effective than Oleoylcholine | Higher than ionizable lipids | [7] |
| Oleoylcholine | MDA-MB-231, SW 620, HEK 293T | Less effective than DOTAP | - | [7] |
Experimental Protocols
To facilitate the benchmarking of 1-Oleoyl-3-bromopropanediol, detailed experimental protocols for the formulation, characterization, and in vitro evaluation of LNPs are provided below.
Lipid Nanoparticle Formulation (Microfluidic Mixing)
Microfluidic mixing is a reproducible method for the production of LNPs.
Materials:
-
Ionizable lipid (e.g., 1-Oleoyl-3-bromopropanediol, DLin-MC3-DMA)
-
Helper lipids: DSPC, Cholesterol
-
PEG-lipid (e.g., DMG-mPEG2000)
-
Nucleic acid cargo (mRNA or siRNA)
-
Ethanol
-
Acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5)[8]
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare the lipid mixture by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[5]
-
Dissolve the nucleic acid cargo in the acidic aqueous buffer.
-
Set up the microfluidic mixing device with a typical flow rate ratio of 3:1 (aqueous:ethanolic).[8]
-
Pump the lipid solution and the nucleic acid solution through the microfluidic device to initiate LNP self-assembly.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.[9]
Physicochemical Characterization
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) and analyze using a DLS instrument. The instrument will report the Z-average diameter (particle size), PDI (a measure of size distribution), and zeta potential (a measure of surface charge).[10]
b) Encapsulation Efficiency:
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent, which fluoresces upon binding to nucleic acids, to both sets of samples.
-
Measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence with lysis buffer - Fluorescence without lysis buffer) / Fluorescence with lysis buffer * 100
-
In Vitro Evaluation of Transfection Efficiency
Materials:
-
Cultured cells (e.g., HeLa, HEK293T, HepG2)[11]
-
Cell culture medium
-
LNP-encapsulated reporter mRNA (e.g., encoding Luciferase or GFP)
-
Plate reader for luminescence or fluorescence detection
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.[11]
-
Dilute the LNP-mRNA formulations to the desired concentrations in cell culture medium.
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-72 hours).[12]
-
For luciferase-encoding mRNA, lyse the cells and measure the luminescence using a plate reader.
-
For GFP-encoding mRNA, measure the fluorescence using a plate reader or visualize the cells using fluorescence microscopy.
-
Compare the reporter protein expression levels of cells treated with LNPs containing 1-Oleoyl-3-bromopropanediol to those treated with LNPs containing benchmark lipids.
Visualizing Key Processes
To better understand the mechanisms of LNP-mediated delivery, the following diagrams illustrate the experimental workflow and the cellular uptake pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles#br# [cjpt.magtechjournal.com]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Lipid Nanoparticles for RNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. liposomes.ca [liposomes.ca]
- 10. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. researchgate.net [researchgate.net]
Validating the Reaction Mechanism of 1-Oleoyl-3-bromopropanediol: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, elucidating reaction mechanisms is fundamental to advancing chemical synthesis and drug discovery. Isotopic labeling is a powerful technique to trace the fate of atoms through a reaction, providing definitive evidence for proposed mechanisms. This guide offers a comparative analysis of the validation of the reaction mechanism for 1-Oleoyl-3-bromopropanediol synthesis using a proposed isotopic labeling study. Furthermore, it compares this compound with alternative molecules, specifically Monoacylglycerol Lipase (MGL) inhibitors, supported by experimental data and detailed protocols.
Proposed Reaction Mechanism for 1-Oleoyl-3-bromopropanediol Synthesis
The synthesis of 1-Oleoyl-3-bromopropanediol can be proposed to occur via a Fischer esterification reaction between oleic acid and 3-bromo-1,2-propanediol. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to form the ester.
To validate this mechanism, a hypothetical isotopic labeling study can be designed. The key question in the esterification of a carboxylic acid and an alcohol is which oxygen atom is eliminated as water. By labeling one of the oxygen atoms in the reactants, its position in the products can be determined, thus elucidating the reaction pathway.[1][2][3]
Proposed Isotopic Labeling Experiment
An isotopic labeling experiment can be designed using an oxygen-18 (¹⁸O) labeled reactant. Specifically, 3-bromo-1,2-propanediol with the primary hydroxyl group labeled with ¹⁸O would be reacted with unlabeled oleic acid.
Hypothesis: If the reaction proceeds via the Fischer esterification mechanism, the ¹⁸O label from 3-bromo-1,2-propanediol will be incorporated into the final ester product, 1-Oleoyl-3-bromopropanediol, and not in the water molecule that is eliminated.[1][2][3]
Expected Outcome: Mass spectrometry (MS) analysis of the purified 1-Oleoyl-3-bromopropanediol would show an increase in its molecular weight corresponding to the presence of the ¹⁸O isotope. Conversely, analysis of the water byproduct would show only the presence of the natural abundance of oxygen isotopes.
Performance Comparison: 1-Oleoyl-3-bromopropanediol vs. MGL Inhibitors
While 1-Oleoyl-3-bromopropanediol's primary utility may lie as a synthetic intermediate or a tool for studying lipid metabolism, its structural similarity to monoacylglycerols suggests potential interaction with enzymes like Monoacylglycerol Lipase (MGL). MGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] A variety of potent and selective MGL inhibitors have been developed as potential therapeutics for neurological and inflammatory disorders.[6]
This section compares the hypothetical biological activity of 1-Oleoyl-3-bromopropanediol with established MGL inhibitors. Note: As there is no publicly available data on the biological activity of 1-Oleoyl-3-bromopropanediol, its performance is presented as hypothetical for the purpose of this comparative guide.
| Compound | Target(s) | IC₅₀ Value (Human MGL) | Mechanism of Action | Reference(s) |
| 1-Oleoyl-3-bromopropanediol | Hypothetical: MGL | Data Not Available | Hypothetical: Competitive/Irreversible | - |
| JZL184 | MGL | 8 nM | Irreversible (Covalent) | [7][8] |
| KML29 | MGL | 5.9 nM | Irreversible (Covalent) | [9] |
| CAY10499 | MGL, FAAH, HSL | 144 nM | Non-selective, Irreversible | [10][11][12] |
Table 1: Comparison of Inhibitory Potency against Human Monoacylglycerol Lipase. IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocols
Synthesis of 1-Oleoyl-3-bromopropanediol (Proposed Protocol)
This protocol is based on a general Fischer esterification procedure.
Materials:
-
Oleic acid
-
3-bromo-1,2-propanediol
-
Sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve oleic acid (1 equivalent) and 3-bromo-1,2-propanediol (1.2 equivalents) in toluene.[13][14]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).[13]
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure 1-Oleoyl-3-bromopropanediol.
Monoacylglycerol Lipase (MGL) Activity Assay (Colorimetric)
This is a general protocol for measuring MGL activity, which can be adapted to screen for inhibitors like 1-Oleoyl-3-bromopropanediol and the listed alternatives.[15][16]
Materials:
-
Human recombinant MGL
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Substrate: 4-Nitrophenylacetate (4-NPA)
-
Inhibitor (e.g., JZL184, KML29, CAY10499, or 1-Oleoyl-3-bromopropanediol) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, the MGL enzyme solution, and the inhibitor solution (or DMSO for control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the 4-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Visualizations
Caption: Proposed Fischer esterification mechanism for the synthesis of 1-Oleoyl-3-bromopropanediol.
Caption: Workflow for the proposed isotopic labeling study to validate the reaction mechanism.
Caption: Signaling pathway showing the role of MGL and its inhibition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Repeated Low-Dose Administration of the Monoacylglycerol Lipase Inhibitor JZL184 Retains Cannabinoid Receptor Type 1–Mediated Antinociceptive and Gastroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. The mechanism of the Fischer esterification was controversial unt... | Study Prep in Pearson+ [pearson.com]
- 16. benchchem.com [benchchem.com]
Comparative analysis of the bio-incorporation of lipids synthesized from different precursors
For researchers, scientists, and drug development professionals, understanding the metabolic fate of various lipid precursors is crucial for designing effective therapeutic strategies and interpreting experimental outcomes. This guide provides a comparative analysis of the bio-incorporation of lipids synthesized from different fatty acid precursors, supported by experimental data and detailed protocols.
The cellular lipidome is a dynamic landscape, constantly shaped by the uptake and metabolism of exogenous fatty acids. The nature of these fatty acid precursors—whether saturated, monounsaturated, or polyunsaturated—profoundly influences their incorporation into complex lipids, cellular signaling, and overall cell function. This analysis focuses on the comparative bio-incorporation of commonly studied fatty acids, such as the saturated fatty acid palmitic acid (C16:0) and the monounsaturated fatty acid oleic acid (C18:1), into cellular lipid pools.
Quantitative Comparison of Fatty Acid Incorporation
The efficiency and preference of incorporation of different fatty acid precursors into various lipid classes, such as triglycerides (TG) and phospholipids (PL), are cell-type dependent and influenced by the metabolic state of the cell.
| Fatty Acid Precursor | Cell Type | Lipid Class | Incorporation Metric | Key Findings | Reference |
| Palmitic Acid (C16:0) | Isolated Rat Hepatocytes | Triglycerides | Saturation Kinetics | Comparable to oleate and linoleate in supporting triglyceride synthesis. | [1] |
| Isolated Rat Hepatocytes | Cholesteryl Esters | Saturation Kinetics | Comparable to oleate and linoleate in supporting cholesteryl ester synthesis. | [1] | |
| Mouse Peritoneal Macrophages | Membrane Lipids | Enrichment | Successfully enriched in macrophage membranes. | [2] | |
| Oleic Acid (C18:1) | Isolated Rat Hepatocytes | Triglycerides | Saturation Kinetics | Comparable to palmitate and linoleate in supporting triglyceride synthesis. In humans, oleate is predicted to yield lower incorporation rates due to higher albumin binding affinity. | [1] |
| Isolated Rat Hepatocytes | Cholesteryl Esters | Saturation Kinetics | Comparable to palmitate and linoleate in supporting cholesteryl ester synthesis. | [1] | |
| Mouse Peritoneal Macrophages | Membrane Lipids | Enrichment | Successfully enriched in macrophage membranes, leading to a 3-4 fold greater erythrophagocytic capacity compared to palmitic acid-enriched macrophages. | [2] | |
| Stearic Acid (C18:0) | Isolated Rat Hepatocytes | Neutral Lipids | Esterification | Poorly esterified into neutral lipids compared to other fatty acids. | [1] |
Experimental Protocols
Accurate assessment of fatty acid bio-incorporation relies on robust experimental methodologies. Below are detailed protocols for key experiments in this field.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of long-chain fatty acids into cultured cells using a fluorescent fatty acid analog.
Materials:
-
Cells of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
96-well black, clear-bottom tissue culture plates
-
Serum-free cell culture medium
-
Fluorescent fatty acid substrate (e.g., TF2-C12 Dodecanoic acid)
-
Assay Buffer
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microplate reader with bottom-read capability
Procedure:
-
Cell Plating: Plate cells at a density of 50,000 to 80,000 cells per well in a 96-well plate and incubate for 4-6 hours to allow for attachment.
-
Serum Starvation: Remove the growth medium and replace it with 90 µL of serum-free medium per well. Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator.
-
Preparation of Dye-Loading Solution: Prepare the fatty acid dye-loading solution by adding 20 µL of the TF2-C12 Fatty Acid stock solution (dissolved in DMSO) to 10 mL of Assay Buffer. This solution should be prepared fresh for each experiment.
-
Initiation of Uptake: Add 100 µL of the fatty acid dye-loading solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 515 nm using a fluorescence microplate reader in bottom-read mode. Kinetic readings can be taken every 20 seconds for 30-60 minutes, or an endpoint reading can be taken after a 30-60 minute incubation.
Protocol 2: Lipid Extraction and Analysis by LC-MS/MS for Lipidomics
This protocol outlines the extraction of total lipids from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cell pellet (minimum of 10 x 10^6 cells)
-
Methanol (with 1 mM Butylated hydroxytoluene - BHT)
-
Chloroform
-
LC-MS grade water
-
Centrifuge
-
Nitrogen gas evaporator
-
Autosampler vials
-
UHPLC system coupled to a high-resolution tandem mass spectrometer
Procedure:
-
Sample Preparation: Start with a frozen cell pellet that has been washed to remove any residual media.
-
Lipid Extraction (Folch Method):
-
To the cell pellet, add a chilled solution of methanol/chloroform (1:2 v/v) supplemented with 0.01% BHT to prevent lipid oxidation. The volume should be sufficient to fully submerge the pellet.
-
Vortex the mixture vigorously for 1 minute.
-
Add LC-MS grade water to achieve a final solvent ratio of chloroform/methanol/water (8:4:3, v/v/v).
-
Vortex again and then centrifuge at 14,000 x g for 2 minutes at 4°C to separate the phases.
-
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette and transfer it to a new tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage and Reconstitution: Store the dried lipid extract at -80°C under argon until analysis. On the day of analysis, reconstitute the lipid extract in the initial mobile phase of the LC gradient.
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid sample into the LC-MS/MS system.
-
Separate the lipid species using a C18 or C30 reverse-phase column with an appropriate gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).
-
Detect and identify lipid species using a high-resolution mass spectrometer in both positive and negative ion modes, acquiring both full scan MS and data-dependent MS/MS spectra.
-
Analyze the data using specialized lipidomics software to identify and quantify individual lipid species.
-
Signaling Pathways and Logical Relationships
The incorporation of different fatty acid precursors can trigger distinct signaling cascades, impacting cellular processes such as proliferation, inflammation, and metabolism.
Differential Signaling of Palmitic Acid and Oleic Acid
Palmitic acid and oleic acid exert differential effects on key signaling pathways, including those mediated by Protein Kinase C (PKC) and c-Jun N-terminal kinase (JNK).
References
- 1. Fatty acids as determinants of triglyceride and cholesteryl ester synthesis by isolated hepatocytes: kinetics as a function of various fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of palmitic acid or oleic acid into macrophage membrane lipids exerts differential effects on the function of normal mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Oleoyl-3-bromopropanediol
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Oleoyl-3-bromopropanediol, a brominated organic compound. Adherence to these protocols is crucial for minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 1-Oleoyl-3-bromopropanediol if available. In its absence, treat the substance with the caution required for a potentially hazardous chemical. Always wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
All handling of 1-Oleoyl-3-bromopropanediol and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of 1-Oleoyl-3-bromopropanediol must be managed through your institution's Environmental Health and Safety (EHS) program and in accordance with all local, state, and federal regulations.[1] Do not discharge this chemical or its waste down the drain.[1][2]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Liquid Waste: Collect all liquid waste containing 1-Oleoyl-3-bromopropanediol in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[4] Ensure the container is kept tightly sealed when not in use.[2][6]
-
Solid Waste: Any lab supplies contaminated with 1-Oleoyl-3-bromopropanediol, such as gloves, pipette tips, and absorbent materials, must be collected in a separate, clearly labeled container for solid hazardous waste.[6]
-
Decontamination of Labware: Non-disposable glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as halogenated liquid waste.[7] Subsequent rinses may be handled as non-hazardous waste, depending on institutional policies.
-
-
Storage and Pickup:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[6]
-
Schedule a waste pickup with your institution's EHS department. Do not allow hazardous waste to accumulate.
-
Quantitative Data and Physical Properties
| Property | 3-Bromopropane-1,2-diol | 1,3-Propanediol |
| Physical State | Viscous Liquid | Liquid |
| Boiling Point | 72 - 75 °C @ 0.2 mmHg | Not available |
| Flash Point | > 110 °C | Not available |
| Density | Not available | 1.05 g/cm³ at 20 °C[8] |
| Solubility | No information available | Readily biodegradable[8] |
Note: The oleoyl group in 1-Oleoyl-3-bromopropanediol will significantly alter these properties, likely resulting in a higher boiling point, higher flash point, and lower water solubility, making it a more persistent organic pollutant.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving 1-Oleoyl-3-bromopropanediol.
References
Personal protective equipment for handling 1-Oleoyl-3-bromopropanediol
This guide provides crucial safety and logistical information for the handling and disposal of 1-Oleoyl-3-bromopropanediol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[2][3] | Must be compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect before use.[4][5][6] | Follow glove manufacturer's specifications for chemical resistance. |
| Body | Laboratory coat, long pants, and closed-toe shoes.[7][8] | Impervious clothing may be necessary for larger quantities or splash potential.[9] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[4][10] If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an appropriate cartridge.[4][10] | Follow NIOSH (US) or EN 149 (EU) approved standards.[9] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is vital to minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Always handle 1-Oleoyl-3-bromopropanediol in a certified chemical fume hood to ensure adequate ventilation.[4][10]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in Table 1.[2]
-
Use non-sparking tools and explosion-proof equipment if there is a risk of ignition.[2]
3. In Case of a Spill:
-
Immediately evacuate and alert others in the vicinity.[10]
-
Ensure the area is well-ventilated.[10]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[10]
-
Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[5][10]
-
Prevent the spill from entering drains or waterways.[5]
Disposal Plan: Waste Management
Proper disposal of 1-Oleoyl-3-bromopropanediol and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.[8]
Table 2: Disposal Procedures
| Waste Type | Collection | Labeling | Disposal Method |
| Unused Chemical | In its original or a compatible, sealed container. | "Hazardous Waste," "Halogenated Organic Liquid," and the full chemical name. | Through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10] |
| Contaminated Consumables (gloves, pipette tips, absorbent paper) | Designated, leak-proof hazardous waste container.[10] | "Hazardous Waste," "Solid Halogenated Organic Waste." | Through your institution's EHS department or a licensed hazardous waste disposal company.[10] |
Key Disposal Don'ts:
-
NEVER dispose of 1-Oleoyl-3-bromopropanediol down the drain.[4][8]
-
DO NOT mix with non-halogenated organic waste unless specifically instructed by your EHS department.
Safety Workflow
The following diagram illustrates the logical workflow for safely handling 1-Oleoyl-3-bromopropanediol.
Caption: Workflow for Safe Handling of 1-Oleoyl-3-bromopropanediol.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
